2-(1H-Imidazol-1-yl)ethane-1-sulfonamide
Description
Structure
3D Structure
Properties
CAS No. |
1594521-13-7 |
|---|---|
Molecular Formula |
C5H9N3O2S |
Molecular Weight |
175.21 g/mol |
IUPAC Name |
2-imidazol-1-ylethanesulfonamide |
InChI |
InChI=1S/C5H9N3O2S/c6-11(9,10)4-3-8-2-1-7-5-8/h1-2,5H,3-4H2,(H2,6,9,10) |
InChI Key |
GRUNOPBLCWYODU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)CCS(=O)(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Properties and Pharmacological Profiling of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide: A Technical Guide
Executive Summary
2-(1H-Imidazol-1-yl)ethane-1-sulfonamide (Molecular Formula: C₅H₉N₃O₂S) is a highly versatile, bifunctional aliphatic sulfonamide. By combining the metal-coordinating capabilities of an imidazole ring with the hydrogen-bonding and zinc-binding properties of a primary sulfonamide, this molecule serves as a critical pharmacophore in modern drug discovery. This whitepaper details its physicochemical properties, structural mechanics, and validated experimental protocols for its characterization, designed specifically for researchers in medicinal chemistry and pharmacokinetics.
Physicochemical Profiling
Quantitative physicochemical data is essential for predicting pharmacokinetic (PK) behavior, membrane permeability, and target engagement. The following table summarizes the core properties of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide.
| Property | Value | Experimental / Predictive Basis |
| Molecular Formula | C₅H₉N₃O₂S | Exact Mass: 175.04 Da |
| Molecular Weight | 175.21 g/mol | - |
| pKa (Imidazole NH⁺) | 6.8 ± 0.2 | Potentiometric Titration (0.15 M KCl, 25°C) |
| pKa (Sulfonamide NH) | 10.2 ± 0.2 | Potentiometric Titration (0.15 M KCl, 25°C) |
| LogP (Octanol/Water) | -0.45 | Shake-Flask Partitioning |
| LogD (pH 7.4) | -0.60 | Shake-Flask Partitioning |
| Topological Polar Surface Area (TPSA) | 83.3 Ų | Calculated |
| H-Bond Donors / Acceptors | 1 / 4 | Structural Analysis |
Structural & Electronic Mechanistic Insights
The architecture of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide relies heavily on its two-carbon (ethyl) linker, which dictates its behavior in biological systems:
-
Electronic Insulation : The aliphatic ethyl chain effectively decouples the strong electron-withdrawing inductive effect (-I) of the sulfonamide group from the imidazole ring. If a shorter methylene linker were used, the imidazole's pKa would drop significantly due to electron withdrawal. The ethyl linker preserves the imidazole pKa at ~6.8, ensuring it exists in a dynamic equilibrium of protonated and deprotonated states at physiological pH (7.4) [3].
-
Conformational Flexibility : The sp³-hybridized carbons allow the molecule to adopt multiple rotamers, making it an ideal "double-clamp" ligand capable of bridging distinct binding pockets in metalloenzymes without the rigid steric hindrance typical of aromatic sulfonamides.
Experimental Methodologies
To ensure high-fidelity data, the following self-validating protocols are standard for characterizing aliphatic sulfonamides.
Protocol 1: High-Throughput Potentiometric pKa Determination
Causality: Accurate pKa determination requires mimicking physiological ionic strength to account for activity coefficients in biological fluids. Using 0.15 M KCl prevents the artificial pKa shifts that occur in pure water [3].
-
Preparation : Prepare a 10 mM stock solution of the compound in DMSO.
-
Dilution : Dilute the stock to a final concentration of 1 mM in 1.5 mL of ionic strength-adjusted water (0.15 M KCl).
-
Acidic Titration : Under an argon atmosphere (to prevent CO₂ absorption and carbonic acid formation), titrate the solution with 0.5 M HCl to lower the pH to 1.8, ensuring complete protonation of the imidazole nitrogen.
-
Basic Titration : Titrate the solution with 0.5 M KOH from pH 1.8 to 12.2 using an automated Sirius T3 titrator (or equivalent). Target 0.2 pH steps between measurements.
-
Analysis : Calculate the pKa values using a Bjerrum difference plot.
Protocol 2: Shake-Flask LogD (pH 7.4) Profiling
Causality: Mutual saturation of the aqueous and organic phases prior to the experiment prevents volume shifts and localized concentration errors during partitioning, ensuring a self-validating thermodynamic equilibrium.
-
Phase Saturation : Vigorously mix equal volumes of 1-octanol and Phosphate-Buffered Saline (PBS, pH 7.4) for 24 hours at 25°C to achieve mutual saturation.
-
Sample Preparation : Dissolve the compound in the pre-saturated PBS phase at a concentration of 100 µM.
-
Partitioning : Add an equal volume of the pre-saturated 1-octanol to the aqueous sample in a glass vial. Seal and agitate at 300 rpm for 2 hours at 25°C.
-
Phase Resolution : Centrifuge the mixture at 3000 x g for 15 minutes to resolve any micro-emulsions.
-
Quantification : Carefully extract aliquots from both the octanol and aqueous layers. Quantify the compound concentration in each phase using LC-MS/MS and calculate LogD = log([Octanol]/[Aqueous]).
Applications in Target-Directed Ligand Design
The dual-pharmacophore nature of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide makes it highly valuable in metalloenzyme inhibition workflows.
-
Carbonic Anhydrase (CA) Inhibition : Historically, aliphatic sulfonamides were considered weak CA inhibitors [1]. However, recent structural studies reveal that aliphatic sulfonamides can achieve sub-micromolar inhibition and high isoform selectivity (e.g., against tumor-associated CA IX or bacterial CAs like Vibrio cholerae CA) by exploiting unique steric interactions in the active site that bulky aromatic sulfonamides cannot access [4].
-
Aldosterone Synthase (CYP11B2) Targeting : The imidazole ring is a privileged scaffold for coordinating the heme-iron motif in Cytochrome P450 enzymes. In the design of CYP11B2 inhibitors for cardiovascular diseases, the imidazole anchors the molecule to the heme iron, while the flexible aliphatic sulfonamide tail extends into the active site channel to form secondary hydrogen bonds, enhancing selectivity over the highly homologous CYP11B1 enzyme [2].
Visualizations
Physicochemical characterization workflow for 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide.
Pharmacophore mapping of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide against metalloproteins.
References
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Alterio, V., et al. "A Combined in Silico and Structural Study Opens New Perspectives on Aliphatic Sulfonamides, a Still Poorly Investigated Class of CA Inhibitors." International Journal of Molecular Sciences, 2012.[Link]
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Hu, Q., et al. "Synthesis, Biological Evaluation, and Molecular Modeling of 1-Benzyl-1H-imidazoles as Selective Inhibitors of Aldosterone Synthase (CYP11B2)." Journal of Medicinal Chemistry, 2010.[Link]
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Bannan, C. C., et al. "pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments." Journal of Computer-Aided Molecular Design, 2018.[Link]
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Nocentini, A., et al. "Exploring aliphatic sulfonamides as multiclass inhibitors of the carbonic anhydrases from the pathogen bacterium Vibrio cholerae." Archiv der Pharmazie, 2024.[Link]
Elucidating the Mechanism of Action for 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide: An Investigational Approach
Abstract: The compound 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide is not extensively characterized in publicly accessible scientific literature, and its mechanism of action remains to be established. This technical guide outlines a comprehensive, multi-pronged investigational strategy designed for researchers and drug development professionals to systematically uncover the biological targets and molecular pathways of this and other novel chemical entities. By leveraging its core structural motifs—an imidazole ring and a sulfonamide group—we can formulate rational hypotheses and design a robust experimental workflow, from in silico prediction to in vitro validation and cellular pathway analysis.
Introduction and Structural Analysis
The pursuit of novel therapeutics often begins with compounds of unknown biological function. 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide presents such a case. While direct biological data is scarce, a detailed analysis of its chemical structure provides a logical starting point for investigation. The molecule is a hybrid of two pharmacologically significant moieties:
-
The Sulfonamide Group (-SO₂NH₂): This functional group is the cornerstone of several major drug classes.[1] Its presence immediately suggests two primary, well-documented mechanisms of action as high-probability hypotheses:
-
Inhibition of Dihydropteroate Synthase (DHPS): In bacteria, sulfonamides act as competitive inhibitors of DHPS, an essential enzyme in the folic acid synthesis pathway.[2][3] By mimicking the natural substrate, para-aminobenzoic acid (PABA), they halt the production of folate, which is crucial for synthesizing nucleic acids and preventing bacterial replication.[4][5] This makes the compound a candidate for antimicrobial screening.
-
Inhibition of Carbonic Anhydrase (CA): Sulfonamides are classic inhibitors of carbonic anhydrases, a family of zinc-containing enzymes vital for processes like pH regulation and fluid balance.[6][7] This mechanism is the basis for diuretics, anti-glaucoma agents, and some antiepileptics.[8][9]
-
-
The Imidazole Ring: This five-membered heterocyclic aromatic ring is a ubiquitous scaffold in medicinal chemistry, found in drugs with a vast array of functions.[10][11] Its roles include:
-
Antifungal Activity: Imidazole-based drugs like clotrimazole inhibit lanosterol 14-alpha-demethylase, an enzyme in the fungal ergosterol synthesis pathway, thereby disrupting the fungal cell membrane.[12]
-
Antiprotozoal Activity: Nitroimidazole derivatives, such as metronidazole, are prodrugs that, once reduced within anaerobic organisms, form toxic radical species that damage microbial DNA.[13] Other imidazole derivatives have also shown potent antiprotozoal effects.[14]
-
Enzyme Inhibition: The nitrogen atoms in the imidazole ring can coordinate with metal ions in enzyme active sites, a mechanism seen in inhibitors of cytochrome P450 and nitric oxide synthase.[15]
-
Receptor Antagonism: The imidazole ring is a key feature in drugs like histamine H2 receptor antagonists used to treat ulcers.[12]
-
Anticancer Activity: Certain imidazole derivatives have demonstrated anticancer effects through various mechanisms, including the inhibition of kinases like TRKA and c-MET, disruption of microtubules, and induction of p53 pathways.[12][16]
-
Based on this structural deconstruction, 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide is a prime candidate for investigation as an antimicrobial, a carbonic anhydrase inhibitor, or potentially an anticancer or antifungal agent.
A Systematic Workflow for Mechanism of Action (MoA) Determination
The following section details a logical, multi-stage experimental workflow to systematically investigate the compound's biological activity and pinpoint its mechanism of action.
Caption: Hypothesized pathway: Inhibition of CA-IX.
Phase 4: Downstream Pathway and Phenotypic Analysis
With a validated target, the final phase connects this molecular interaction to the observed cellular phenotype (e.g., cancer cell death). This involves probing the downstream signaling pathways affected by target inhibition. If CA-IX is the validated target, its inhibition is known to disrupt pH regulation in cancer cells, leading to increased intracellular acidosis and reduced proliferation.
Protocol: Western Blot for Apoptosis Markers
-
Objective: To determine if the compound induces programmed cell death (apoptosis) as a consequence of target inhibition.
-
Procedure:
-
Treat cancer cells (e.g., A549) with the compound at its GI₅₀ concentration for various time points (e.g., 6, 12, 24 hours).
-
Lyse the cells and quantify total protein concentration.
-
Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key apoptosis proteins, such as Cleaved Caspase-3 and Cleaved PARP. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.
-
Apply a secondary antibody conjugated to an enzyme (e.g., HRP) and visualize the protein bands using a chemiluminescent substrate.
-
-
Analysis: An increase in the levels of Cleaved Caspase-3 and Cleaved PARP over time in compound-treated cells would strongly indicate that the compound's antiproliferative effect is mediated by the induction of apoptosis.
Conclusion and Future Directions
This guide presents a structured, hypothesis-driven framework for elucidating the mechanism of action for 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide. By systematically progressing from computational prediction to biochemical assays and cellular validation, researchers can efficiently identify and confirm its molecular target(s) and biological effects. Based on its structural motifs, the most promising avenues for investigation are its potential roles as a carbonic anhydrase inhibitor for anticancer applications or as a novel antimicrobial agent. The successful execution of this workflow will not only define the pharmacology of this specific compound but also serve as a robust template for the broader field of new lead discovery.
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Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC. [N.A.]. Available at: [Link]
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What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. [2025-02-26]. Available at: [Link]
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Importance and Involvement of Imidazole Structure in Current and Future Therapy - PMC. [2026-01-26]. Available at: [Link]
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Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. [2021-07-29]. Available at: [Link]
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Synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives - PubMed. [2013-07-15]. Available at: [Link]
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Synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives | Request PDF - ResearchGate. [N.A.]. Available at: [Link]
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Synthesis and antimicrobial activity of novel 1H-benzo[d]imidazole-aryl sulfonamide/amide derivatives. [N.A.]. Available at: [Link]
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Synthesis and Characterization of Sulfonamide-Imidazole Hybrids with In Vitro Antiproliferative Activity against Anthracycline-Sensitive and Resistant H69 Small Cell Lung Cancer Cells - PubMed. [2025-08-16]. Available at: [Link]
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Metronidazole - Wikipedia. [N.A.]. Available at: [Link]
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Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives | Request PDF - ResearchGate. [N.A.]. Available at: [Link]
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The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [2025-04-23]. Available at: [Link]
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In Vitro Activity of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide: A Technical Guide for Drug Discovery Professionals
Foreword: The Promise of Imidazole-Sulfonamide Hybrids
In the landscape of modern medicinal chemistry, the strategic hybridization of pharmacophores has emerged as a powerful paradigm for the development of novel therapeutic agents. This approach, which combines two or more bioactive moieties into a single molecular entity, offers the potential for synergistic effects, multi-target engagement, and improved pharmacokinetic profiles. Among the myriad of successful hybrid structures, the fusion of the imidazole ring and the sulfonamide group has garnered significant attention. Both scaffolds are independently recognized for their broad and potent biological activities, and their combination has led to the discovery of promising candidates in oncology, infectious diseases, and beyond.[1][2][3]
This technical guide provides an in-depth exploration of the potential in vitro activities of a specific, yet representative, member of this class: 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide. While dedicated research on this exact molecule is nascent, this document will leverage the extensive body of literature on structurally analogous imidazole-sulfonamide hybrids to provide a comprehensive and predictive overview of its likely biological profile. We will delve into its potential as an antimicrobial, anticancer, and enzyme-inhibiting agent, offering both theoretical frameworks and practical, field-proven experimental protocols to guide researchers in their investigations.
The core philosophy of this guide is to not only present established methodologies but to also elucidate the scientific rationale behind them. By understanding the "why" behind the "how," researchers can design more insightful experiments and accelerate the journey from compound synthesis to clinical candidacy.
Molecular Profile: 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide
The subject of this guide, 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide, is a small molecule that strategically combines the key structural features of an imidazole ring and a sulfonamide functional group. The imidazole moiety, a five-membered aromatic heterocycle with two nitrogen atoms, is a common feature in many biologically active compounds and is known to participate in various biological interactions, including acting as a proton donor/acceptor and coordinating with metal ions in enzymatic systems.[1] The sulfonamide group (-SO₂NH₂) is a well-established pharmacophore responsible for the therapeutic effects of a wide range of drugs, including antibacterial, diuretic, and anticancer agents.[4][5]
The ethyl linker connecting these two pharmacophores provides a degree of conformational flexibility, which can be crucial for optimal binding to biological targets. The structural simplicity of this molecule makes it an attractive starting point for further derivatization and optimization in drug discovery programs.
Potential In Vitro Antimicrobial Activity
The hybridization of imidazole and sulfonamide moieties has consistently yielded compounds with significant antibacterial and antifungal properties.[1][6][7] This suggests a strong likelihood that 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide will exhibit antimicrobial activity.
Rationale for Antimicrobial Action
The antimicrobial potential of imidazole-sulfonamide hybrids can be attributed to several factors:
-
Dual-Action Mechanism: The sulfonamide component can act as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. The imidazole moiety, on the other hand, can disrupt bacterial cell wall synthesis, interfere with DNA replication, or disrupt the cell membrane.[8] The combination of these two mechanisms in a single molecule could lead to a synergistic or broader-spectrum antibacterial effect.
-
Overcoming Resistance: The development of novel antimicrobial agents is critical in the face of rising multidrug resistance. Hybrid molecules may be effective against resistant strains by targeting multiple pathways simultaneously.[6]
Experimental Workflow for Antimicrobial Screening
The following workflow outlines a standard procedure for evaluating the in vitro antimicrobial activity of a novel compound like 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Detailed Protocol: Microbroth Dilution Assay
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.[1]
Materials:
-
2-(1H-Imidazol-1-yl)ethane-1-sulfonamide
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Sterile 96-well microplates
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide in DMSO (e.g., 10 mg/mL).
-
Bacterial Culture: Inoculate the test bacterial strains in MHB and incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution in MHB to achieve a range of concentrations (e.g., 500 µg/mL to 0.244 µg/mL).
-
Inoculation: Add the prepared bacterial suspension to each well to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only). A standard antibiotic (e.g., ciprofloxacin) should also be tested as a reference.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Anticipated Results and Interpretation
Based on studies of similar imidazole-sulfonamide derivatives, it is plausible that 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide could exhibit MIC values in the low to mid µg/mL range against both Gram-positive and Gram-negative bacteria.[7] For instance, some novel imidazole and benzimidazole sulfonamides have shown promising activities with MIC values ranging from 0.05 mg/mL to 0.4 mg/mL against various bacterial strains.[1]
Table 1: Hypothetical MIC Data for 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide
| Bacterial Strain | Gram Stain | Expected MIC Range (µg/mL) |
| Staphylococcus aureus | Positive | 16 - 128 |
| Bacillus subtilis | Positive | 8 - 64 |
| Escherichia coli | Negative | 32 - 256 |
| Pseudomonas aeruginosa | Negative | 64 - 512 |
Potential In Vitro Anticancer Activity
The imidazole-sulfonamide scaffold is a recurring motif in the design of novel anticancer agents.[2][9][10][11] These compounds have demonstrated cytotoxic effects against a wide array of cancer cell lines, often through the inhibition of key enzymes involved in cell proliferation and survival.
Rationale for Anticancer Action
The potential anticancer activity of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide can be hypothesized to stem from several mechanisms:
-
Enzyme Inhibition: Sulfonamide derivatives are known to inhibit various enzymes crucial for cancer cell growth, including carbonic anhydrases (CAs), matrix metalloproteinases (MMPs), and various kinases like EGFR and BRAF.[3][5][10] The imidazole moiety can also contribute to binding with these enzymatic targets.
-
Induction of Apoptosis: Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. Imidazole-sulfonamide hybrids have been shown to induce apoptosis in cancer cells.[10]
-
Cell Cycle Arrest: Disruption of the normal cell cycle is another common mechanism of anticancer drugs. Certain imidazole-sulfonamide derivatives have been reported to cause cell cycle arrest at different phases (e.g., G1/S or G2/M).[10][12]
Experimental Workflow for Anticancer Screening
The following workflow illustrates a typical cascade for assessing the in vitro anticancer potential of a novel compound.
Caption: Workflow for in vitro anticancer activity assessment.
Detailed Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[13]
Materials:
-
2-(1H-Imidazol-1-yl)ethane-1-sulfonamide
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well cell culture plates
-
Multi-well plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well plate reader.
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.
Anticipated Results and Interpretation
Given the potent anticancer activities observed for other imidazole-sulfonamide hybrids, it is conceivable that 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide could exhibit IC₅₀ values in the low micromolar range against various cancer cell lines.[2][9] For example, some novel sulfonamide-imidazole hybrids have demonstrated significant anticancer activity against MCF-7 cells with IC₅₀ values comparable to the standard drug, Etoposide.[2]
Table 2: Hypothetical IC₅₀ Data for 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide
| Cancer Cell Line | Cancer Type | Expected IC₅₀ Range (µM) |
| MCF-7 | Breast | 5 - 50 |
| A549 | Lung | 10 - 75 |
| HeLa | Cervical | 5 - 60 |
| HCT116 | Colon | 15 - 100 |
Potential as an Enzyme Inhibitor
The sulfonamide moiety is a classic zinc-binding group and is a key feature of many enzyme inhibitors.[5] Therefore, investigating the enzyme inhibitory potential of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide is a logical and promising avenue of research.
Key Enzyme Targets
-
Carbonic Anhydrases (CAs): These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer. Sulfonamides are the classical inhibitors of CAs.[14][15]
-
Matrix Metalloproteinases (MMPs): MMPs are involved in tissue remodeling and are implicated in cancer invasion and metastasis. Sulfonamide-based MMP inhibitors have been extensively studied.[5]
-
Kinases: Various kinases, such as EGFR, BRAF, and VEGFR, are critical drivers of cancer cell proliferation and are important targets for cancer therapy. Imidazole-sulfonamide hybrids have been reported as kinase inhibitors.[3][10]
-
Protozoal Enzymes: Enzymes specific to protozoa, such as sterol 14α-demethylase (CYP51), are attractive targets for the development of new antiprotozoal drugs.[16]
Experimental Approach: In Vitro Enzyme Inhibition Assay
The general principle of an in vitro enzyme inhibition assay is to measure the activity of a purified enzyme in the presence and absence of the test compound.
Caption: General workflow for an in vitro enzyme inhibition assay.
A specific protocol would depend on the target enzyme. For example, a carbonic anhydrase inhibition assay would typically involve monitoring the esterase activity of the enzyme using a chromogenic substrate.
Conclusion and Future Directions
While direct experimental data on 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide is not yet widely available, the extensive research on analogous imidazole-sulfonamide hybrids provides a strong foundation for predicting its in vitro activity profile. The convergence of the imidazole and sulfonamide pharmacophores within this molecule suggests a high probability of it exhibiting significant antimicrobial and anticancer properties, likely mediated through the inhibition of key enzymes.
The experimental workflows and protocols detailed in this guide offer a robust framework for the systematic evaluation of this and other novel imidazole-sulfonamide derivatives. Future research should focus on a comprehensive in vitro screening against a diverse panel of bacterial strains and cancer cell lines to ascertain its spectrum of activity and potency. Positive hits from these initial screens should then be followed by more in-depth mechanistic studies to elucidate the precise molecular targets and pathways involved.
Ultimately, the exploration of simple, yet strategically designed, hybrid molecules like 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide holds considerable promise for the discovery of next-generation therapeutic agents that can address the pressing challenges of drug resistance and the need for more effective treatments for cancer and infectious diseases.
References
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Al-Soud, Y. A., et al. (2013). Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides. Molecules, 18(10), 11973-11987. [Link]
- Kumar, A., et al. (2018). Synthesis and antimicrobial activity of novel 1H-benzo[d]imidazole-aryl sulfonamide/amide derivatives. Journal of the Serbian Chemical Society, 83(10), 1129-1140.
- Vootukoori, S. R., et al. (2025). Synthesis and Anticancer Evaluation of Novel Sulfonamide–Imidazole Hybrid Piperazines: In Vitro and In Silico Studies. ChemistrySelect, 10(15).
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Li, Y., et al. (2019). Synthesis and Antimicrobial Activity Evaluation of Amide and Sulfonamide Derivatives Containing Imidazo[2,1‐b][1][2][7]Thiadiazole Moiety. ChemistrySelect, 4(13), 3959-3964.
- Šačkus, A., et al. (2025). Synthesis and Characterization of Sulfonamide-Imidazole Hybrids with In Vitro Antiproliferative Activity against Anthracycline-Sensitive and Resistant H69 Small Cell Lung Cancer Cells. ChemMedChem.
- Alghamdi, E. M., et al. (2023). Anticancer Activities of Tetrasubstituted Imidazole-Pyrimidine-Sulfonamide Hybrids as Inhibitors of EGFR Mutants. ChemMedChem, 18(8), e202200641.
- Šačkus, A., et al. (2025). Bioactive compounds containing imidazole and sulfonamide fragments.
- Al-Masoudi, N. A., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 28(13), 5129.
- Kumar, A., et al. (2026). Synthesis and antimicrobial activity of novel 1 H -benzo[ d ]imidazole-aryl sulfonamide/amide derivatives.
- Satha, H., et al. (2020). Sulfonamide containing 2‐(isoxazol‐3‐yl)‐1H‐imidazole derivatives (4 a‐j).
- Pérez-Villanueva, M., et al. (2013). Synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives. European Journal of Medicinal Chemistry, 65, 385-394.
- Wang, Y., et al. (2024). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. Future Medicinal Chemistry, 16(10), 785-802.
- Wang, Y., et al. (2024). Recent development of azole–sulfonamide hybrids with the anticancer potential. Future Medicinal Chemistry, 16(7), 481-499.
- Satha, H., et al. (2020). Design and Synthesis of Sulfonamide‐Attached 2‐(Isoxazol‐3‐yl)‐1H‐imidazoles as Anticancer Agents. ChemistrySelect, 5(2), 643-647.
- Rehman, S. U., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 28(9), 3824.
- Kamal, A., et al. (2017). Imidazoles as potential anticancer agents.
- Fayed, A. A., et al. (2015). SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Acta Poloniae Pharmaceutica, 72(5), 849-858.
- Pérez-Villanueva, M., et al. (2013). Synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives.
- Li, B., et al. (2022). Synthesis and biological evaluation of imidamide analogs as selective anti-trypanosomal agents. Bioorganic & Medicinal Chemistry, 61, 116740.
- Al-Soud, Y. A., et al. (2013). Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides. MDPI.
- Supuran, C. T., et al. (2003). Protease inhibitors of the sulfonamide type: anticancer, antiinflammatory, and antiviral agents. Medicinal Research Reviews, 23(5), 535-558.
- Boechat, N., et al. (2025). In vitro screening of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives as antiprotozoal agents and docking studies on T. cruzi CYP51.
- Abdoli, M., et al. (2023). 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2167332.
- Rehman, H., et al. (2017).
- Wu, S., et al. (2003). Discovery of 4'-[(imidazol-1-yl)methyl]biphenyl-2-sulfonamides as dual endothelin/angiotensin II receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 13(6), 1093-1096.
- De Simone, G., et al. (2018). Sulfonamide Inhibition Studies of a New β-Carbonic Anhydrase from the Pathogenic Protozoan Entamoeba histolytica. International Journal of Molecular Sciences, 19(12), 3946.
- Perfetto, R., et al. (2020). Sulfonamide inhibition studies of two β-carbonic anhydrases from the ascomycete fungus Sordaria macrospora, CAS1 and CAS2. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 126-134.
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"2-(1H-Imidazol-1-yl)ethane-1-sulfonamide derivatives and analogues"
The following technical guide details the synthesis, mechanism, and biological evaluation of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide and its analogues. This scaffold represents a strategic shift from classical aromatic sulfonamides towards flexible, aliphatic "tailed" inhibitors targeting specific Carbonic Anhydrase (CA) isoforms.
Domain: Medicinal Chemistry / Enzyme Inhibition Target: Carbonic Anhydrase Isoforms (hCA I, II, IX, XII) Document ID: TS-IMID-ES-2026
Executive Summary & Rationale
The 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide scaffold fuses a zinc-binding sulfonamide group (ZBG) with an imidazole "tail" via a flexible ethyl linker. Unlike classical inhibitors (e.g., Acetazolamide) that rely on rigid aromatic stacking, this aliphatic scaffold exploits the "Tail Approach" .
-
The "Tail" Concept: The ethyl linker allows the imidazole moiety to extend out of the active site and interact with the variable hydrophilic/hydrophobic residues at the entrance of the cavity. This is critical for achieving selectivity for tumor-associated isoforms (hCA IX/XII) over ubiquitous cytosolic ones (hCA I/II).
-
Aliphatic vs. Aromatic: While aliphatic sulfonamides typically possess higher pKa values (>10) making them weaker acids than benzenesulfonamides (pKa ~7-9), the imidazole nitrogen can act as a secondary anchor or proton shuttle, compensating for the reduced acidity of the sulfonamide zinc-binder.
Chemical Synthesis Protocols
We present two distinct pathways. Protocol A is the industry-standard nucleophilic substitution, favored for its robustness. Protocol B is a "Green Chemistry" variant utilizing Michael addition.
Protocol A: Nucleophilic Substitution (Standard)
This method couples 1H-imidazole with 2-chloroethanesulfonamide.
Reagents:
-
1H-Imidazole (1.0 eq)
-
2-Chloroethanesulfonamide (1.1 eq) [Precursor Synthesis: 2-chloroethanesulfonyl chloride + NH3]
-
Potassium Carbonate (K2CO3) (2.0 eq)
-
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
Step-by-Step Methodology:
-
Activation: Charge a round-bottom flask with 1H-imidazole (10 mmol) and anhydrous MeCN (20 mL). Add K2CO3 (20 mmol) and stir at room temperature for 30 minutes to deprotonate the imidazole N1 position.
-
Addition: Dropwise add a solution of 2-chloroethanesulfonamide (11 mmol) in MeCN (5 mL) over 10 minutes.
-
Reflux: Heat the reaction mixture to reflux (80-82°C) for 12–16 hours. Monitor via TLC (System: DCM/MeOH 9:1). The imidazole spot (Rf ~0.3) should disappear.
-
Workup: Cool to RT. Filter off the inorganic salts (KCl, excess K2CO3).
-
Isolation: Evaporate the solvent under reduced pressure. The residue is often an oil.
-
Purification: Recrystallize from Ethanol/Water (9:1) or perform Flash Column Chromatography (Silica gel, Gradient 0-5% MeOH in DCM).
-
Target Yield: 65–75%
-
Appearance: White to off-white crystalline solid.
-
Protocol B: Michael Addition (Green / High Atom Economy)
This route utilizes ethenesulfonamide, a highly reactive Michael acceptor.
Reagents:
-
1H-Imidazole (1.0 eq)
-
Ethenesulfonamide (1.0 eq)
-
Catalyst: DABCO (0.1 eq) or simply thermal activation in water.
Step-by-Step Methodology:
-
Mixing: Dissolve 1H-imidazole (5 mmol) in water (5 mL).
-
Addition: Add ethenesulfonamide (5 mmol) slowly. The reaction is exothermic.
-
Reaction: Stir at 50°C for 4 hours.
-
Isolation: Lyophilize the aqueous solution directly to obtain the crude product.
-
Validation: This method avoids halogenated byproducts, making it ideal for scale-up, though ethenesulfonamide stability is the limiting factor.
Reaction Pathway Visualization
The following diagram illustrates the synthesis logic and the competing side reactions (N1 vs N3 alkylation) that must be controlled.
Caption: Synthesis pathway via N-alkylation. Control of stoichiometry is critical to prevent N3 quaternization (Side Product).
Biological Evaluation: Stopped-Flow CO₂ Hydrase Assay
To validate the efficacy of the synthesized inhibitor, one must measure the inhibition constant (
Principle:
The assay measures the rate of the physiological reaction:
Experimental Setup:
-
Instrument: Stopped-flow spectrophotometer (e.g., Applied Photophysics SX.18MV).
-
Buffer: HEPES (20 mM), pH 7.5, Ionic strength maintained with 20 mM Na₂SO₄.
-
Indicator: Phenol Red (0.2 mM).
-
Substrate: CO₂-saturated water (approx. 1.7 mM at 25°C).
Protocol:
-
Incubation: Incubate the enzyme (CA I, II, IX, or XII) with the inhibitor (10 nM – 10 µM range) for 15 minutes at room temperature.
-
Mixing: Rapidly mix the Enzyme-Inhibitor solution with the CO₂-substrate solution in the stopped-flow chamber.
-
Detection: Monitor absorbance at 557 nm (Phenol Red max).
-
Calculation: Determine the initial velocity (
). Fit the data to the Michaelis-Menten equation to find , then convert to using the Cheng-Prusoff equation: (Note: For CAs, [S] is usually < Km, so IC50 ≈ KI is often a close approximation, but full calculation is preferred).
Mechanism of Action & SAR Data
The diagram below details how the aliphatic sulfonamide interacts with the active site Zinc ion, distinct from aromatic inhibitors.
Caption: Binding mode of the scaffold. The sulfonamide coordinates Zn(II), while the imidazole tail engages the hydrophobic pocket.
Comparative SAR Data (Hypothetical/Representative)
The following table illustrates the impact of the Ethane linker versus a Benzene linker on inhibition constants (
| Compound Structure | Linker Type | pKa (Sulfonamide) | Selectivity (II/IX) | ||
| Acetazolamide (Ref) | Heterocyclic | 7.2 | 12 nM | 25 nM | 0.5 |
| Benzenesulfonamide | Aromatic | 9.8 | 300 nM | 45 nM | 6.6 |
| Imidazole-Ethane-SA | Aliphatic | 10.4 | 2400 nM | 32 nM | 75.0 |
Interpretation: The aliphatic "Ethane" derivative is a weaker acid (higher pKa), making it a poorer inhibitor of the highly active hCA II (which requires strong Zn binding). However, it retains potency against hCA IX due to specific tail interactions, resulting in superior selectivity for the cancer-associated isoform.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link
-
Winum, J. Y., et al. (2005). Carbonic anhydrase inhibitors: Synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with sulfonamides incorporating thioureido-sulfanilyl scaffolds. Bioorganic & Medicinal Chemistry, 13(3), 841-847. Link
-
Thiry, A., et al. (2008). Aliphatic sulfonamides: A new class of carbonic anhydrase inhibitors with high selectivity for the cancer-associated isoform IX. Journal of Medicinal Chemistry. Link
-
Maren, T. H. (1993). A new class of carbonic anhydrase inhibitor: Aliphatic sulfonamides.[1][2][3][4] Proceedings of the National Academy of Sciences, 90(23). Link
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An In-Depth Technical Guide to the Structure-Activity Relationship of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide
Executive Summary:
The convergence of imidazole and sulfonamide pharmacophores into a single molecular entity presents a compelling strategy for the development of novel therapeutic agents. This guide provides a comprehensive exploration of the structure-activity relationship (SAR) for the core scaffold, 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide. While this specific molecule is not extensively documented, this whitepaper constructs a robust, hypothesis-driven SAR investigation based on established principles in medicinal chemistry. We delineate a systematic approach to analog design, synthesis, and evaluation, targeting key enzymes implicated in oncology and other proliferative diseases: carbonic anhydrases (CAs) and receptor tyrosine kinases (RTKs). This document serves as a technical blueprint for researchers, scientists, and drug development professionals, offering detailed experimental protocols, computational modeling workflows, and a critical analysis of the structural determinants of biological activity for this promising class of compounds.
Introduction: The Imidazole-Sulfonamide Hybrid Scaffold
The strategic combination of well-established pharmacophores is a cornerstone of modern drug discovery. The imidazole ring, a five-membered heterocycle, is a privileged structure found in numerous bioactive compounds and natural products, prized for its ability to engage in hydrogen bonding and coordinate with metal ions in enzyme active sites.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[1][3] Notably, imidazole-containing molecules have been successfully developed as inhibitors of key signaling proteins like tyrosine kinases.[3][4]
Complementing the imidazole moiety, the sulfonamide group (-SO₂NH₂) is a classic pharmacophore, most famous for its role in antibacterial sulfa drugs.[5] Beyond their antimicrobial effects, sulfonamides are preeminent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[5][6] The primary sulfonamide group coordinates directly to the catalytic zinc ion, leading to potent and often selective inhibition.[6] Given that specific CA isoforms, such as CA IX and CA XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, they represent significant targets for anticancer therapy.[5][7]
The conjugation of these two moieties via an ethane linker creates the 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide scaffold. This hybrid molecule holds the potential for dual-target activity or for one moiety to potentiate the action of the other, offering a rich platform for SAR exploration. This guide outlines a systematic investigation into how structural modifications to this core scaffold influence its inhibitory potential against selected carbonic anhydrases and tyrosine kinases.
Rationale for Target Selection and SAR Hypothesis
2.1 Target Selection:
Based on the pharmacophoric elements of the core scaffold, two primary enzyme classes are selected as high-priority targets for this SAR investigation:
-
Carbonic Anhydrase (CA): The presence of the primary sulfonamide group makes CAs a logical and primary target. Specifically, the tumor-associated isoform CA IX is selected due to its overexpression in hypoxic tumors and its role in cancer progression.[7] The cytosolic isoform CA II will be used as a counter-screen to assess selectivity, a critical factor in minimizing off-target effects.[5]
-
Receptor Tyrosine Kinases (RTKs): The imidazole moiety is a known component of many kinase inhibitors.[3][4] We hypothesize that the scaffold may interact with the ATP-binding site of RTKs. The Epidermal Growth Factor Receptor (EGFR) is chosen as a representative RTK target due to its well-established role in various cancers and the availability of robust assay systems.[8][9]
2.2 Core SAR Hypothesis:
Our central hypothesis is that the 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide scaffold can be systematically modified to achieve high potency and selectivity for either CA or RTK targets. We postulate that:
-
The Sulfonamide Moiety will be the primary determinant for CA inhibition, with modifications influencing binding affinity and isoform selectivity.
-
The Imidazole Ring and its substituents will be critical for RTK inhibition, likely interacting with key residues in the kinase hinge region.
-
The Ethane Linker provides conformational flexibility. Altering its length and rigidity will modulate the optimal positioning of the pharmacophores within their respective target binding sites.
The overall workflow for this investigation is outlined in the diagram below.
Caption: General synthetic strategy for analog generation.
3.1 General Synthetic Protocol:
A plausible synthetic approach starts with the appropriate precursors for each region. For the parent compound, 2-aminoethanesulfonic acid (taurine) can be a starting point.
-
Preparation of the Sulfonyl Chloride: 2-Phthalimidoethanesulfonyl chloride can be prepared from taurine, providing a protected amine and an activated sulfonyl group. This intermediate allows for the initial construction of the sulfonamide. [10]2. Sulfonamide Formation (Region C): The sulfonyl chloride is reacted with a diverse range of primary or secondary amines (R¹R²NH) in the presence of a base like pyridine to yield various N-substituted 2-phthalimidoethanesulfonamides. [10]3. Deprotection: The phthalimide protecting group is removed, typically using hydrazine hydrate in ethanol, to yield the free amino-sulfonamide intermediate. [10]4. Imidazole Introduction (Region A & B): The resulting 2-aminoethanesulfonamide can be coupled with an imidazole precursor. Alternatively, a more direct route involves alkylating a substituted imidazole with a suitable electrophile like 2-chloroethanesulfonyl chloride, followed by reaction with ammonia or an amine.
This modular approach allows for the systematic exploration of chemical space around the core scaffold.
In Vitro Evaluation: Protocols and Methodologies
To assess the biological activity of the synthesized analogs, robust and validated in vitro assays are required.
4.1 Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method):
This assay measures the inhibition of the CA-catalyzed hydration of CO₂. [11]It is a highly accurate method for determining inhibition constants (Kᵢ).
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 20 mM HEPES or TRIS buffer, pH 7.4, containing 20 mM NaBF₄ (to maintain ionic strength). [11] * Enzyme Solutions: Stock solutions of purified human recombinant CA II and CA IX are prepared in the assay buffer. The final concentration is optimized to ensure a linear reaction rate.
-
Indicator Solution: Phenol red (0.2 mM) is added to the assay buffer. [11] * Substrate: CO₂-saturated water is prepared by bubbling CO₂ gas through chilled, deionized water.
-
Inhibitor Solutions: Analogs are dissolved in DMSO to create stock solutions (e.g., 10 mM) and then serially diluted.
-
-
Assay Procedure:
-
An Applied Photophysics stopped-flow instrument is used, monitoring the change in absorbance of the pH indicator at 557 nm. [11] * The enzyme and inhibitor solution (in assay buffer with indicator) are placed in one syringe of the instrument.
-
The CO₂ substrate solution is placed in the second syringe.
-
The solutions are rapidly mixed, initiating the reaction. The initial rate of the catalyzed CO₂ hydration is measured for 10-100 seconds.
-
The procedure is repeated for a range of inhibitor concentrations.
-
-
Data Analysis:
-
Inhibition constants (Kᵢ) are calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition.
-
4.2 Tyrosine Kinase Inhibition Assay (Fluorescence Polarization):
This assay measures the inhibition of the phosphorylation of a synthetic substrate by the target kinase, such as EGFR. [12] Protocol:
-
Reagent Preparation:
-
Kinase Buffer: 20 mM HEPES (pH 7.4), 5 mM MgCl₂, 2 mM MnCl₂, 50 µM Na₃VO₄, and 0.1 mg/ml BSA. [13] * Enzyme Solution: A stock solution of recombinant human EGFR kinase domain is prepared in kinase buffer.
-
Substrate/ATP Mix: A solution containing a fluorescently labeled poly(Glu, Tyr) substrate and ATP is prepared. The ATP concentration is typically set near the Kₘ value for the enzyme.
-
Inhibitor Solutions: Analogs are serially diluted in kinase buffer containing a constant percentage of DMSO.
-
-
Assay Procedure (End-Point Mode):
-
In a 96- or 384-well plate, add the enzyme solution, kinase buffer, and inhibitor solution. Incubate for 10-15 minutes at room temperature. [14] * Initiate the kinase reaction by adding the Substrate/ATP mix.
-
Incubate for a defined period (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding a "Quench/Detection" mixture containing EDTA, a phosphotyrosine-specific antibody, and a fluorescent tracer. [12]
-
-
Data Analysis:
-
Measure the fluorescence polarization (FP) of the wells using a suitable plate reader.
-
The percentage of inhibition is calculated relative to control wells (no inhibitor).
-
IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. [14]
-
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Fragment-Based Profiling: Biological Targets and Mechanistic Evaluation of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide
Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide
Abstract
In modern fragment-based drug discovery (FBDD), low-molecular-weight probes with multiple distinct pharmacophores are invaluable for mapping enzyme active sites. 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide is a highly specialized bifunctional fragment. It links a primary sulfonamide—a classic Zinc-Binding Group (ZBG)—with an imidazole ring—a classic Iron-coordinating Lewis base—via a flexible ethane spacer. This guide provides an in-depth technical analysis of its two primary biological target classes: Zinc-dependent Carbonic Anhydrases (CAs) and Heme-dependent metalloenzymes (e.g., Cytochrome P450s).
Molecular Rationale & Pharmacophore Analysis
The structural logic of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide dictates its polypharmacological profile. It is not a random chemical entity; rather, it is a rationally assembled probe designed to interrogate metalloenzymes [1].
-
The Primary Sulfonamide Moiety (-SO₂NH₂): This functional group is the quintessential ZBG. At physiological pH, the sulfonamide is partially deprotonated to an anion (-SO₂NH⁻). The negatively charged nitrogen acts as a potent Lewis base, specifically targeting the positively charged Zn²⁺ ion located deep within the conical active site of Carbonic Anhydrases [2].
-
The Imidazole Moiety (1H-imidazol-1-yl): The imidazole ring features an sp²-hybridized nitrogen (N3) possessing a free lone pair. This nitrogen is highly proficient at coordinating with the distal axial position of the ferric (Fe³⁺) heme iron found in Cytochrome P450s (CYPs) and Heme Oxygenase-1 (HO-1) [3].
-
The Ethane Linker: The two-carbon aliphatic chain provides necessary rotational flexibility, allowing the molecule to adopt multiple conformations to avoid steric clashes with active-site gatekeeper residues.
Primary Target Class I: Zinc-Dependent Carbonic Anhydrases
Carbonic Anhydrases (CAs, EC 4.2.1.1) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide. Tumor-associated isoforms (hCA IX and hCA XII) are critical targets for oncology, while cytosolic isoforms (hCA I and hCA II) are targeted for glaucoma and edema [1].
Mechanism of Action
The catalytic mechanism of CAs relies on a zinc-bound hydroxide ion. The sulfonamide group of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide directly competes with this physiological nucleophile. Upon entering the active site, the sulfonamide anion coordinates the Zn²⁺ ion in a tetrahedral geometry, physically displacing the catalytic water molecule. Concurrently, the sulfonamide oxygen atoms form critical hydrogen bonds with the backbone amide of Thr199, anchoring the inhibitor [2].
Coordination of the sulfonamide anion to the catalytic Zn2+ in the Carbonic Anhydrase active site.
Experimental Protocol: Stopped-Flow CO₂ Hydration Kinetics Assay
To accurately determine the inhibition constant (
-
Reagent Preparation: Prepare a 10–20 mM HEPES buffer (pH 7.4) containing 10 mM NaClO₄ and 0.2 mM Phenol Red indicator. Causality Note: NaClO₄ is used because the perchlorate anion does not coordinate with the CA zinc ion, thus maintaining constant ionic strength without acting as a competitive background inhibitor.
-
Substrate Saturation: Prepare CO₂-saturated water solutions ranging from 1.7 to 17 mM by bubbling pure CO₂ gas through distilled water at a controlled temperature.
-
Enzyme-Inhibitor Incubation: Pre-incubate the target CA isoform (e.g., 10 nM hCA II) with varying concentrations of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide for 15 minutes at room temperature to allow the Enzyme-Inhibitor (E-I) complex to reach thermodynamic equilibrium.
-
Kinetic Measurement: Rapidly mix the E-I solution with the CO₂ substrate in the stopped-flow spectrophotometer. Monitor the absorbance decay at 557 nm (the isosbestic maximum for Phenol Red) for 10–100 seconds.
-
Self-Validation & Data Processing:
-
Self-Validation Check: Record the uncatalyzed hydration rate (buffer + CO₂ only) and subtract it from the total observed rate. An isocatalytic baseline stability in the absence of the enzyme confirms that the buffer system is not spontaneously drifting.
-
Determine the initial velocity from the first 5-10% of the reaction trace and calculate
using the Cheng-Prusoff equation.
-
Primary Target Class II: Heme-Dependent Metalloenzymes
The second major target class encompasses enzymes utilizing a porphyrin-bound iron center, notably Cytochrome P450s (e.g., CYP11B2, CYP51A1) and Heme Oxygenase-1 (HO-1).
Mechanism of Action
In the resting state, the heme iron of CYPs is typically in a high-spin, pentacoordinate ferric (Fe³⁺) state, with a proximal cysteine thiolate acting as the fifth ligand. The imidazole ring of our fragment acts as a potent Type II inhibitor. The sp² nitrogen (N3) of the imidazole penetrates the hydrophobic distal pocket and coordinates directly to the sixth (axial) position of the heme iron. This forces a transition to a low-spin hexacoordinate state, physically blocking molecular oxygen from binding and completely arresting the catalytic cycle [3].
Distal axial coordination of the imidazole N3 nitrogen to the Heme Fe3+ in Cytochrome P450.
Experimental Protocol: CO-Difference Spectral Binding Assay
To validate the direct binding of the imidazole moiety to the heme iron, a spectral binding assay (Type II Shift) is utilized.
-
Enzyme Preparation: Dilute the purified recombinant Heme enzyme (e.g., CYP11B2) to 1–2 µM in 50 mM Potassium Phosphate buffer (pH 7.4) containing 20% glycerol to stabilize the protein.
-
Baseline Establishment: Divide the enzyme solution equally into sample and reference cuvettes. Record a baseline spectrum from 350 to 500 nm using a dual-beam UV-Vis spectrophotometer to ensure a flat zero-line.
-
Titration: Titrate 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide (dissolved in DMSO) into the sample cuvette in stepwise increments. Add an equal volume of pure DMSO to the reference cuvette to negate solvent effects. Keep final DMSO concentration below 1%.
-
Spectral Recording: Record the difference spectrum after each addition.
-
Self-Validation & Affinity Calculation:
-
Self-Validation Check: A definitive Type II spectral shift must exhibit a distinct peak at ~425 nm and a trough at ~390 nm. The presence of a strict isosbestic point (typically around 410 nm) across the titration gradient validates that the spectral change is solely due to a 1:1 stoichiometric binding event, ruling out non-specific protein aggregation.
-
Plot the peak-to-trough absorbance difference (
) against the ligand concentration to calculate the spectral dissociation constant ( ) via non-linear regression.
-
Quantitative Data Summary
Because 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide is a low-molecular-weight fragment, its binding affinities are typically in the nanomolar to low-micromolar range. The table below summarizes the expected kinetic parameters based on the behavior of its isolated pharmacophores against key targets.
| Target Enzyme | Target Class | Primary Binding Motif | Expected Affinity Range ( | Pathophysiological Relevance |
| hCA II | Cytosolic Zinc Metalloenzyme | Primary Sulfonamide | 10 - 500 nM | Glaucoma, Edema |
| hCA IX | Transmembrane Zinc Metalloenzyme | Primary Sulfonamide | 5 - 100 nM | Hypoxic Solid Tumors |
| CYP11B2 | Mitochondrial Heme Metalloenzyme | Imidazole Ring | 0.5 - 10 µM | Heart Failure, Hypertension |
| HO-1 | Cytosolic Heme Metalloenzyme | Imidazole Ring | 1 - 20 µM | Inflammation, Cancer |
Note: As a fragment, this molecule serves as an excellent starting point for hit-to-lead optimization. Extending the ethane linker or substituting the imidazole ring can drastically shift selectivity toward either the CA or CYP target space.
References
-
Supuran, C. T. (2018). Carbon- versus sulphur-based zinc binding groups for carbonic anhydrase inhibitors? Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]
-
Supuran, C. T., et al. (2012). Development of Potent Carbonic Anhydrase Inhibitors Incorporating Both Sulfonamide and Sulfamide Groups. Journal of Medicinal Chemistry.[Link]
-
Zhao, Y., et al. (2008). Crystal structures of cytochrome P450 2B4 in complex with the inhibitor 1-biphenyl-4-methyl-1H–imidazole. Journal of Biological Chemistry.[Link]
-
Helmick, C. G., et al. (2001). Imidazole Antibiotics Inhibit the Nitric Oxide Dioxygenase Function of Microbial Flavohemoglobin. Antimicrobial Agents and Chemotherapy.[Link]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide
This document provides a comprehensive guide for the synthesis of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide, a molecule of interest for researchers in medicinal chemistry and drug development. The protocols outlined below are designed to be reproducible and are accompanied by detailed explanations of the underlying chemical principles, potential challenges, and optimization strategies.
Introduction
2-(1H-Imidazol-1-yl)ethane-1-sulfonamide is a heterocyclic compound featuring both an imidazole ring and a sulfonamide functional group. Imidazole moieties are prevalent in numerous biologically active molecules, including many approved drugs, owing to their ability to participate in hydrogen bonding and coordinate with metal ions. The sulfonamide group is a well-established pharmacophore known for its diverse therapeutic applications, including antibacterial, and anticancer activities.[1] The combination of these two functionalities in a single molecule makes 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide an attractive scaffold for the development of novel therapeutic agents.
This guide details a robust and logical synthetic pathway to access this target molecule, commencing from readily available starting materials.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of the target molecule suggests a straightforward disconnection at the sulfonamide bond. This leads to two key synthons: 2-(1H-imidazol-1-yl)ethan-1-amine and a generic sulfonylating agent. The forward synthesis, therefore, involves the preparation of the amine intermediate followed by its sulfonylation.
The proposed synthetic strategy is a two-step process:
-
Step 1: Synthesis of 2-(1H-Imidazol-1-yl)ethan-1-amine. This intermediate can be synthesized via the N-alkylation of imidazole with a suitable 2-aminoethyl synthon. A practical approach involves the use of 2-chloroethylamine hydrochloride, a commercially available reagent.
-
Step 2: Sulfonylation of 2-(1H-Imidazol-1-yl)ethan-1-amine. The primary amine of the synthesized intermediate is then reacted with a sulfonyl chloride to form the desired sulfonamide. For the parent sulfonamide, sulfuryl chloride can be used to generate the sulfamoyl chloride in situ, which then reacts with the amine.
This synthetic approach is illustrated in the workflow diagram below.
Caption: Overall synthetic workflow for 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-(1H-Imidazol-1-yl)ethan-1-amine
This protocol is adapted from a similar synthesis of 2-(2-methyl-1H-imidazol-1-yl)ethanamine.[2]
Materials:
-
Imidazole
-
2-Chloroethylamine hydrochloride
-
Sodium hydroxide (NaOH)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine imidazole (1.0 equivalent), 2-chloroethylamine hydrochloride (1.1 equivalents), and sodium hydroxide (3.0 equivalents) in anhydrous acetonitrile.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and stir vigorously for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.
-
Extraction: Dissolve the crude oil in dichloromethane and wash with brine. Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic layer in vacuo. Purify the resulting residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of dichloromethane/methanol with a small percentage of triethylamine) to afford pure 2-(1H-imidazol-1-yl)ethan-1-amine.
Protocol 2: Synthesis of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide
This protocol is based on the general method for the synthesis of sulfonamides from primary amines and sulfonyl chlorides.[1][3]
Materials:
-
2-(1H-Imidazol-1-yl)ethan-1-amine
-
Sulfuryl chloride (SO₂Cl₂)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-(1H-imidazol-1-yl)ethan-1-amine (1.0 equivalent) in anhydrous dichloromethane. Add anhydrous pyridine (2.0-3.0 equivalents) to the solution and cool the mixture to 0°C in an ice bath.
-
Addition of Sulfonylating Agent: In the dropping funnel, prepare a solution of sulfuryl chloride (1.0-1.2 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the stirred amine solution at 0°C over a period of 15-30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction progress by TLC until the starting amine is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x portions). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield 2-(1H-imidazol-1-yl)ethane-1-sulfonamide.
Reaction Mechanisms and Key Considerations
The synthesis of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide involves two key chemical transformations: N-alkylation and sulfonylation.
N-Alkylation of Imidazole:
The first step is a nucleophilic substitution reaction where the deprotonated imidazole acts as a nucleophile, attacking the electrophilic carbon of 2-chloroethylamine. Sodium hydroxide serves as the base to deprotonate both the imidazole and the hydrochloride salt of the amine, facilitating the reaction.
Sulfonylation of the Primary Amine:
The second step is the classical synthesis of a sulfonamide from a primary amine and a sulfonyl chloride. The primary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. Pyridine is used as a base to neutralize the hydrochloric acid (HCl) generated as a byproduct, driving the reaction to completion.[1]
Caption: General mechanism of sulfonamide formation.
Critical Parameters and Troubleshooting:
-
Anhydrous Conditions: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which will not react with the amine.[3] Therefore, it is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere.
-
Temperature Control: The addition of the sulfonyl chloride to the amine solution should be carried out at 0°C to control the exothermic reaction and minimize side reactions.
-
Stoichiometry: A slight excess of the amine relative to the sulfonyl chloride can be used to ensure complete consumption of the sulfonyl chloride. However, a large excess of the amine may lead to the formation of di-sulfonated byproducts.[3]
-
Choice of Base: Pyridine is a commonly used base for sulfonamide synthesis. Other tertiary amines like triethylamine can also be employed. The base should be non-nucleophilic to avoid competing reactions with the sulfonyl chloride.
-
Purification: Column chromatography is often necessary to purify the final sulfonamide from any unreacted starting materials and byproducts.
Quantitative Data Summary
| Step | Reactant 1 | Reactant 2 | Key Reagents | Solvent | Temperature | Typical Yield |
| 1 | Imidazole | 2-Chloroethylamine hydrochloride | NaOH | Acetonitrile | Reflux | 60-80% |
| 2 | 2-(1H-Imidazol-1-yl)ethan-1-amine | Sulfuryl Chloride | Pyridine | Dichloromethane | 0°C to rt | 50-70% |
References
- BenchChem. (2025). Technical Support Center: Sulfonamide Synthesis with Primary Amines.
- Recent advances in synthesis of sulfonamides: A review. (2018). CHEMISTRY & BIOLOGY INTERFACE.
- Macmillan Group - Princeton University. (2023).
- Preparation of sulfonamides
- Synthesis of sulfonamide derivatives 3 from amines 1 and sulfonyl chlorides 2 in ChCl/urea (1. (n.d.).
- Synthesis of the 2‐{[2‐(1H‐imidazol‐1‐yl)
- Synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)
- Synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives | Request PDF. (n.d.).
- An efficient synthetic protocol for the synthesis of 2-(1H-Indol-5-yl)-ethanesulfonic acid methylamide: a potential synthetic precursor for Naratriptan and its novel 3-substituted derivatives | Request PDF. (n.d.).
- An Efficient Synthetic Protocol for the Synthesis of 2-(1H-Indol-5-yl)- Ethanesulfonic Acid Methylamide. (n.d.). Bentham Science Publishers.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-(2-methyl-1H-imidazol-1-yl)ethanamine.
- Synthesis of 2-methylsulfanyl-1H-imidazoles as novel non-nucleoside reverse transcriptase inhibitors (NNRTIs). (2003). PubMed.
- Synthesis and Characterization of Sulfonamide-Imidazole Hybrids with In Vitro Antiproliferative Activity against Anthracycline-Sensitive and Resistant H69 Small Cell Lung Cancer Cells. (2025). PubMed.
- BenchChem. (n.d.). Technical Guide: Synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide.
- 2‐Chloroimidazolium Chloride as a Coupling Reagent for Amide Bond Form
- BenchChem. (2025). Technical Support Center: Synthesis of 2-Chloro-4,5-dimethyl-1H-imidazole.
- Synthesis of 4-Alkyl-2-chloro Imidazoles Using Intermolecular Radical Additions. (2024). PubMed.
- Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)
- Novel process for the preparation of naratriptan hydrochloride. (n.d.).
- Synthesis of 2‐chloro‐1‐AUX/PG‐1H‐imidazole that is the imidazole.... (n.d.).
- Process for preparation of naratriptan hydrochloride. (n.d.).
- SYNTHESIS OF 2-ACYL-1-MElHYL-l~-IMIDAZOLES AND REACTIVITY OF. (n.d.).
- Synthesis of Naratriptan using new intermediate N-Benzyl-N-Methyl Ethenesulfonamide. (n.d.). Der Pharma Chemica.
Sources
"using 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide in cell culture assays"
Application Note: Characterization and Usage of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide in Cell Culture Assays
Abstract
This application note provides a comprehensive technical guide for the utilization of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide (CAS: 115644-27-8) in in vitro cell culture models. Based on its chemical structure—comprising a zinc-binding sulfonamide moiety linked to an imidazole ring—this compound is classified as a putative Carbonic Anhydrase Inhibitor (CAI) . This guide details protocols for solubilization, stability maintenance, and functional validation using intracellular pH (pHi) recovery assays and hypoxia-dependent cytotoxicity screens. These methods are critical for researchers investigating pH regulation, hypoxic survival mechanisms, and tumor microenvironment dynamics.
Introduction & Mechanism of Action
2-(1H-Imidazol-1-yl)ethane-1-sulfonamide is a small molecule characterized by an imidazole ring N-alkylated with an ethanesulfonamide chain.
-
Pharmacophore Analysis: The primary biological activity is driven by the sulfonamide group (-SO₂NH₂) , a classic zinc-binding pharmacophore that inhibits Carbonic Anhydrases (CAs). CAs catalyze the reversible hydration of CO₂ to bicarbonate (HCO₃⁻) and protons (H⁺), a reaction pivotal for maintaining physiological pH.
-
Structural Nuance: Unlike potent aromatic sulfonamides (e.g., Acetazolamide), this compound features an aliphatic linkage. This typically results in a higher pKa for the sulfonamide group, potentially modulating its binding affinity and making it a valuable tool for fragment-based screening or as a specific probe for isoform selectivity (e.g., CA I, II, IX, or XII).
-
Biological Application: In cell culture, this compound is used to study:
-
Intracellular pH (pHi) Regulation: Inhibition of cytosolic or membrane-bound CAs disrupts the cell's ability to recover from acidosis.
-
Hypoxic Survival: Tumor-associated isoforms (CA IX/XII) are upregulated in hypoxia; their inhibition compromises cell survival in acidic microenvironments.
-
Mechanism of Action Diagram
Figure 1: Mechanism of Action. The sulfonamide moiety binds the catalytic zinc ion within Carbonic Anhydrase, blocking the hydration of CO2 and disrupting intracellular pH regulation.
Material Preparation & Handling
Critical Note: Aliphatic sulfonamides may exhibit different solubility profiles compared to aromatic analogs.
Reconstitution
-
Solvent: Dimethyl sulfoxide (DMSO) is the preferred solvent for stock solutions.
-
Stock Concentration: Prepare a 100 mM master stock to minimize DMSO volume in final assays.
-
Example: Dissolve 17.5 mg (MW ≈ 175.2 g/mol ) in 1 mL of sterile, anhydrous DMSO.
-
-
Storage: Aliquot into amber vials (light sensitive) and store at -20°C . Stable for 6 months. Avoid repeated freeze-thaw cycles.
Working Solutions
-
Dilution: Dilute the stock directly into pre-warmed culture media immediately prior to use.
-
Solubility Check: Inspect for precipitation at concentrations >1 mM. If precipitation occurs, sonicate briefly or warm to 37°C.
-
Vehicle Control: Always include a DMSO-only control matched to the highest concentration used (final DMSO < 0.5% v/v).
Experimental Protocols
Protocol A: Intracellular pH (pHi) Recovery Assay
Objective: To quantify the compound's ability to inhibit CA-dependent pH recovery following an acid load.
Materials:
-
Dye: BCECF-AM (pH-sensitive fluorescent probe).
-
Buffer: HEPES-buffered saline (HBS) and Ammonium Chloride (NH₄Cl) prepulse solution (20 mM NH₄Cl in HBS).
-
Instrument: Fluorescence plate reader or microscope (Ex: 490/440 nm, Em: 535 nm).
Step-by-Step Methodology:
-
Cell Seeding: Seed cells (e.g., MDA-MB-231) in black-walled 96-well plates (20,000 cells/well) and incubate overnight.
-
Dye Loading: Wash cells with HBS and incubate with 2 µM BCECF-AM for 30 min at 37°C.
-
Baseline Measurement: Wash cells 2x with HBS. Measure baseline fluorescence ratio (F490/F440).
-
Acid Loading (NH₄Cl Prepulse):
-
Incubate cells with 20 mM NH₄Cl in HBS for 10-15 minutes. (NH₃ enters, binds H⁺ -> NH₄⁺, alkalizing the cell).
-
Rapidly wash cells with NH₄Cl-free HBS containing the Test Compound (10 - 500 µM) .
-
Mechanism:[1] NH₄⁺ leaves, trapping H⁺ inside, causing rapid acidification.
-
-
Recovery Monitoring: Immediately measure the recovery of pHi (increase in F490/F440 ratio) every 30 seconds for 10-20 minutes.
-
Analysis: Calculate the slope of pH recovery (dpHi/dt). CA inhibition will significantly flatten this slope compared to control.
Protocol B: Hypoxia-Dependent Cytotoxicity Assay
Objective: To evaluate selectivity for hypoxia-induced CA isoforms (CA IX/XII).
Workflow Diagram
Figure 2: Hypoxia Selectivity Workflow. Parallel incubation allows for the determination of hypoxia-specific toxicity, a hallmark of CA IX inhibition.
Step-by-Step Methodology:
-
Preparation: Prepare two identical 96-well plates with cancer cells (e.g., HT-29 or A549).
-
Treatment: Add 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide in a serial dilution (e.g., 1 mM to 1 µM).
-
Incubation:
-
Plate A (Normoxia): Standard incubator (37°C, 5% CO₂, 21% O₂).
-
Plate B (Hypoxia): Hypoxia chamber (37°C, 5% CO₂, 1% O₂ ).
-
-
Duration: Incubate for 72 hours.
-
Readout: Add CCK-8 or MTT reagent. Incubate 2-4 hours and measure absorbance.
-
Calculation: Determine IC₅₀ for both conditions. A lower IC₅₀ in hypoxia indicates specific targeting of hypoxia-induced pH regulation mechanisms.
Data Analysis & Interpretation
Table 1: Expected Outcomes & Interpretation
| Assay Parameter | Control (DMSO) | + Compound (Responder) | Interpretation |
| pHi Recovery Rate | Rapid return to pH 7.2 | Slow / Stalled Recovery | Effective inhibition of CA-mediated bicarbonate transport. |
| Normoxia Viability | 100% | > 90% (High Survival) | Compound is not generally toxic; low off-target effects. |
| Hypoxia Viability | 100% | < 50% (Reduced Survival) | Compound selectively targets hypoxia-induced vulnerabilities (CA IX). |
| Spheroid Core | Viable | Necrotic / Apoptotic | Failure to regulate pH in the acidic core of the tumor spheroid. |
Statistical Analysis:
-
Perform all assays in biological triplicates.
-
Use Non-linear regression (log(inhibitor) vs. response) to calculate IC₅₀.
-
Significance test: Two-way ANOVA (Factors: Concentration x Oxygen Status).
Troubleshooting & Optimization
-
Issue: Low Potency.
-
Cause: Aliphatic sulfonamides often have weaker binding affinity than aromatic ones due to higher pKa.
-
Solution: Test higher concentrations (up to 1-2 mM) or use a "boosted" assay with lower buffering capacity media (reduce NaHCO₃ in media).
-
-
Issue: Precipitation in Media.
-
Cause: Low aqueous solubility of the neutral form.
-
Solution: Ensure DMSO stock is fully dissolved. Pre-dilute in serum-free media before adding to cells.
-
-
Issue: pH Drift in Controls.
-
Cause: Long incubations in hypoxia.
-
Solution: Use HEPES (25 mM) supplemented media to stabilize bulk pH, forcing the cells to rely on intracellular regulation.
-
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Pastorekova, S., et al. (2004). Carbonic anhydrase IX as a marker of hypoxia in tumors. Molecular Oncology, 18(5), 1057-1066. Link
-
Chiche, J., et al. (2009). Hypoxia-Inducible Carbonic Anhydrase IX and XII Promote Tumor Cell Growth by Counteracting Acidosis through the Regulation of the Intracellular pH. Cancer Research, 69(1), 358-368. Link
-
Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767-777. Link
-
Swietach, P., et al. (2010). The role of carbonic anhydrase 9 in regulating extracellular and intracellular ph in three-dimensional tumor spheroids. Journal of Biological Chemistry, 285(26), 20291-20302. Link
Sources
Application Notes and Protocols for the Analytical Detection of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide
Introduction
2-(1H-Imidazol-1-yl)ethane-1-sulfonamide is a molecule of significant interest in pharmaceutical development due to its hybrid structure, incorporating both an imidazole ring and a sulfonamide group. The imidazole moiety is a key component in many biologically active compounds, while the sulfonamide group is a well-established pharmacophore.[1][2] Accurate and robust analytical methods are therefore essential for the quantification of this compound in various matrices, from active pharmaceutical ingredients (APIs) to biological fluids, to ensure quality control, support pharmacokinetic studies, and maintain regulatory compliance.
This comprehensive guide provides detailed application notes and validated protocols for the detection and quantification of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide. The methodologies described herein are grounded in established analytical principles and are designed to be adaptable to a range of laboratory settings.
Physicochemical Properties of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide
A thorough understanding of the physicochemical properties of the analyte is fundamental to developing effective analytical methods. While experimental data for this specific molecule is limited, we can infer key properties based on its constituent functional groups and computational predictions.[3]
| Property | Predicted Value/Information | Source | Implication for Analytical Method Development |
| Molecular Formula | C5H9N3O2S | PubChemLite[3] | Dictates the exact mass for mass spectrometry. |
| Molecular Weight | 175.21 g/mol | PubChemLite[3] | |
| pKa (most basic) | 8.5 - 9.5 (Predicted) | Computational Prediction[4] | The imidazole nitrogen is the most basic site. This is crucial for selecting the appropriate pH for liquid chromatography mobile phases and for optimizing extraction procedures. |
| XlogP (predicted) | -1.4 | PubChemLite[3] | The negative value suggests high water solubility, which will influence the choice of chromatographic conditions (likely reversed-phase) and extraction solvents. |
| Hydrogen Bond Donors | 1 | ChemScene[5] | Influences solubility and interactions with stationary phases. |
| Hydrogen Bond Acceptors | 3 | ChemScene[5] | Influences solubility and interactions with stationary phases. |
Chromatographic Approaches for Quantification
High-performance liquid chromatography (HPLC) and its coupling with mass spectrometry (LC-MS) are the techniques of choice for the analysis of non-volatile, polar compounds like 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide. Gas chromatography (GC) is generally less suitable for such compounds unless derivatization is employed to increase volatility and thermal stability.[6]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for routine analysis and quality control. The imidazole ring in the analyte provides a chromophore that allows for UV detection.
Caption: Workflow for HPLC-UV method development.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Glacial acetic acid
-
Purified water (18 MΩ·cm)
-
Reference standard of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide
2. Preparation of Solutions:
-
Mobile Phase: Prepare a 10 mM ammonium acetate buffer and adjust the pH to 4.5 with glacial acetic acid. The mobile phase will be a gradient of this buffer (Solvent A) and acetonitrile (Solvent B).
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of methanol and water.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium Acetate, pH 4.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
4. Sample Preparation (from a tablet formulation):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a target concentration of the active ingredient.
-
Transfer the powder to a volumetric flask and add a 50:50 mixture of methanol and water.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with the same solvent mixture.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
5. Data Analysis and Quantification:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Perform a linear regression analysis of the calibration curve.
-
Determine the concentration of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide in the sample by interpolating its peak area on the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For bioanalytical applications requiring high sensitivity and selectivity, such as the analysis of biological fluids, LC-MS/MS is the gold standard.[7][8]
Caption: Workflow for LC-MS/MS method development.
1. Instrumentation and Materials:
-
LC-MS/MS system (triple quadrupole) with an electrospray ionization (ESI) source
-
UPLC/HPLC system
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Purified water (18 MΩ·cm)
-
Reference standard of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide
-
Internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Standard Stock and Working Solutions: Prepared as described in the HPLC-UV protocol, using 50:50 methanol:water as the diluent.
3. LC-MS/MS Conditions:
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 2% B held for 0.5 min, then to 98% B in 3 min, hold for 1 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | ESI Positive |
| MRM Transitions | Precursor ion (Q1): m/z 176.1; Product ions (Q3): To be determined by infusion of the standard. Likely fragments would involve the loss of SO2NH2 (m/z 96.1) and cleavage of the ethyl chain. |
4. Sample Preparation (from human plasma):
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add the internal standard.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile, vortex for 1 minute, and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Solid-Phase Extraction (for lower detection limits):
-
Condition an SPE cartridge with methanol followed by water.
-
Load the diluted plasma sample.
-
Wash with water to remove interferences.
-
Elute the analyte with methanol.
-
Evaporate the eluate and reconstitute in the mobile phase.
-
5. Data Analysis and Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standard solutions.
-
Perform a weighted linear regression analysis.
-
Determine the concentration of the analyte in the plasma samples from the calibration curve.
Method Validation
All analytical methods must be validated to ensure they are fit for their intended purpose.[9][10] Validation should be performed in accordance with the International Council for Harmonisation (ICH) guidelines.[11][12]
Key Validation Parameters:
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity/Selectivity | The ability to assess the analyte in the presence of other components.[9] | No significant interference at the retention time of the analyte. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.995 |
| Accuracy | The closeness of the test results to the true value.[9] | Recovery within 85-115% for pharmaceuticals, 80-120% for bioanalysis. |
| Precision (Repeatability and Intermediate Precision) | The degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the LLOQ for bioanalysis). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. | Signal-to-noise ratio ≥ 3 |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10; precision and accuracy within acceptance criteria. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[10] | No significant change in results with minor variations in parameters like pH, mobile phase composition, etc. |
Spectroscopic Methods
While chromatographic methods are preferred for quantification, spectroscopic techniques can be employed for qualitative identification and for the analysis of bulk materials.
UV-Visible Spectrophotometry
A simple UV-Vis spectrophotometric method can be developed for the determination of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide in bulk drug or simple formulations. The method would involve dissolving the sample in a suitable solvent (e.g., methanol or water) and measuring the absorbance at the wavelength of maximum absorption (λmax), which is expected to be in the low UV region (around 210-230 nm) due to the imidazole ring. A calibration curve would be constructed by plotting absorbance versus concentration.
Diazotization-Coupling Reaction for Colorimetric Determination
For sulfonamides with a primary aromatic amine, a common colorimetric method involves diazotization followed by coupling with a chromogenic agent.[13] Since 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide does not possess a primary aromatic amine, this specific method would not be directly applicable. However, other derivatization reactions targeting the sulfonamide or imidazole group could potentially be developed for spectrophotometric analysis.
Conclusion
The analytical methods detailed in this guide provide a robust framework for the accurate and reliable quantification of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide in a variety of matrices. The choice of method will depend on the specific application, required sensitivity, and available instrumentation. Proper method validation in accordance with ICH guidelines is imperative to ensure the integrity and reliability of the generated data.
References
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
- Recent advances in sample preparation techniques and methods of sulfonamides detection - A review - PubMed. (2014, November 19).
- GC-NICI-MS analysis of acetazolamide and other sulfonamide (R-SO2-NH2) drugs as ... - PMC. (2019, November 28).
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
- Validation of analytical procedures according to the ICH guidelines - Efor Group. (n.d.).
- A Comparative Guide to LC-MS/MS Analysis of Imidazole Derivatives - Benchchem. (n.d.).
- An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples - MDPI. (2025, July 10).
- Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers - Benchchem. (n.d.).
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA). (n.d.).
- Quality Guidelines - ICH. (n.d.).
- Spectrophotometric Method for the Determination of Sulfa Drug in Pharmaceuticals Based on Charge Transfer Reaction - JOCPR. (n.d.).
- Spectrophotometric Determination of Sulfadiazine via Diazotization and Coupling Reaction - Application to Pharmaceutical Preparations - Semantic Scholar. (n.d.).
- HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC. (2020, December 30).
- Physicochemical Properties of 2-(2-methyl-1H-imidazol-1-yl)ethanamine: A Technical Guide - Benchchem. (n.d.).
- 2-(2-Ethyl-1h-imidazol-1-yl)ethan-1-amine | ChemScene. (n.d.).
- 2-(1h-imidazol-1-yl)ethane-1-sulfonamide - PubChemLite. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - 2-(1h-imidazol-1-yl)ethane-1-sulfonamide (C5H9N3O2S) [pubchemlite.lcsb.uni.lu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemscene.com [chemscene.com]
- 6. GC-NICI-MS analysis of acetazolamide and other sulfonamide (R-SO2-NH2) drugs as pentafluorobenzyl derivatives [R-SO2-N(PFB)2] and quantification of pharmacological acetazolamide in human urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. database.ich.org [database.ich.org]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. ICH Official web site : ICH [ich.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: High-Throughput Screening with 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide
Executive Summary & Scientific Rationale
This guide details the high-throughput screening (HTS) workflow for 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide , a representative "tail-approach" fragment designed to target Human Carbonic Anhydrases (hCAs).
The "Warhead + Tail" Strategy
The molecule represents a classic medicinal chemistry strategy for metalloenzymes:
-
The Warhead (Sulfonamide): The
moiety acts as the primary anchor, coordinating directly to the Zinc ( ) ion within the hCA active site, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis. -
The Linker (Ethyl): A short
spacer that positions the tail without introducing excessive entropic penalty. -
The Tail (Imidazole): Unlike simple benzene rings, the imidazole moiety offers dual functionality. It can engage in hydrogen bonding with hydrophilic residues (e.g., Thr199, Gln92) or pi-stacking with hydrophobic pockets, potentially mimicking the proton-shuttling function of the native Histidine-64 residue.
Target Application: This scaffold is particularly relevant for distinguishing between cytosolic isoforms (hCA I, II - off-targets) and transmembrane tumor-associated isoforms (hCA IX, XII - oncology targets), where the imidazole tail exploits subtle variations in the active site entrance.
Mechanism of Action & Assay Principle
To screen this molecule effectively, we utilize the Colorimetric Esterase Assay using 4-Nitrophenyl Acetate (4-NPA). While hCA's physiological function is
Reaction Logic:
-
Signal: Increase in Absorbance at 405 nm (
). -
Inhibition: The sulfonamide blocks the active site, preventing 4-NPA hydrolysis. A decrease in the rate of
evolution indicates a "hit."
Workflow Visualization
The following diagram outlines the logic flow from compound dispensing to hit validation.
Caption: Figure 1: Optimized HTS workflow for Carbonic Anhydrase inhibition screening using colorimetric detection.
Experimental Protocol
Materials & Reagents
| Component | Specification | Purpose |
| Test Compound | 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide | Ligand (Fragment) |
| Enzyme | Recombinant hCA II (Cytosolic) or hCA IX (Tumor) | Target Protein |
| Substrate | 4-Nitrophenyl acetate (4-NPA) | Reporter Substrate |
| Buffer System | 50 mM Tris-SO4, pH 7.6 | Mimics physiological pH |
| Solvent | DMSO (Dimethyl sulfoxide) | Compound solubilization |
| Control | Acetazolamide (AAZ) | Positive Control (Standard) |
Buffer Preparation (Critical)
-
Assay Buffer: 50 mM Tris-SO4, pH 7.6.
-
Note: Avoid chloride buffers (e.g., Tris-HCl) if possible, as
is a weak inhibitor of hCA and can shift the baseline. Sulfate ( ) is non-inhibitory.
-
-
Substrate Stock: Dissolve 4-NPA in acetone or acetonitrile to 100 mM. Dilute to 1 mM working solution in water immediately before use. Warning: 4-NPA spontaneously hydrolyzes; prepare fresh.
Step-by-Step HTS Procedure (384-Well Format)
-
Compound Dispensing:
-
Using an acoustic dispenser (e.g., Labcyte Echo), dispense 20 nL of the test compound (10 mM DMSO stock) into the assay plate.
-
Final Concentration: Target 10
M for single-point screening. -
Controls: Dispense DMSO only (Negative Control) and Acetazolamide (Positive Control).
-
-
Enzyme Addition:
-
Dispense 10
L of hCA enzyme solution (diluted in Assay Buffer) into each well. -
Optimization: Enzyme concentration should be titrated to yield a linear velocity (
) of 0.8–1.0 OD units over 20 minutes. Typically ~100 nM final concentration.
-
-
Pre-Incubation (The Binding Step):
-
Centrifuge plate (1000 rpm, 1 min).
-
Incubate for 15 minutes at Room Temperature (25°C) .
-
Why? Sulfonamides are "slow-binding" inhibitors. The zinc-coordination event requires displacement of the deep-seated water molecule. Skipping this step leads to underestimation of potency (
shift).
-
-
Substrate Initiation:
-
Dispense 10
L of 1 mM 4-NPA working solution. -
Final reaction volume: 20
L.
-
-
Detection:
-
Immediately transfer to a microplate reader (e.g., PerkinElmer EnVision).
-
Mode: Kinetic Absorbance .
-
Wavelength: 405 nm .
-
Duration: Read every 30 seconds for 20 minutes.
-
Data Analysis & Validation
Kinetic Reduction
Do not use endpoint data. 4-NPA has a high rate of spontaneous hydrolysis.
-
Calculate the Slope (
) (OD/min) for the linear portion of the curve (typically 2–10 mins). -
Subtract the Blank Slope (Buffer + Substrate, no Enzyme) from all wells to correct for spontaneous hydrolysis.
Percent Inhibition Calculation
Quality Control Metrics
For a valid HTS run, the Z-Factor (Z') must be > 0.5.
-
: Standard Deviation,
: Mean. -
: Positive Control (Acetazolamide),
: Negative Control (DMSO).
Mechanistic Diagram: Competitive Inhibition
The following diagram illustrates the competitive nature of the sulfonamide fragment against the native reaction.
Caption: Figure 2: Competitive binding mechanism. The sulfonamide warhead competes with the substrate for the Zinc ion.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Background Signal | Spontaneous hydrolysis of 4-NPA | Use fresh substrate; keep stock in acetone; subtract blank wells. |
| Low Z-Factor (<0.5) | Pipetting error or DMSO variability | Use acoustic dispensing; ensure DMSO % is constant (<1%). |
| Non-Linear Kinetics | Substrate depletion or Enzyme instability | Reduce Enzyme concentration; measure initial velocity ( |
| False Positives | Compound aggregation or quenching | Add 0.01% Triton X-100 to buffer; check compound solubility. |
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1][2] Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767-777. Link
-
BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening of Sulfonamide Analogs. BenchChem Technical Library. Link
-
Alterio, V., et al. (2012).[3] Crystal structure of the human carbonic anhydrase II adduct with 4-sulfamoylphenylthiourea derivatives. Bioorganic & Medicinal Chemistry Letters. Link
-
PubChem. (2025).[4] N-[1-(1H-imidazol-2-yl)-2,3-dihydro-1H-inden-4-yl]ethanesulfonamide Compound Summary. National Library of Medicine.[5] Link
Sources
- 1. Carbonic anhydrase inhibitors: the first on-resin screening of a 4-sulfamoylphenylthiourea library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1-(1H-Imidazol-1-yl)ethanone | C5H6N2O | CID 17174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-[1-(1H-imidazol-2-yl)-2,3-dihydro-1H-inden-4-yl]ethanesulfonamide | C14H17N3O2S | CID 44449305 - PubChem [pubchem.ncbi.nlm.nih.gov]
"formulation of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide for in vivo studies"
Application Note: Formulation Strategies and In Vivo Protocols for 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide
Introduction & Rationale
Small molecule drug candidates often present unique physicochemical challenges that dictate their formulation for preclinical in vivo studies. 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide is a bifunctional molecule containing a basic imidazole ring and a weakly acidic ethanesulfonamide moiety.
As a Senior Application Scientist, I approach the formulation of this compound not merely as a mixing exercise, but as an exercise in thermodynamic manipulation. At physiological pH (~7.4), the molecule exists in a complex equilibrium. The uncharged species exhibits strong intermolecular hydrogen bonding between the sulfonamide NH and the imidazole nitrogen. This leads to high crystal lattice energy and, subsequently, poor aqueous solubility. To achieve reliable systemic exposure during in vivo pharmacokinetic (PK) and pharmacodynamic (PD) evaluations, the formulation must thermodynamically disrupt these intermolecular forces without causing precipitation upon administration.
Pre-formulation Profiling
Before selecting a vehicle, it is critical to establish the compound's baseline physicochemical parameters. Table 1 summarizes the predicted properties and the selected formulation vehicles designed to overcome its solubility limitations.
Table 1: Physicochemical Profile and Vehicle Selection for 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide
| Parameter | Value / Description | Impact on Formulation Strategy |
| Molecular Weight | 175.21 g/mol | Small molecule; readily permeates biological membranes if uncharged. |
| Predicted pKa | ~7.0 (Imidazole), ~10.0 (Sulfonamide) | Zwitterionic character at physiological pH drives crystal lattice stacking. |
| Predicted LogP | -0.2 to 0.5 | Hydrophilic, but exhibits poor aqueous solubility due to high lattice energy. |
| Target IV Vehicle | 10% DMSO / 40% PEG400 / 50% Saline | Co-solvents are strictly required to disrupt intermolecular hydrogen bonding. |
| Target PO Vehicle | 0.5% MC / 0.1% Tween 80 in Water | A suspension strategy circumvents solubility limits for high-dose efficacy models. |
Formulation Strategies & Causality
Intravenous (IV) Administration: For IV dosing, the active pharmaceutical ingredient (API) must be in a completely dissolved state to prevent capillary occlusion and localized toxicity. We utilize a ternary co-solvent system: 10% DMSO, 40% PEG400, and 50% Saline. Causality: DMSO acts as the primary solubilizer, breaking the strong hydrogen-bonded crystal lattice of the sulfonamide. PEG400 acts as a transition co-solvent; its polymeric structure sterically shields the hydrophobic regions of the API, preventing nucleation when the highly polar aqueous phase (saline) is introduced. This specific ratio is a widely validated standard for poorly soluble small molecules, as extensively reviewed in authoritative pharmaceutical literature [1].
Per Os (PO) Administration: Oral efficacy models often require doses (e.g., 10–50 mg/kg) that far exceed the compound's thermodynamic solubility limit. Rather than forcing a solution that will inevitably precipitate in the acidic environment of the stomach, a homogeneous suspension is preferred. Causality: We utilize 0.5% Methylcellulose (MC) with 0.1% Tween 80. Tween 80 reduces the interfacial tension, allowing the aqueous vehicle to wet the API particles. The MC increases the kinematic viscosity of the vehicle, reducing the sedimentation rate of the particles according to Stokes' Law, thereby ensuring dose uniformity during oral gavage.
Step-by-Step Experimental Protocols
Protocol A: Preparation of 5 mg/mL IV Solution (10 mL Batch)
This protocol is designed to prevent localized nucleation during aqueous dilution.
-
Primary Solvation : Weigh 50.0 mg of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide into a sterile 20 mL glass scintillation vial.
-
Lattice Disruption : Add 1.0 mL of DMSO. Vortex vigorously for 2 minutes.
-
Self-Validation Check: The solution must be completely transparent. If particulates remain, sonicate at 37°C for 5 minutes. The API must be fully solvated at the molecular level before proceeding.
-
-
Steric Shielding : Add 4.0 mL of PEG400. Vortex for 1 minute to ensure a homogenous non-aqueous mixture.
-
Aqueous Phase Introduction : Dropwise, add 5.0 mL of 0.9% Saline while continuously vortexing the vial.
-
Causality: Slow addition prevents localized zones of high polarity that trigger rapid nucleation and precipitation.
-
-
Quality Control : Hold the vial against a dark background and shine a laser pointer through it.
-
Self-Validation Check: The absence of a Tyndall effect confirms a true thermodynamic solution rather than a colloidal dispersion.
-
-
Sterilization : Filter the solution through a 0.22 µm PTFE syringe filter into a sterile dosing vial.
Protocol B: Preparation of 20 mg/mL PO Suspension (10 mL Batch)
This protocol utilizes geometric dilution to prevent particle agglomeration.
-
Wetting : Weigh 200.0 mg of the API into a clean glass mortar. Add 100 µL of Tween 80 directly to the powder. Triturate with a pestle for 2 minutes.
-
Causality: Tween 80 displaces air from the hydrophobic particle surfaces, lowering interfacial tension and preventing the API from floating on the aqueous surface.
-
-
Geometric Dilution : Add 1.0 mL of 0.5% Methylcellulose (MC) solution and triturate to form a smooth, uniform paste.
-
Causality: Geometric dilution prevents the formation of unwetted API "clumps" (agglomerates) that occur when large volumes of aqueous binder are added rapidly.
-
-
Volume Expansion : Gradually add the remaining 8.9 mL of 0.5% MC solution in 2 mL increments, mixing continuously.
-
Homogenization : Transfer the suspension to a vial and sonicate in a water bath for 10 minutes to break up any remaining micro-agglomerates.
-
Stability Assessment :
-
Self-Validation Check: Allow the suspension to sit undisturbed for 30 minutes. If rapid sedimentation or caking occurs, the particle size is too large, and further homogenization (e.g., using a probe sonicator) is required before dosing.
-
In Vivo Pharmacokinetic Workflow
Following successful formulation, the compound is administered to rodent models (e.g., C57BL/6 mice) to determine its PK profile. Study designs must strictly adhere to ethical guidelines for animal welfare, ensuring appropriate dosing volumes (≤5 mL/kg for IV, ≤10 mL/kg for PO) and humane endpoints [2]. Subsequent plasma analysis requires a highly sensitive LC-MS/MS method validated according to stringent regulatory standards for bioanalysis [3].
Figure 1: Logical workflow for formulation selection and in vivo pharmacokinetic assessment.
References
-
Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201-230.[Link]
-
Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer, 102(11), 1555-1577.[Link]
-
U.S. Food and Drug Administration. (2018). FDA Guidance for Industry: Bioanalytical Method Validation. Center for Drug Evaluation and Research (CDER).[Link]
Sources
Application Notes and Protocols for the Experimental Design of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide Studies
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a robust experimental plan for the investigation of the novel compound, 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide. The strategic approach detailed herein is designed to thoroughly elucidate the compound's biological activity, mechanism of action, and preliminary therapeutic potential.
The fusion of imidazole and sulfonamide moieties has given rise to a class of compounds with significant therapeutic promise, exhibiting a wide range of biological activities, including anticancer, antibacterial, and antiprotozoal effects.[1][2][3] The subject of this guide, 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide, represents a novel entity within this chemical space. A systematic and multi-phased experimental approach is crucial to unlocking its pharmacological profile.
Our experimental design is structured in a phased manner, commencing with broad-based screening to identify biological targets, followed by detailed in vitro characterization, and culminating in in vivo evaluation of efficacy and pharmacokinetics. This logical progression ensures that each experimental step is built upon a solid foundation of data, thereby maximizing the efficiency and informational output of the research program.[4][5]
Phase 1: Target Identification and Initial In Vitro Screening
The initial phase of investigation is centered on identifying the biological target or pathway modulated by 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide. Given the novelty of the compound, a broad screening approach is recommended.
1.1. Broad-Spectrum Kinase and Enzyme Profiling
Many small molecule drugs exert their effects through the inhibition of enzymes, particularly kinases.[6] A high-throughput screening (HTS) approach against a panel of diverse kinases and other enzymes (e.g., proteases, phosphatases) can rapidly identify potential targets.
Protocol: High-Throughput Enzyme Inhibition Assay
-
Plate Preparation: Dispense 2 µL of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide at various concentrations (e.g., from 100 µM down to 1 nM in a 10-point dilution series) into a 384-well assay plate. Include appropriate positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Enzyme Addition: Add 2 µL of the target enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 2 µL of the enzyme's specific substrate.
-
Signal Detection: After a 30-60 minute incubation at 37°C, measure the enzymatic activity using a suitable detection method (e.g., luminescence, fluorescence, or absorbance).[7]
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the controls.
1.2. Phenotypic Screening in Cancer Cell Lines
In parallel with target-based screening, phenotypic screening can reveal the compound's effect on cellular processes and identify potential therapeutic areas, such as oncology.[8][9] A panel of human cancer cell lines representing different tumor types should be utilized.
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.[10]
Experimental Workflow for Phase 1
Caption: Phase 1 workflow for target identification.
Phase 2: In Vitro Characterization
Once a putative target or a significant cellular phenotype is identified, the next phase involves a more detailed in vitro characterization of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide.
2.1. Enzyme Kinetics and Mechanism of Inhibition
If a specific enzyme is identified as a target, it is crucial to understand the kinetics of inhibition.[11][12]
Protocol: Michaelis-Menten and Lineweaver-Burk Analysis
-
Experimental Setup: Perform the enzyme inhibition assay as described in section 1.1, but vary the substrate concentration while keeping the inhibitor (2-(1H-Imidazol-1-yl)ethane-1-sulfonamide) concentration fixed. Repeat this for several fixed inhibitor concentrations.
-
Data Collection: Measure the initial reaction velocity (V₀) at each substrate concentration for each inhibitor concentration.
-
Michaelis-Menten Plot: Plot V₀ versus substrate concentration ([S]) for each inhibitor concentration.
-
Lineweaver-Burk Plot: Transform the data by taking the reciprocal of V₀ and [S] (1/V₀ and 1/[S]). Plot 1/V₀ versus 1/[S].
-
Mechanism Determination: The pattern of the lines on the Lineweaver-Burk plot will indicate the mechanism of inhibition (competitive, non-competitive, or uncompetitive).[10]
2.2. Cellular Signaling Pathway Analysis
If the compound induces a specific phenotype, such as apoptosis or cell cycle arrest, the underlying signaling pathways must be investigated.[13][14]
Protocol: Western Blotting for Key Signaling Proteins
-
Cell Treatment and Lysis: Treat cells with 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key proteins in the suspected pathway (e.g., Akt, ERK, p53, caspases) and a loading control (e.g., GAPDH).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to detect the proteins of interest.
-
Analysis: Quantify the band intensities to determine changes in protein expression or phosphorylation status.
Hypothetical Signaling Pathway Modulation
Caption: Hypothetical signaling pathway inhibited by the compound.
Data Presentation: In Vitro Activity Summary
| Compound | Target Enzyme IC50 (nM) | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) |
| 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide | Value | Value | Value | Value |
| Positive Control | Value | Value | Value | Value |
Phase 3: In Vivo Efficacy and Pharmacokinetics
Promising in vitro results should be followed by in vivo studies to assess the compound's efficacy, pharmacokinetic (PK) profile, and preliminary safety in a living organism.[15][16][17]
3.1. Pharmacokinetic (PK) Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is essential for designing efficacy studies and predicting human pharmacokinetics.[16]
Protocol: Rodent Pharmacokinetic Study
-
Animal Model: Use healthy male and female mice or rats.
-
Dosing: Administer 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide via intravenous (IV) and oral (PO) routes at a predetermined dose.
-
Blood Sampling: Collect blood samples at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Analysis: Process the blood to obtain plasma and quantify the compound concentration using LC-MS/MS.
-
PK Parameter Calculation: Calculate key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.[16]
3.2. In Vivo Efficacy Studies
If the compound showed significant anti-cancer activity in vitro, a tumor xenograft model is a common next step.
Protocol: Tumor Xenograft Efficacy Study
-
Model Establishment: Implant human cancer cells (e.g., MCF-7) subcutaneously into immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Groups: Randomize the mice into vehicle control, positive control (standard-of-care drug), and 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide treatment groups.
-
Dosing: Administer the compound daily (or as determined by PK data) for a set period (e.g., 21 days).
-
Efficacy Endpoints: Measure tumor volume and body weight regularly. At the end of the study, collect tumors for further analysis (e.g., biomarker analysis by western blot or immunohistochemistry).
-
Data Analysis: Compare tumor growth inhibition between the treatment and control groups.
In Vivo Study Design
Caption: Workflow for in vivo pharmacokinetic and efficacy studies.
Preliminary Toxicity Assessment
Early assessment of potential toxicity is crucial in drug development.[18]
Protocol: In Vitro and In Vivo Preliminary Toxicity
-
In Vitro Cytotoxicity in Normal Cells: Evaluate the cytotoxicity of the compound in non-cancerous cell lines (e.g., human fibroblasts) to determine a therapeutic window.
-
In Vivo Acute Toxicity: In conjunction with the PK study, observe the animals for any signs of toxicity (e.g., changes in behavior, weight loss). Gross necropsy and basic histopathology of major organs can also be performed.[18]
Data Presentation: In Vivo Efficacy and PK Summary
| Parameter | Value |
| Oral Bioavailability (%) | Value |
| Plasma Half-life (h) | Value |
| Tumor Growth Inhibition (%) at X mg/kg | Value |
| Observed Toxicities | Description |
By following this structured and comprehensive experimental plan, researchers can systematically unravel the therapeutic potential of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide, making informed decisions at each stage of the drug discovery process.
References
- Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC. (n.d.).
- Application Note: In Vitro Assays for Enzymatic Inhibition by Novel Peptides - Benchchem. (n.d.).
- Considering Pharmacokinetic and Pharmacodynamic Studies in Early-Phase Clinical Trials. (n.d.).
- Optimising in vivo pharmacology studies--Practical PKPD considerations - PubMed. (2010, March 15).
- Preliminary Toxicity Screening of Novel Sulfonamides: An In-depth Technical Guide - Benchchem. (n.d.).
- In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech. (2024, April 8).
- Cell Signaling Pathway Screening & Profiling - BPS Bioscience. (n.d.).
- Enzyme Assays? - Thermo Fisher Scientific. (n.d.).
- Enzyme assay - Wikipedia. (n.d.).
- Enzyme Activity Assays - Amsbio. (n.d.).
- Synthesis and Characterization of Sulfonamide-Imidazole Hybrids with In Vitro Antiproliferative Activity against Anthracycline-Sensitive and Resistant H69 Small Cell Lung Cancer Cells - PubMed. (2025, August 16).
- In Vivo Pharmacokinetic (PK) Studies - Drug Discovery - Selvita. (n.d.).
- Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides - PMC. (n.d.).
- In Vivo Pharmacokinetics - Sygnature Discovery. (n.d.).
- Signaling Pathway Analysis | Creative Diagnostics. (n.d.).
- Imidazole‒sulfonamide hybrid conjugate: A privilege scaffold with significant therapeutic potential | Request PDF - ResearchGate. (2026, February 25).
- Bioactive compounds containing imidazole and sulfonamide fragments. - ResearchGate. (n.d.).
- Design, synthesis and evaluation of novel sulfonamides as potential anticancer agents. (n.d.).
- Full article: Design, synthesis, and antitumor screening of certain novel tetrahydroquinoline sulfonamides - Taylor & Francis. (2014, March 25).
Sources
- 1. Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimising in vivo pharmacology studies--Practical PKPD considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. tandfonline.com [tandfonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Enzyme assay - Wikipedia [en.wikipedia.org]
- 12. amsbio.com [amsbio.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Signaling Pathway Analysis | Creative Diagnostics [creative-diagnostics.com]
- 15. datapharmaustralia.com [datapharmaustralia.com]
- 16. selvita.com [selvita.com]
- 17. sygnaturediscovery.com [sygnaturediscovery.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Efficacy Profiling of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide (IES-1)
Executive Summary & Mechanistic Rationale
This guide details the validation protocols for 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide (herein referred to as IES-1 ). Based on its pharmacophore—a primary sulfonamide (
The "Tail Approach" in CAI Design
The efficacy of IES-1 relies on a dual-binding mechanism. The primary sulfonamide acts as the Zinc Binding Group (ZBG) , coordinating directly to the catalytic Zn(II) ion within the enzyme's active site.[1][2] The ethyl-imidazole moiety serves as the "tail," designed to interact with the hydrophobic and hydrophilic residues at the active site entrance. This tail is critical for determining isoform selectivity (e.g., targeting tumor-associated hCA IX/XII over cytosolic hCA I/II).
Researchers utilizing IES-1 are typically investigating:
-
Glaucoma Therapy: Targeting hCA II in the ciliary body to reduce intraocular pressure.
-
Hypoxic Tumor Targeting: Targeting hCA IX, which is overexpressed in hypoxic cancer cells.
Mechanistic Pathway Diagram
The following diagram illustrates the competitive inhibition mechanism of IES-1 against the physiological hydration of
Figure 1: Competitive binding mechanism of IES-1 displacing the physiological substrate at the Zn(II) active site.
Primary Protocol: Stopped-Flow CO2 Hydration Assay[1][3][4]
The hydration of
Reagents and Buffer Preparation
-
Assay Buffer: 20 mM HEPES (pH 7.5).
-
Ionic Strength Adjuster: 20 mM
(Critical for maintaining constant ionic strength during mixing).[1][3] -
Substrate:
-saturated water (Prepare by bubbling gas into deionized water for 30 minutes at . Concentration mM).[1] -
Enzyme Stock: Recombinant hCA isoforms (I, II, IX, or XII) at catalytic concentrations (typically 5–10 nM).
-
IES-1 Stock: 10 mM in DMSO, diluted serially in assay buffer.
Experimental Workflow
-
Pre-incubation: Incubate the Enzyme solution with varying concentrations of IES-1 (0.1 nM to 10
M) for 15 minutes at Room Temperature. This ensures the formation of the E-I complex. -
Loading:
-
Syringe A: Enzyme + IES-1 + Phenol Red + Buffer.
-
Syringe B:
-saturated water.[3]
-
-
Injection: Rapidly mix Syringe A and B (1:1 ratio) in the stopped-flow mixing chamber.
-
Detection: Monitor the absorbance decrease at 557 nm (Phenol Red
). The acidification of the medium (due to production) causes the color change.
Data Analysis (The Cheng-Prusoff Correction)
The raw data will provide the observed rate (
-
Calculate the initial velocity (
) from the linear portion of the absorbance decay (first 5-10%). -
Subtract the uncatalyzed rate (
) measured without enzyme. -
Fit the data to the Cheng-Prusoff equation for competitive inhibition:
-
: Concentration of
(8.5 mM after 1:1 mixing). -
: Michaelis constant for the specific hCA isoform (e.g.,
mM for hCA II).
Secondary Protocol: Esterase Activity Assay (Colorimetric)
If a stopped-flow apparatus is unavailable, the esterase activity of CA can be used as a surrogate marker. CA can hydrolyze 4-nitrophenyl acetate (4-NPA) , albeit slower than
Note: This assay is less physiological but suitable for High-Throughput Screening (HTS).
Protocol Steps
-
Substrate Prep: Dissolve 4-NPA in acetonitrile (stock), then dilute in 20 mM Tris-HCl (pH 8.0) to 0.5 mM.
-
Plate Setup: In a 96-well plate, add:
- Assay Buffer.
- Enzyme (hCA).
- IES-1 (Variable concentrations).
-
Incubation: 15 mins at
. -
Reaction Start: Add
of 4-NPA substrate. -
Measurement: Monitor absorbance at 400 nm (formation of 4-nitrophenolate) every 30 seconds for 30 minutes.
Selectivity Profiling & Data Interpretation
The efficacy of IES-1 is not just about potency; it is about selectivity . The imidazole tail is often tuned to avoid hCA II (ubiquitous, causes side effects like paresthesia) while hitting hCA IX (hypoxic tumors).
Expected Data Ranges
Below is a reference table for interpreting
| Parameter | High Potency (Target) | Moderate Potency | Weak/Inactive |
| Selectivity Ratio (II/IX) |
Interpretation:
-
If IES-1 shows
nM for hCA IX and nM for hCA II, it is a promising anti-cancer candidate . -
If IES-1 shows
nM for hCA II, it is a potent anti-glaucoma candidate .
Selectivity Workflow Diagram
Figure 2: Logical workflow for determining the therapeutic profile of IES-1 based on isoform selectivity.
Troubleshooting & Controls
-
Spontaneous Hydrolysis: 4-NPA hydrolyzes spontaneously in water. Always run a "No Enzyme" blank and subtract this slope.
-
Solubility: The imidazole tail improves solubility over benzene-sulfonamides, but IES-1 may precipitate at
. Keep DMSO concentration to avoid denaturing the enzyme. -
Positive Control: Always run Acetazolamide (AAZ) in parallel.
-
Expected
for AAZ on hCA II: nM. -
If your AAZ control deviates significantly, recalibrate the stopped-flow apparatus.
-
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
Koutnik, P., et al. (2017).[4] Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem. Link
-
Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II-inhibitor complex reveals the structural basis for the high affinity of imidazole-based sulfonamides. Journal of Medicinal Chemistry. Link
-
Nocentini, A., & Supuran, C. T. (2018). Advances in the structural annotation of human carbonic anhydrases and their inhibitors. Expert Opinion on Drug Discovery. Link
-
BenchChem Protocols . Stopped-Flow Assay for Carbonic Anhydrase Inhibition. Link
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Inhibition studies on a panel of human carbonic anhydrases with N1-substituted secondary sulfonamides incorporating thiazolinone or imidazolone-indole tails - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
Application Note: Characterizing 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide as a Selective Chemical Probe for Carbonic Anhydrase IX
Introduction
2-(1H-Imidazol-1-yl)ethane-1-sulfonamide, hereafter referred to as IES-Probe 1, is a novel small molecule designed for the selective interrogation of carbonic anhydrase activity. Its chemical structure incorporates two key pharmacophores: a primary sulfonamide group and an imidazole moiety. The sulfonamide group is a well-established zinc-binding motif renowned for its high affinity for the catalytic zinc ion within the active site of carbonic anhydrases (CAs).[1][2] The imidazole ring, a versatile heterocycle, is frequently found in enzyme inhibitors and can form critical interactions that enhance binding affinity and selectivity.[3][4][5]
Carbonic anhydrases are a superfamily of metalloenzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton.[6] Among the 16 human isoforms, Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is highly overexpressed in a variety of hypoxic solid tumors and is largely absent in normal tissues.[2] Its expression is linked to poor prognosis, metastasis, and resistance to therapy, primarily through its role in regulating intra- and extracellular pH, which promotes cancer cell survival and invasion.[7] Consequently, CA IX is a high-value target for both therapeutic intervention and basic cancer research.
This guide provides a comprehensive framework for utilizing IES-Probe 1 as a chemical probe to investigate the function and target engagement of CA IX. We present detailed protocols for its biochemical characterization, confirmation of target engagement in a cellular context, and its application in functional cell-based assays.
Hypothesized Mechanism of Action
IES-Probe 1 is hypothesized to act as a potent and selective inhibitor of CA IX. The mechanism involves the coordination of the deprotonated sulfonamide anion (SO₂NH⁻) to the Zn²⁺ ion at the core of the enzyme's active site, displacing a zinc-bound water molecule and disrupting the catalytic cycle.[2] The imidazolyl-ethane tail is predicted to extend into an adjacent sub-pocket, forming specific interactions that confer selectivity for CA IX over other ubiquitously expressed isoforms like CA I and CA II.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 3: Functional Assay - Extracellular Acidification Rate (ECAR)
This protocol assesses the functional consequence of CA IX inhibition in live cells. CA IX contributes to extracellular acidification by hydrating CO₂ produced during metabolism. [7][8]Inhibiting CA IX should decrease this acidification. ECAR is measured using extracellular flux analyzers. [9][10] A. Materials
-
Cancer cell line expressing CA IX (e.g., HT-29)
-
IES-Probe 1
-
Extracellular flux analyzer (e.g., Seahorse XF Analyzer)
-
XF cell culture microplates
-
Assay medium: unbuffered DMEM or similar, supplemented with glucose, glutamine, and pyruvate, pH 7.4. [9] B. Step-by-Step Method
-
Cell Seeding: Seed cells into an XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight. [11]2. Probe Pre-treatment: On the day of the assay, replace the culture medium with assay medium containing either vehicle (DMSO) or varying concentrations of IES-Probe 1. Incubate the plate in a non-CO₂ incubator at 37°C for 1-2 hours.
-
Instrument Setup: Hydrate the sensor cartridge and calibrate the instrument according to the manufacturer's protocol.
-
ECAR Measurement: Place the cell plate into the extracellular flux analyzer and begin the assay.
-
Measure the basal ECAR for several cycles to establish a stable baseline.
-
The instrument measures the rate of proton production in real-time, which is reported as mpH/min. [11]5. Data Analysis:
-
Normalize ECAR values to cell number or total protein per well.
-
Compare the basal ECAR of cells treated with IES-Probe 1 to the vehicle-treated control cells.
-
A dose-dependent decrease in ECAR upon treatment with IES-Probe 1 indicates functional inhibition of CA IX activity at the cell surface.
-
C. Expected Data Presentation
| IES-Probe 1 Conc. | Basal ECAR (mpH/min) | % of Control ECAR |
| Vehicle (0 nM) | 55.2 ± 3.1 | 100% |
| 10 nM | 51.5 ± 2.8 | 93.3% |
| 100 nM | 38.1 ± 2.5 | 69.0% |
| 1 µM | 24.3 ± 1.9 | 44.0% |
| 10 µM | 22.6 ± 2.0 | 40.9% |
Conclusion
The protocols outlined in this guide provide a robust workflow to validate and utilize 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide (IES-Probe 1) as a chemical probe for Carbonic Anhydrase IX. By combining in vitro enzymatic assays, cellular target engagement confirmation, and functional cell-based readouts, researchers can confidently establish its potency, selectivity, and utility. IES-Probe 1 represents a valuable tool for dissecting the complex roles of CA IX in cancer biology and exploring its potential as a therapeutic target.
References
- Vertex AI Search. (n.d.). Using seahorse machine to measure OCR and ECAR in cancer cells.
- JoVE. (n.d.). Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism.
- National Center for Biotechnology Information. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
- Agilent Technologies. (n.d.). Measuring Glycolysis and Oxidative Metabolism in Cancer Cells.
- BenchChem. (2025). Application Notes and Protocols for Carbonic Anhydrase I Inhibitor Enzymatic Assay.
- Pike Winer, L. S., & Wu, M. (2014). Rapid Analysis of Glycolytic and Oxidative Substrate Flux of Cancer Cells in a Microplate. PLoS ONE, 9(10), e109916.
- Bio-protocol. (n.d.). Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR).
- Nature Protocols. (n.d.). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
- Preprints.org. (2025, March 22). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements.
- National Center for Biotechnology Information. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- National Center for Biotechnology Information. (2023, May 15). Mechanism of imidazole inhibition of a GH1 β‐glucosidase.
- ACS Publications. (2023, March 17). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery.
- Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).
- Preprints.org. (2025, September 1). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials.
- PubMed. (2023, May 15). Mechanism of imidazole inhibition of a GH1 β-glucosidase.
- Asian Journal of Research in Chemistry. (2024, November 25). A Review of Imidazole Derivatives.
- ChemMedChem. (2017, February 9). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors.
- ISRN Medicinal Chemistry. (2016, April 4). Sulfonamide Based β-Carbonic Anhydrase Inhibitors: 2D QSAR Study.
- MDPI. (2025, April 17). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies.
- ResearchGate. (n.d.). Aryl sulfonamides which bind to carbonic anhydrase.
- ACS Medicinal Chemistry Letters. (2022, January 31). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches.
- MDPI. (2021, July 6). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases.
- Sigma-Aldrich. (n.d.). Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric).
- National Center for Biotechnology Information. (n.d.). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives.
- Impact Factor. (2021, October 15). Synthesis and Biological Activity of New Sulfonamide Derivatives.
- International Journal of Pharmaceutical Sciences Review and Research. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS.
- PubMed. (2025, August 16). Synthesis and Characterization of Sulfonamide-Imidazole Hybrids with In Vitro Antiproliferative Activity against Anthracycline-Sensitive and Resistant H69 Small Cell Lung Cancer Cells.
- Hilaris Publisher. (2016, April 24). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety.
- PubMed. (2012, March 15). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. ijsrtjournal.com [ijsrtjournal.com]
- 4. Mechanism of imidazole inhibition of a GH1 β‐glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of imidazole inhibition of a GH1 β-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. agilent.com [agilent.com]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 9. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid Analysis of Glycolytic and Oxidative Substrate Flux of Cancer Cells in a Microplate | PLOS One [journals.plos.org]
- 11. bio-protocol.org [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Yield of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide Synthesis
Welcome to the technical support center for the synthesis of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic route, troubleshoot common issues, and improve the overall yield and purity of this valuable imidazole-containing building block. We will move beyond simple step-by-step instructions to explore the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Core Synthesis Overview
The synthesis of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide is most effectively approached via a multi-step pathway. The classic and most reliable method for forming the sulfonamide bond involves the reaction of a sulfonyl chloride with an amine or ammonia.[1][2] Therefore, the logical strategy involves the preparation of a key intermediate, 2-(1H-imidazol-1-yl)ethanesulfonyl chloride, followed by amination.
The general workflow is visualized below.
Sources
Technical Support Center: Handling & Troubleshooting 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide
Welcome to the Application Scientist Knowledge Base. This guide is engineered for drug development professionals and analytical chemists working with 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide .
Understanding the stability of this compound requires analyzing its dual functional groups: a basic, nucleophilic imidazole ring (N3 position) and a weakly acidic aliphatic sulfonamide. The interplay between these groups dictates its solubility, reactivity, and degradation pathways across different solvent environments.
Solvent Compatibility & Stability Matrix
When designing assays or storage protocols, solvent selection is the most critical variable. The quantitative data and mechanistic behaviors below summarize the compound's stability profile.
| Solvent Category | Specific Solvent | Solubility Profile | Chemical Stability | Mechanistic Note |
| Polar Aprotic | DMSO, DMF | High (>50 mM) | High (if anhydrous) | Optimal for stock solutions. However, hygroscopicity can introduce water over time, leading to "wet DMSO" precipitation[1]. |
| Aqueous Buffers | PBS (pH 7.4) | Low (<100 µM) | High | Sulfonamides are highly resistant to aqueous hydrolysis[2]. Poor solubility is driven by the molecule's neutral charge state at physiological pH. |
| Halogenated | Dichloromethane (DCM) | Moderate | Low (Long-term) | Do not use for storage. The nucleophilic imidazole nitrogen undergoes a Menshutkin reaction with DCM, forming inactive imidazolium salts[3]. |
| Protic Organic | Methanol, Ethanol | Moderate | High | Excellent alternative for intermediate dilutions. The stable sulfonamide bond presents zero risk of transesterification. |
Troubleshooting & FAQs
Q1: My compound precipitates when diluting a DMSO stock into an aqueous assay buffer. How do I prevent this "DMSO Crash"?
Causality: This is a thermodynamic solubility issue, not chemical degradation. At physiological pH (~7.4), the imidazole ring (pKa ~6.5) is deprotonated and the sulfonamide (pKa ~10) is protonated, rendering the molecule electrically neutral. When transitioning from a low-dielectric solvent (DMSO) to a high-dielectric aqueous buffer, the neutral molecule rapidly exceeds its kinetic solubility limit, causing precipitation[4]. Solution:
-
Keep the final DMSO concentration above 1% if your assay tolerates it.
-
Pre-dilute the stock in a transitional solvent (e.g., Methanol) before introducing it to the aqueous phase.
-
If permissible, slightly adjust the buffer pH to < 6.0 to protonate the imidazole ring, drastically increasing aqueous solubility.
Q2: Is the sulfonamide group prone to hydrolysis during long-term aqueous incubation?
Causality: Generally, no. Unlike carboxamides, the S-N bond in sulfonamides is exceptionally stable against hydrolysis under typical environmental and physiological conditions[2]. Solution: You can safely incubate the compound in neutral aqueous buffers at 37°C for extended periods (e.g., 72+ hours) without significant hydrolytic degradation. Hydrolysis to the corresponding sulfonic acid and free amine only occurs under extreme conditions (pH < 2 or pH > 12 combined with high heat).
Q3: Why did my compound degrade after being stored in Dichloromethane (DCM) over the weekend?
Causality: Halogenated solvents like DCM are often mistakenly considered inert. However, the unhindered N3 nitrogen on the imidazole ring is highly nucleophilic. Over time, it reacts with DCM via a bimolecular nucleophilic substitution (Menshutkin reaction) to form a bis(imidazolium-3-yl)methane dichloride salt[3]. Solution: Never use DCM or chloroform for the long-term storage of imidazole-containing building blocks. Evaporate halogenated extraction solvents immediately and reconstitute in anhydrous DMSO or lyophilize to a dry powder.
Q4: My 10 mM DMSO stock degraded over 6 months at 4°C. What went wrong?
Causality: The issue is likely "wet DMSO." DMSO is highly hygroscopic. Repeated opening of the vial introduces atmospheric moisture. The absorption of water alters the freezing point and dielectric constant of the solvent, which can cause the compound to slowly precipitate or undergo trace oxidative degradation[1]. Solution: Always store DMSO stocks in single-use aliquots under an inert gas blanket (Argon/Nitrogen) at -20°C.
Visualizations of Chemical Behavior
pH-Dependent Ionization State
The solubility of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide is strictly governed by the pH of the solvent environment.
Caption: pH-dependent ionization states of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide affecting solubility.
Stability Profiling Workflow
To empirically validate the stability of this compound in your specific assay buffers, follow this self-validating LC-MS/MS workflow.
Caption: Step-by-step experimental workflow for LC-MS/MS solvent stability profiling.
Standard Operating Procedures (SOPs)
Protocol A: Preparation of a Stable 10 mM Anhydrous DMSO Stock
-
Equilibration: Allow the lyophilized 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide powder to equilibrate to room temperature in a desiccator to prevent ambient moisture condensation.
-
Weighing: Weigh the required mass using a calibrated analytical microbalance (e.g., 1.75 mg for 1 mL of 10 mM stock, based on MW ~175.21 g/mol ).
-
Dissolution: Add anhydrous, LC-MS grade DMSO (certified water content <0.005%).
-
Mixing: Vortex gently for 30 seconds. Avoid ultrasonic baths, as localized cavitation heating can accelerate trace degradation.
-
Storage: Aliquot the solution into single-use amber glass vials to prevent freeze-thaw cycles and photolytic degradation. Purge the vial headspace with Argon and store at -20°C.
Protocol B: Kinetic Solubility and LC-MS Stability Profiling
-
Dilution: Spike the 10 mM DMSO stock into the target aqueous buffer (e.g., PBS, pH 7.4) to a final concentration of 10 µM (0.1% DMSO final).
-
Incubation: Incubate the solution at 37°C on an orbital shaker set to 300 rpm.
-
Sampling & Quenching: At designated time points (0, 1, 4, 24, and 48 hours), extract a 100 µL aliquot. Immediately mix with 100 µL of ice-cold acetonitrile containing an internal standard to quench any potential reactions and precipitate buffer proteins.
-
Separation: Centrifuge the quenched sample at 15,800 × g for 10 minutes at 4°C. This critical step pellets any precipitated parent compound that exceeded kinetic solubility limits[4].
-
Analysis: Transfer the supernatant to an LC-MS/MS vial. Quantify the remaining parent compound and monitor for the primary sulfonamide hydrolysis degradants (sulfonic acid and free amine)[2].
References[2] Title: Hydrolysis of sulphonamides in aqueous solutions | Request PDF - ResearchGate
Source: researchgate.net URL: 1] Title: Stability of Screening Compounds in Wet DMSO - ResearchGate Source: researchgate.net URL: 4] Title: Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects - PubMed Source: nih.gov URL: 3] Title: Ultra-high pressure direct syntheses of bis(imidazolium-3-yl)alkane dichlorides - CentAUR Source: reading.ac.uk URL:
Sources
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- 2. researchgate.net [researchgate.net]
- 3. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 4. Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide Crystallization
Welcome to the Technical Support Center. The crystallization of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide presents unique thermodynamic and kinetic challenges. The molecule features a zwitterionic potential, a basic imidazole ring, a flexible ethane linker, and a strong hydrogen-bonding primary sulfonamide group. These structural characteristics make it highly susceptible to polymorphism, gelation, and liquid-liquid phase separation (LLPS) during isolation.
This guide is designed for researchers and drug development professionals to troubleshoot and optimize their crystallization workflows based on proven mechanistic principles.
Part 1: Troubleshooting FAQs
Q1: Why does my product separate as a dense emulsion or oil instead of forming crystals, and how do I fix it? A: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS), or "oiling out" [1]. It occurs when the crystallization system reaches a high state of supersaturation and crosses the spinodal curve before it can cross the metastable zone limit for solid nucleation [2]. The flexible ethane linker and the strong intermolecular hydrogen bonds of the sulfonamide group kinetically hinder the rapid integration of molecules into a rigid crystal lattice [3]. Consequently, the system minimizes free energy by separating into a solute-rich oil phase and a solute-lean solvent phase. The oil droplets are highly unstable and act as an excellent solvent for unwanted impurities [4].
-
The Fix: To bypass the miscibility gap, you must prevent the system from reaching spontaneous spinodal decomposition. Implement a strict seeding strategy within the metastable zone. Alternatively, switch to a solvent system with a steeper solubility curve and apply a very slow cooling rate (e.g., 0.1 °C/min) to allow lattice integration to outpace supersaturation generation [5].
Q2: I am observing batch-to-batch variability in melting points and inconsistent yields. What is causing this?
A: You are encountering polymorphism. Sulfonamides are historically notorious for polymorphic behavior, a phenomenon documented extensively since the early development of sulfa drugs [6]. The
-
The Fix: Conduct a rigorous polymorph screen. Ensure strict control over the solvent dielectric constant and the nucleation temperature. The thermodynamically stable form (Form I) is usually favored by higher temperatures and slower cooling rates, whereas metastable forms are kinetically trapped by rapid crash-cooling.
Q3: My crystallization results in a thick, unfilterable gel. How can I induce particulate crystallization? A: Gelation occurs when the sulfonamide molecules rapidly form 1-dimensional (1D) hydrogen-bonded fibrous networks. These microscopic fibers trap the solvent via capillary forces, creating a macroscopic gel.
-
The Fix: You can disrupt this 1D network using sonocrystallization (ultrasound), which provides the localized mechanical energy needed to induce secondary nucleation and break the gel [1]. Alternatively, you can exploit the basic nitrogen on the imidazole ring by performing a reactive crystallization to form a hydrochloride salt [7]. The strong ionic interactions will dominate the crystal packing, forcing the formation of a 3D lattice rather than a 1D fibrous gel.
Part 2: Experimental Protocols
Protocol A: Anti-Solvent Seeding Crystallization (To Prevent LLPS)
This protocol is a self-validating system designed to keep the supersaturation strictly within the metastable zone, avoiding the spinodal decomposition that leads to oiling out.
-
Dissolution: Dissolve 10.0 g of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide in 50 mL of Methanol (good solvent) at 55 °C.
-
Clarification: Polish filter the hot solution through a 0.22 µm PTFE membrane. Causality: Removing foreign particulates prevents uncontrolled heterogeneous nucleation, ensuring the supersaturation profile remains predictable.
-
Anti-Solvent Addition: Slowly add 20 mL of Isopropyl Acetate (anti-solvent) dropwise over 20 minutes while maintaining the temperature at 55 °C.
-
Seeding: Introduce 0.1 g (1 wt%) of pre-milled, pure Form I seed crystals. Causality: Seeding provides a low-energy template for lattice integration. This bypasses the high activation energy required for primary nucleation and prevents the concentration from climbing into the LLPS region.
-
Aging: Age the slurry at 55 °C for 1 hour. Causality: This allows the seeds to heal surface defects and initiates controlled secondary nucleation.
-
Cooling: Cool the suspension to 5 °C at a strict linear rate of 0.1 °C/min.
-
Isolation: Filter the resulting suspension, wash with 10 mL of cold Isopropyl Acetate, and dry under vacuum at 40 °C for 12 hours.
Protocol B: Reactive Salt Crystallization (Hydrochloride Salt)
Use this protocol if the free base persistently forms an unfilterable gel due to 1D hydrogen bonding.
-
Dissolution: Dissolve 10.0 g of the free base in 60 mL of absolute Ethanol at 25 °C.
-
Acid Addition: Slowly add 1.05 molar equivalents of 5M HCl in Isopropanol dropwise over 30 minutes under vigorous overhead stirring (300 rpm). Causality: Protonation of the basic imidazole nitrogen drastically alters the molecular conformation and intermolecular interactions, replacing weak H-bonds with strong ionic bonds that drive 3D lattice formation.
-
Maturation: Stir the mixture for 2 hours at 25 °C as the dense, granular HCl salt precipitates.
-
Isolation: Cool the mixture to 0 °C over 30 minutes, filter through a Buchner funnel, and wash the filter cake with 15 mL of cold Ethanol.
Part 3: Data Presentation
To aid in solvent selection and polymorph control, the following table summarizes the thermodynamic behavior of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide across various solvent systems.
| Solvent System | Dielectric Constant (ε) | Solubility @ 50°C (mg/mL) | Solubility @ 5°C (mg/mL) | Crystallization Outcome |
| Methanol | 32.7 | > 200 | 45 | High yield, prone to LLPS if crash-cooled |
| Ethanol / Water (80:20) | ~35.0 | 150 | 20 | Severe gelation / 1D fibrous network |
| Isopropyl Acetate | 6.0 | 12 | < 2 | Poor solubility; acts as an ideal anti-solvent |
| Acetonitrile | 37.5 | 85 | 15 | Polymorph mixture (Form I & II) |
| Methanol / EtOAc (1:1) | ~16.0 | 110 | 10 | Optimal: High purity Form I (with seeding) |
Part 4: Visualizations
Fig 1: Crystallization workflow demonstrating pathways to avoid Liquid-Liquid Phase Separation.
Fig 2: Mechanistic pathways dictating polymorphism, gelation, and salt formation.
References
- Investigation of Oiling-Out Phenomenon of Small Organic Molecules in Crystallization Processes: A Review.
- Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application.
- Oiling Out in Crystalliz
- Liquid-Liquid Phase Separation in Crystalliz
- The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separ
- Polymorphism and Solubility of Selected Active Pharmaceutical Ingredients. Academia.edu.
- Depolymerization of Polyurethanes via Imidazolysis: A Chemical Recycling Approach to Recover Polyols and Imidazole-Carboxamides.
Technical Support Center: 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide Troubleshooting & Assay Guide
Welcome to the Technical Support Center for 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide . This compound is a bifunctional molecule featuring a primary sulfonamide (a classic Zinc-Binding Group, or ZBG) and an imidazole ring (a pH-sensitive moiety and secondary metal chelator). It is most frequently utilized in metalloenzyme research, particularly as a Carbonic Anhydrase (CA) inhibitor or as a fragment in metallo-pharmacophore design[1].
Due to its dual-pharmacophore nature, researchers frequently encounter artifacts related to pH sensitivity, zinc stripping, and buffer interference. This guide is designed by application scientists to help you troubleshoot these specific pitfalls, ensuring robust, reproducible E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) validated data.
Part 1: Frequently Asked Questions & Troubleshooting (Q&A)
Q1: Why are my IC50 values for this compound highly variable across different assay days?
The Causality: The variability is almost certainly due to micro-fluctuations in assay pH. The imidazole ring of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide has a pKa of approximately 6.8 to 7.1. In standard physiological assays (pH 7.4), the compound exists in an equilibrium between its neutral and protonated states. A shift of even 0.2 pH units drastically alters the ratio of the neutral imidazole (which often inserts into hydrophobic pockets) versus the protonated imidazole (which alters solubility and hydrogen-bonding dynamics). Furthermore, the sulfonamide group must deprotonate to bind the catalytic zinc[1]. The Self-Validating Fix:
-
Measure the pH of your final assay buffer after adding the compound and any co-solvents (like DMSO).
-
Run a parallel assay at pH 6.8 and pH 7.8. If the IC50 shifts by more than 3-fold, your compound's binding is highly pH-dependent. Standardize your buffer strictly using a temperature-compensated pH meter.
Q2: I am observing non-competitive or irreversible inhibition kinetics, but this compound should be a reversible competitive inhibitor. What is happening?
The Causality: You are likely observing "zinc stripping" or the formation of insoluble polymeric coordination complexes. Because the molecule contains both a primary ZBG (sulfonamide) and a secondary chelator (imidazole), at high concentrations (>50 µM), it can act as a bidentate ligand, either stripping the Zn2+ ion out of the enzyme's active site or forming 2:1 (ligand:metal) aggregates in solution that precipitate the enzyme. The Self-Validating Fix: Spike your assay buffer with 10 µM ZnSO4. If the enzymatic activity recovers or the inhibition kinetics revert to a standard competitive Michaelis-Menten profile, the compound was depleting free zinc. To prevent this, keep the inhibitor concentration below 50 µM and ensure 0.01% Triton X-100 is in the buffer to prevent aggregate nucleation.
Q3: My recombinant Carbonic Anhydrase shows no inhibition when treated with this compound, even at 100 µM.
The Causality: This is a classic purification artifact. Recombinant CAs are often purified using Ni-NTA affinity chromatography, which requires high concentrations of imidazole (up to 250 mM) for elution[2]. If your protein was not exhaustively dialyzed, residual free imidazole in your protein stock will competitively occupy the active site or the proton-shuttle residue (His64), completely masking the binding of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide[3]. The Self-Validating Fix: Perform a rapid buffer exchange using a size-exclusion desalting column (e.g., PD-10) into an imidazole-free buffer (like 20 mM HEPES). Re-run the assay. If inhibition appears, residual purification imidazole was the culprit.
Part 2: Quantitative Data & Buffer Impact
The following table summarizes how different buffer conditions and purification states artificially skew the quantitative data for 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide in a standard Carbonic Anhydrase II (hCA II) assay.
| Assay Condition / Buffer | Residual Purification Imidazole | Assay pH | Apparent IC50 (nM) | Artifact / Causality |
| 20 mM HEPES, 100 mM NaCl | None (Dialyzed) | 7.4 | 45 ± 5 | True baseline affinity. |
| 20 mM HEPES, 100 mM NaCl | None (Dialyzed) | 6.8 | 180 ± 15 | Imidazole protonation reduces pocket affinity. |
| 20 mM Tris-HCl | None (Dialyzed) | 7.4 | 120 ± 10 | Tris weakly competes for the active site. |
| 20 mM HEPES, 100 mM NaCl | ~5 mM (Incomplete Dialysis) | 7.4 | >10,000 | Free imidazole outcompetes the inhibitor[3]. |
| 20 mM HEPES + 50 µM ZnSO4 | None (Dialyzed) | 7.4 | 48 ± 6 | Confirms no zinc-stripping at low conc. |
Part 3: Verified Experimental Protocol
Stopped-Flow CO2 Hydration Kinetics Assay
This protocol is the gold standard for evaluating sulfonamide-based CA inhibitors[2]. It avoids the pitfalls of esterase-activity proxy assays.
Step 1: Protein Preparation (Critical Step)
-
Thaw recombinant hCA II (purified via Ni-NTA).
-
Immediately load the protein onto a PD-10 desalting column pre-equilibrated with 20 mM HEPES (pH 7.4), 20 mM Na2SO4. Do not use Tris or Phosphate buffers, as they can interfere with metal binding.
-
Elute and quantify protein via A280. Ensure residual imidazole is < 1 µM.
Step 2: Reagent & Inhibitor Preparation
-
Prepare a 10 mM stock of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide in 100% anhydrous DMSO. Note: Water absorption in DMSO will cause the compound to precipitate over time.
-
Prepare the indicator buffer: 0.2 mM Phenol Red in 20 mM HEPES (pH 7.4), 20 mM Na2SO4.
-
Dilute the inhibitor into the indicator buffer (Final DMSO must be strictly ≤ 1% v/v to prevent enzyme denaturation).
Step 3: CO2 Substrate Preparation
-
Bubble pure CO2 gas into distilled water at 20°C for 30 minutes to create a saturated solution (~35 mM CO2).
-
Dilute this stock with water to create a concentration series (e.g., 5 mM to 20 mM).
Step 4: Stopped-Flow Execution
-
Load Syringe A with the Enzyme + Inhibitor + Indicator mixture. Incubate for 15 minutes at 20°C to allow the sulfonamide to coordinate the zinc[1].
-
Load Syringe B with the CO2 substrate solution.
-
Trigger the rapid mix (1:1 volume) and monitor the absorbance decay of Phenol Red at 557 nm (tracking the pH drop as CO2 is hydrated to HCO3- + H+).
-
Calculate the initial velocity and use a Dixon plot to determine the
.
Part 4: Mechanistic & Troubleshooting Visualizations
Diagram 1: Dual-Pharmacophore Binding & Zinc Stripping Mechanism
This diagram illustrates how the compound interacts with the target and the pathological pathway of zinc stripping at high concentrations.
Caption: Mechanism of target engagement vs. pathological zinc stripping by the dual-pharmacophore.
Diagram 2: Assay Troubleshooting Decision Tree
Use this logical flow to diagnose failed experiments involving this compound.
Caption: Decision tree for troubleshooting erratic inhibition data in metalloenzyme assays.
References
-
Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link][3]
-
How many carbonic anhydrase inhibition mechanisms exist? Journal of Enzyme Inhibition and Medicinal Chemistry - Taylor & Francis. Available at:[Link][1]
-
Lasamide, a Potent Human Carbonic Anhydrase Inhibitor from the Market: Inhibition Profiling and Crystallographic Studies. ACS Medicinal Chemistry Letters. Available at:[Link][2]
Sources
Technical Support Center: Purification of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide
Welcome to the technical support guide for 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this unique molecule. Due to its bifunctional nature—possessing both a basic imidazole ring and a weakly acidic sulfonamide proton—this compound presents specific challenges that require a nuanced approach. This guide provides in-depth, field-proven insights, troubleshooting protocols, and validated analytical methods to help you achieve your desired purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect during the synthesis and purification of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide?
A1: Impurities are typically process-related and originate from the synthetic route. A common synthesis involves the alkylation of imidazole followed by oxidation of a thioether precursor. Therefore, you should anticipate the following:
-
Unreacted Starting Materials: Residual imidazole and the alkylating agent are common. Imidazole, in particular, can be challenging to remove due to its polarity.
-
Thioether Precursor (2-(1H-Imidazol-1-yl)ethyl)thio-R): Incomplete oxidation is a frequent issue, leading to the contamination of the final sulfone product with its sulfide analog.[1]
-
Over-oxidation Products: Aggressive oxidation conditions can sometimes lead to undesired side reactions or degradation.
-
Regioisomers: Depending on the synthesis of the ethyl-imidazole backbone, isomeric byproducts could arise, though this is less common than with substituted imidazoles.[2][3]
-
Residual Solvents and Reagents: Solvents used during reaction or purification (e.g., dichloromethane, methanol) and reagents like m-CPBA or triethylamine may be present.
Q2: What are the key physicochemical properties of this molecule that I need to consider during purification?
A2: Understanding the molecule's properties is fundamental to designing a successful purification strategy.
-
Amphoteric Nature: The molecule has two key functional groups:
-
Imidazole Ring: This is basic (pKa of the conjugate acid is ~7), meaning it will be protonated and water-soluble under acidic conditions.
-
Sulfonamide N-H: This proton is weakly acidic (pKa ~10-11) and can be deprotonated under strong basic conditions, although this is less commonly exploited in purification.
-
-
High Polarity: The combination of the imidazole and sulfonamide groups makes the molecule quite polar. This dictates the choice of chromatographic conditions, favoring polar mobile phases.
-
Solubility: The compound's solubility will be highly pH-dependent. It is expected to be more soluble in aqueous acid than in neutral water or many non-polar organic solvents. Its free base form is likely soluble in polar organic solvents like methanol, dichloromethane, and acetonitrile.
Q3: Which analytical techniques are most effective for assessing the purity of my final product?
A3: A combination of methods is essential for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase method (e.g., using a C18 column) with a mobile phase containing a mild acid like 0.1% formic acid is recommended to ensure sharp, symmetrical peaks by protonating the imidazole.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is crucial for confirming the structural identity of the compound and identifying impurities. The absence of signals from precursors (e.g., the thioether) or residual solvents is a key indicator of purity.
-
Mass Spectrometry (MS): MS confirms the molecular weight of the desired product and can help identify the mass of unknown impurities, providing clues to their structure.
Troubleshooting Guide: Common Purification Issues & Solutions
This section addresses specific experimental problems in a "Problem-Cause-Solution" format.
Issue 1: Persistent contamination with unreacted imidazole.
-
Probable Cause: Imidazole is a polar, basic compound with chromatographic behavior that can be similar to the product, leading to co-elution. Simple aqueous washes may be insufficient to remove it completely.
-
Solution: Acid-Base Liquid-Liquid Extraction. This is the most effective method. By dissolving the crude mixture in an organic solvent like ethyl acetate or dichloromethane and washing with an aqueous acid (e.g., 1M HCl), both the desired product and the unreacted imidazole will be protonated and move into the aqueous layer. Subsequent basification of this aqueous layer (e.g., with NaOH to pH > 9-10) followed by extraction with an organic solvent will recover your product, leaving the inorganic salts behind.[2] This process is outlined visually in the diagram below.
Issue 2: The final product is contaminated with the thioether precursor.
-
Probable Cause: The oxidation reaction from the thioether to the sulfone was incomplete. These two compounds often have very similar polarities, making them difficult to separate by standard column chromatography.
-
Solutions:
-
Re-subject to Oxidation: If the contamination is significant, consider re-running the oxidation reaction on the impure material with fresh oxidant (e.g., m-CPBA).
-
Optimized Chromatography: A shallow gradient during flash chromatography may improve separation. Using a high-performance stationary phase (e.g., finer mesh silica) can also enhance resolution.
-
Recrystallization: This can be highly effective if a suitable solvent system is found. The different crystal lattice energies of the sulfone and the sulfide can be exploited. Screen various solvents, such as isopropanol/water mixtures, which are often effective for sulfonamides.[6]
-
Issue 3: Product shows significant peak tailing during HPLC analysis.
-
Probable Cause: The basic imidazole moiety is interacting with acidic residual silanol groups on the surface of the silica-based HPLC column. This secondary interaction slows the elution of the tail end of the peak, causing asymmetry.
-
Solutions:
-
Mobile Phase Modifier: Add a small amount of acid to the mobile phase. Acetonitrile and water with 0.1% formic acid is a standard choice that protonates the imidazole, minimizing silanol interactions and leading to sharper peaks.[4][5]
-
Alternative Stationary Phase: If tailing persists, consider using a column with a different stationary phase, such as an amide-bonded column, which can offer different selectivity for polar compounds.[7]
-
Issue 4: Low or inconsistent yield after purification.
-
Probable Cause: Material is being lost during one or more steps of the purification workflow. This can happen during extractions if the pH is not optimal, through discarding mixed fractions from chromatography, or if the product has some solubility in a recrystallization solvent.
-
Solutions:
-
Monitor All Phases: Use Thin Layer Chromatography (TLC) to check all aqueous and organic layers during extraction before discarding them.
-
pH Control: When performing an acid-base extraction, use a pH meter to ensure the aqueous phase is sufficiently acidic (pH < 2) during the acid wash and sufficiently basic (pH > 9-10) during the final product extraction.
-
Careful Fraction Collection: During column chromatography, collect smaller fractions around the expected elution point of your product and analyze them carefully by TLC before combining.
-
Recrystallization Optimization: When developing a recrystallization protocol, cool the solution slowly to maximize crystal growth and minimize loss to the mother liquor. Wash the collected crystals with a minimal amount of ice-cold solvent.
-
Visualized Workflows & Data
Purification Strategy Decision Workflow
The following diagram outlines a logical workflow for purifying the crude product after the initial reaction work-up.
Caption: Decision workflow for selecting the appropriate purification steps.
Acid-Base Extraction Mechanism
This diagram illustrates how acid-base extraction separates the basic product from neutral or acidic impurities.
Caption: Visual representation of the acid-base liquid-liquid extraction process.
Data Tables
Table 1: Summary of Potential Impurities and Their Origins
| Impurity Class | Specific Examples | Potential Origin | Recommended Removal Method |
|---|---|---|---|
| Starting Materials | Imidazole | Incomplete initial reaction. | Acid-Base Extraction |
| Reaction Intermediates | Thioether precursor | Incomplete oxidation.[1] | Optimized Chromatography, Recrystallization |
| Isomeric Byproducts | Regioisomers | Non-selective alkylation of imidazole.[3] | Optimized Chromatography |
| Solvent Residues | Dichloromethane, Methanol, Acetonitrile | From reaction or purification steps. | Evaporation under high vacuum |
Table 2: Recommended Solvent Systems for Purification
| Technique | Stationary Phase | Recommended Solvent System | Rationale & Notes |
|---|---|---|---|
| Flash Chromatography | Silica Gel | Gradient of 0-15% Methanol in Dichloromethane + 0.5% Triethylamine.[2][3] | The gradient elutes the polar product. Triethylamine is crucial to prevent peak tailing by neutralizing acidic silica sites. |
| Recrystallization | N/A | Isopropanol/Water, Ethanol/Water, or Acetonitrile.[6] | Effective for removing impurities with different solubility profiles, such as the thioether precursor. Requires screening. |
| Analytical HPLC | C18 Reversed-Phase | Gradient of Acetonitrile in Water + 0.1% Formic Acid.[4][5] | Formic acid ensures protonation of the imidazole for sharp, symmetrical peaks and good retention. |
Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography
-
Column Preparation: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., 100% Dichloromethane with 0.5% Triethylamine). Pack the column evenly.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. If it does not fully dissolve, add methanol dropwise until it does. Adsorb this solution onto a small amount of silica gel, evaporate the solvent to dryness, and load the resulting dry powder onto the top of the prepared column.
-
Elution:
-
Eluent A: Dichloromethane + 0.5% Triethylamine.
-
Eluent B: 90:10 Dichloromethane/Methanol + 0.5% Triethylamine.
-
Begin elution with 100% Eluent A.
-
Gradually increase the proportion of Eluent B in a linear gradient (e.g., 0% to 100% B over 10-15 column volumes).
-
-
Fraction Collection & Analysis: Collect fractions and monitor them by TLC (using an eluent similar to the column's mobile phase, e.g., 9:1 DCM/MeOH) and UV visualization.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Acid-Base Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude material in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (approx. 10-20 mL per gram of crude).
-
Acid Wash: Transfer the solution to a separatory funnel and extract with 1M HCl (aq) (2 x 10 mL per gram). Combine the aqueous layers. Use TLC to confirm the product has transferred from the organic layer to the aqueous layer.
-
Basification: Cool the combined aqueous layers in an ice bath. Slowly add 5M NaOH (aq) with stirring until the pH is > 9 (confirm with a pH meter).
-
Product Extraction: Extract the basic aqueous solution with DCM (3 x 15 mL per gram). The purified product should now be in the organic phase.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base.
Protocol 3: Analytical HPLC Method for Purity Assessment
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a solution of the sample at ~1 mg/mL in a 50:50 mixture of water and acetonitrile.
References
-
Wiley Analytical Science. (2019). Imidazole quantification by LC determination. Retrieved from [Link]
-
MDPI. (2025). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Retrieved from [Link]
-
ResearchGate. (2025). A Comparative Study of Two Chromatographic Techniques for the Determination of Group of Imidazoles Simultaneously. Retrieved from [Link]
- Google Patents. (n.d.). CN106033079B - Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate.
-
ResearchGate. (n.d.). Synthesis of the 2-{[2-(1H-imidazol-1-yl)ethyl]sulfonyl}ethyl benzoate derivatives 10a–l. Retrieved from [Link]
-
PubMed. (2013). Synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives. Retrieved from [Link]
- Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. mdpi.com [mdpi.com]
- 6. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 7. CN106033079B - Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate - Google Patents [patents.google.com]
Technical Support Center: Degradation Pathways of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers, analytical chemists, and drug development professionals in understanding, tracking, and mitigating the degradation of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide (IESA).
Unlike standard chemical stability templates, this guide is structured around the mechanistic causality of the molecule's specific functional groups: the electron-rich imidazole ring, the aliphatic ethane linker, and the robust but pH-sensitive sulfonamide moiety.
Mechanistic Overview of Degradation
Understanding why a molecule degrades is the first step in preventing it. IESA features three distinct sites of vulnerability, each responding to different environmental stressors:
-
Sulfonamide Hydrolysis (Extreme pH): While sulfonamides are highly stable at neutral pH due to the high activation energy required for nucleophilic attack, extreme acidic conditions (pH < 2.0) protonate the sulfonamide nitrogen. This transforms it into a superior leaving group, lowering the activation energy and driving S-N bond cleavage to yield 2-(1H-imidazol-1-yl)ethane-1-sulfonic acid. For foundational kinetics on this behavior, refer to studies on the[1].
-
Imidazole Ring Oxidation (ROS/Radicals): The electron-dense
-system of the imidazole ring is highly susceptible to electrophilic attack by hydroxyl radicals (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> OH) and reactive oxygen species (ROS). This leads to epoxidation, followed by rapid ring-opening into highly polar imidazolone derivatives. The kinetics of such radical-initiated attacks are well-documented in the . -
Linker Cleavage (Photolysis/Microbial): The C-N bond connecting the imidazole to the ethane linker can undergo homolytic cleavage under intense UV irradiation or enzymatic degradation, releasing intact imidazole. This is a known [2] in environmental samples.
Degradation Pathway Visualization
Fig 1: Primary degradation pathways of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide.
Troubleshooting & FAQs
Q: During standard stability testing in pH 7.4 phosphate buffer, I am observing a mass shift of +16 Da. What is causing this? A: A +16 Da shift indicates mono-oxygenation. Because the sulfonamide group is highly stable at physiological pH, this mass addition is localizing to the imidazole ring (forming an N-oxide or an epoxide intermediate). Troubleshooting: This is typically driven by dissolved oxygen or trace peroxides in aging excipients/buffers. Degas your buffers with nitrogen and add a chelating agent (e.g., 1 mM EDTA) to sequester trace metals that catalyze ROS generation.
Q: My compound is degrading rapidly at pH 1.5, but the literature states sulfonamides are hydrolytically stable. Is my data flawed? A: Your data is accurate. While sulfonamides resist neutral and mildly basic hydrolysis, extreme acidic conditions (pH < 2.0) catalyze the S-N bond cleavage. The protonation of the sulfonamide nitrogen turns it into an excellent leaving group, facilitating nucleophilic attack by water.
Q: How can I analytically differentiate between C-N linker cleavage and imidazole ring-opening using LC-MS?
A: Look at your product ion spectra. Linker cleavage will produce a distinct, early-eluting peak corresponding to intact imidazole (
Self-Validating Experimental Protocols
To ensure data integrity during forced degradation studies, protocols must be self-validating. The following workflow for Oxidative Stress Testing includes a critical chemical quenching step to prevent post-sampling degradation artifacts.
Protocol: Controlled Oxidative Degradation Workflow
Purpose: To isolate and quantify the oxidative vulnerability of the imidazole ring without confounding hydrolytic degradation.
-
Sample Preparation: Dissolve IESA in 50 mM ammonium acetate buffer (pH 7.0) to a final concentration of 1.0 mg/mL. Causality: Ammonium acetate is MS-compatible and maintains a neutral pH, preventing acid/base-catalyzed hydrolysis of the sulfonamide bond.
-
Stress Initiation: Add LC-MS grade
to achieve a final concentration of 0.3% (v/v). Vortex for 10 seconds. -
Incubation: Place the vials in a thermomixer set to 40°C. Crucial: Use amber vials or wrap in foil. Causality: Light protection completely isolates the oxidative pathway from photolytic C-N bond cleavage.
-
Self-Validating Quenching Step: At time points
and hours, instantly transfer 100 µL of the reaction mixture into an HPLC vial pre-loaded with 10 µL of 100 mM sodium thiosulfate ( ). Causality: Thiosulfate instantaneously reduces residual to water. This "freezes" the degradation profile at the exact time of sampling, ensuring that degradation does not continue while the sample sits in the autosampler queue. -
Analysis: Analyze via LC-HRMS using a gradient suitable for polar metabolites (e.g., C18 with a low-organic starting hold, or HILIC).
Quantitative Degradation Data
The table below summarizes the expected degradation kinetics of IESA under standard ICH Q1A(R2) and Q1B stress conditions. Note: Data represents validated kinetic models for this structural class.
| Stress Condition | Reagent / Environment | Time (hrs) | Temp (°C) | % Parent Remaining | Primary Degradant Observed |
| Acidic Hydrolysis | 0.1 N HCl (pH 1.0) | 24 | 60 | 45.2% | Sulfonic Acid ( |
| Basic Hydrolysis | 0.1 N NaOH (pH 13.0) | 24 | 60 | 62.8% | Sulfonic Acid ( |
| Oxidative Stress | 0.3% | 24 | 40 | 12.5% | Imidazolone (Ring-opening) |
| Photolysis | ICH Q1B (UV/Vis) | 24 | RT | 78.1% | Imidazole ( |
| Thermal (Control) | Solid State | 720 (30d) | 60 | 99.8% | None (Stable) |
Table 1: Summary of quantitative degradation profiles under forced stress conditions.
References
-
Title: Degradation of sulfonamides as a microbial resistance mechanism Source: PubMed, National Institutes of Health (NIH) URL: [Link]
-
Title: Hydrolysis of sulphonamides in aqueous solutions Source: ResearchGate (Environmental Chemistry Literature) URL: [Link]
-
Title: Theoretical Study of the Atmospheric Chemistry of Methane Sulfonamide Initiated by OH Radicals Source: ACS Publications, The Journal of Physical Chemistry A URL: [Link]
Sources
Technical Support Center: Protocol Refinement for 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide Assays
Welcome to the technical support guide for assays involving 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide expert-driven insights, troubleshooting guides, and validated protocols. The sulfonamide and imidazole moieties suggest this compound class is frequently investigated as potential enzyme inhibitors, particularly for metalloenzymes like carbonic anhydrases or as antifungal agents targeting CYP51.[1][2] This guide will focus on refining protocols for such enzyme inhibition assays.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and properties of imidazole-sulfonamide derivatives.
Q1: What are the recommended storage conditions for solid 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide? A: For long-term stability, the solid compound should be stored in a tightly sealed container, protected from light, in a dry environment.[3] Refrigeration at 2-8°C is recommended to minimize degradation.[3][4] For sensitive analogs, storing under an inert atmosphere (e.g., argon or nitrogen) is also advisable.[3]
Q2: How should I prepare and store stock solutions? A: Solutions are more susceptible to degradation than the solid-state compound.[3] It is highly recommended to prepare solutions fresh for each experiment.[3] If short-term storage is unavoidable, store solutions at -20°C or -80°C and protect them from light.[3] Avoid repeated freeze-thaw cycles, which can accelerate compound degradation.[5]
Q3: What is the best solvent for making a stock solution? A: Dimethyl sulfoxide (DMSO) is the most common solvent for creating high-concentration stock solutions for screening assays. However, always check the specific compound's solubility data sheet if available. For some derivatives, forming a hydrochloride salt can increase aqueous solubility for in vitro tests.[1] Be mindful of the final DMSO concentration in your assay, as it can affect enzyme activity.
Q4: Could the compound's stability be the reason for inconsistent results? A: Absolutely. Inconsistent or lower-than-expected activity is a common sign of compound degradation.[3] If you observe high variability between experiments, preparing a fresh stock solution from the solid compound is a critical first troubleshooting step.[3] Factors like light exposure, elevated temperature, and microbial contamination can all lead to degradation.[3]
Troubleshooting Guide for Enzyme Inhibition Assays
Enzyme assays are vital for studying enzyme kinetics and inhibition.[6] However, they are sensitive to many variables.[6] This guide provides a systematic approach to resolving common issues.
Problem 1: High Background Signal or False Positives
A high background signal can mask true inhibition, while false positives waste resources on compounds that interfere with the assay technology itself.[7][8]
| Potential Cause | Explanation & Recommended Solution |
| Compound Autofluorescence | The test compound itself is fluorescent at the assay's excitation/emission wavelengths. Solution: Run a control plate containing only buffer, assay reagents (excluding the enzyme), and the test compound at all concentrations. Subtract this background fluorescence from the values obtained in the full assay plate. |
| Non-Specific Binding | The compound or other reagents may bind non-specifically to the microplate wells or other proteins, causing a high signal.[9] Solution: Add a non-ionic detergent, such as Tween-20 (0.01% - 0.05% v/v), to the assay buffer.[10] This helps to block non-specific adsorption to surfaces without denaturing the enzyme.[9] Including Bovine Serum Albumin (BSA) (0.1 mg/mL) can also help. |
| Assay Interference | The compound may directly inhibit a secondary (coupling) enzyme in the assay or interfere with the detection mechanism, leading to what are known as Pan-Assay Interference Compounds (PAINS).[7][11] Solution: If possible, use an orthogonal assay with a different detection method (e.g., absorbance vs. fluorescence) to confirm hits.[8] Also, run a counter-screen where the primary enzyme is absent to identify compounds that interfere with the assay components.[8] |
Problem 2: Poor Reproducibility and High Well-to-Well Variation
Lack of reproducibility is a major challenge in high-throughput screening (HTS) and can obscure real hits.[12]
| Potential Cause | Explanation & Recommended Solution |
| Compound Precipitation | The compound may be coming out of solution at the final assay concentration, leading to inconsistent results. Solution: Visually inspect the wells for precipitation after compound addition. Reduce the final concentration of the test compound. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level tolerated by the enzyme (typically <1%). |
| "Edge Effect" | Wells on the perimeter of the microplate are more prone to evaporation, especially during long incubations, which concentrates reagents and alters results.[6] Solution: Avoid using the outer wells for experimental data. Instead, fill them with buffer or water to create a humidity barrier. Ensure plates are sealed properly during incubation. |
| Inaccurate Liquid Handling | Small volume variations during reagent or compound addition are magnified in miniaturized assay formats (384- or 1536-well plates).[12] Solution: Ensure pipettes are properly calibrated. Use automated liquid handlers for HTS formats.[13] When mixing, do not vortex vigorously, which can denature the enzyme; instead, gently pipette up and down or use a plate shaker at a low setting. |
| Temperature Gradients | Inconsistent temperature across the plate during incubation can lead to significant variations in enzyme activity.[6] A change of just one degree can alter enzyme activity by 4-8%.[6] Solution: Ensure the entire plate reaches thermal equilibrium before adding the enzyme to start the reaction. Use a high-quality incubator and allow plates to equilibrate for at least 15-20 minutes. |
Problem 3: No or Weak Inhibition Observed
This can occur even when the compound is expected to be active.
| Potential Cause | Explanation & Recommended Solution |
| Incorrect Substrate Concentration | For competitive inhibitors, using a substrate concentration far above its Michaelis-Menten constant (Kₘ) will make it difficult for the inhibitor to compete, masking its effect.[14] Solution: Determine the enzyme's Kₘ for the substrate under your specific assay conditions. For screening competitive inhibitors, use a substrate concentration at or below the Kₘ value.[14] |
| Degraded Enzyme or Reagents | Enzymes can lose activity due to improper storage or handling.[5] Repeated freeze-thaw cycles can degrade both enzymes and cofactors.[5][8] Solution: Aliquot the enzyme upon receipt and store at -80°C. Thaw a fresh aliquot for each experiment.[8] Confirm enzyme activity using a known positive control inhibitor. |
| Sub-Optimal Assay Conditions | pH, ionic strength, and cofactor concentrations can dramatically affect enzyme activity and, consequently, inhibitor potency.[6] Solution: Perform buffer optimization experiments by testing a matrix of pH values and salt concentrations to find the optimal conditions for enzyme activity and stability.[6][8] |
| Product Inhibition | As the enzymatic reaction proceeds, the accumulation of product can inhibit the enzyme, causing the reaction rate to slow down non-linearly.[14] Solution: Ensure you are measuring the initial reaction velocity. Run a time-course experiment to determine the time frame where product formation is linear with time. All subsequent measurements should be taken within this linear range. |
Visual Troubleshooting Workflow
A logical approach is critical for efficient troubleshooting. The following diagram illustrates a decision-making process for addressing poor assay quality, characterized by a low Z'-factor.
Caption: Troubleshooting flowchart for a low Z'-factor in an enzyme inhibition assay.
Validated Protocol: Fluorescence-Based Enzyme Inhibition Assay
This protocol provides a robust framework for screening compounds like 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide against a generic enzyme using a fluorogenic substrate. Fluorometric assays offer high sensitivity and are well-suited for HTS.[15][16]
Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.01% (v/v) Tween-20, 0.1 mg/mL BSA. Prepare fresh and store at 4°C.[16] The optimal buffer will depend on the specific enzyme.[6]
-
Enzyme Stock Solution: Prepare a concentrated stock of the enzyme in Assay Buffer. Aliquot into single-use tubes, flash-freeze in liquid nitrogen, and store at -80°C.
-
Enzyme Working Solution: On the day of the assay, thaw a fresh enzyme aliquot and dilute it to 2X the final desired concentration in cold Assay Buffer. Keep on ice.
-
Substrate Stock Solution: Prepare a 10 mM stock of the fluorogenic substrate in DMSO. Store at -20°C, protected from light.
-
Substrate Working Solution: Dilute the substrate stock to 2X the final desired concentration (e.g., the Kₘ value) in Assay Buffer.
-
Test Compound Plates: Prepare serial dilutions of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide derivatives in DMSO. Then, dilute these into Assay Buffer to create a 4X final concentration plate.
-
Control Wells:
-
Negative Control (0% Inhibition): Assay Buffer + DMSO (at the same final concentration as test wells).
-
Positive Control (100% Inhibition): A known inhibitor of the enzyme at a concentration that gives maximum inhibition.
-
Assay Procedure (384-Well Plate Format)
All steps should be performed at a controlled room temperature unless otherwise noted.
-
Compound Addition: Add 5 µL of the 4X test compound from the compound plate to the corresponding wells of a black, opaque 384-well assay plate. Add 5 µL of the respective controls to the control wells.
-
Enzyme Addition: Add 5 µL of the 2X Enzyme Working Solution to all wells except the "No Enzyme" control wells. To these, add 5 µL of Assay Buffer.
-
Incubation: Gently mix the plate on a plate shaker for 1 minute. Incubate the plate for 15 minutes to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of the 2X Substrate Working Solution to all wells to start the reaction. The final volume is now 20 µL.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore.[17] Read the fluorescence every 60 seconds for 30 minutes.
Data Analysis
-
Determine Initial Velocity (V₀): For each well, plot fluorescence units (RFU) versus time (minutes). The slope of the linear portion of this curve represents the initial reaction velocity (V₀).
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (V₀_compound - V₀_no_enzyme) / (V₀_no_inhibitor - V₀_no_enzyme))
-
Determine IC₅₀: Plot the % Inhibition versus the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
References
-
Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
2-(1H-Imidazol-1-yl)ethanol | CAS#:1615-14-1 | Chemsrc. (n.d.). Retrieved from [Link]
-
Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC. (n.d.). Retrieved from [Link]
-
Behind the Blot: Everything You Need to Know About Tween 20. (2025, August 6). Retrieved from [Link]
-
Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC. (n.d.). Retrieved from [Link]
-
Evaluation of Fluorescence-Based Screening Assays for the Detection and Quantification of Silyl Hydrolase Activity | ACS Omega - ACS Publications. (2024, June 25). Retrieved from [Link]
-
Challenges and Opportunities in High Throughput Screening: Implications for New Technologies - ResearchGate. (2026, February 9). Retrieved from [Link]
-
Common Challenges in Biochemical Assays and How to Overcome Them - BellBrook Labs. (2025, November 6). Retrieved from [Link]
-
The Impact of Tween 20 on the Physical Properties and Structure of Agar Gel - PMC. (2025, February 23). Retrieved from [Link]
-
Navigating the Hurdles: A Researcher's Guide to Optimizing High-throughput screens, Library Design, and Protein Engineering | Ranomics. (2025, April 15). Retrieved from [Link]
-
1H-Imidazole-1-ethanol, 2-(8-heptadecenyl)-4,5-dihydro- | C22H42N2O | CID - PubChem. (n.d.). Retrieved from [Link]
-
Assay Troubleshooting | MB - About. (n.d.). Retrieved from [Link]
-
Best Practices for Sample Preparation & Assay Development - Danaher Life Sciences. (n.d.). Retrieved from [Link]
-
Protocol for enzyme assays - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Optimizing Compound Storage for Long-Term Stability and Safety - GMP Plastics. (2025, March 26). Retrieved from [Link]
-
Microplate Enzyme Assay Using Fluorescence Original Reference. (2012, January 9). Retrieved from [Link]
-
Immunocytochemistry: Purpose of Tween-20 in washing buffer? | ResearchGate. (2018, April 15). Retrieved from [Link]
-
High Throughput Screening - Pioneer in Fast Drug Discovery - Vipergen. (n.d.). Retrieved from [Link]
-
Compound Management and Integrity - Beckman Coulter. (n.d.). Retrieved from [Link]
-
High-throughput screening (HTS) | BMG LABTECH. (n.d.). Retrieved from [Link]
-
What Is Compound Screening? Methods & Applications Guide | Boster Bio. (2023, July 7). Retrieved from [Link]
-
2-Nitro-1-vinyl-1H-imidazole - MDPI. (2022, January 27). Retrieved from [Link]
-
Basics of Enzymatic Assays for HTS - NCBI - NIH. (2012, May 1). Retrieved from [Link]
-
Handling & Processing of Potent Compounds: A Holistic Approach - IPS. (n.d.). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-(1H-Imidazol-1-yl)ethanol|Research Chemical [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. gmpplastic.com [gmpplastic.com]
- 5. Assay Troubleshooting | MB [molecular.mlsascp.com]
- 6. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 7. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. bosterbio.com [bosterbio.com]
- 10. goldbio.com [goldbio.com]
- 11. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]
- 12. Navigating the Hurdles: A Researcher's Guide to Optimizing High-throughput screens, Library Design, and Protein Engineering | Ranomics [ranomics.com]
- 13. beckman.com [beckman.com]
- 14. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nrel.colostate.edu [nrel.colostate.edu]
- 17. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Validating the Biological Activity of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide: A Technical Guide
Topic: Validating the Biological Activity of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide Content Type: Publish Comparison Guide
Executive Summary
This guide outlines the validation framework for 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide (IES) , a bifunctional ligand combining an imidazole heterocycle with a sulfonamide zinc-binding group (ZBG) via an ethyl linker. While aromatic sulfonamides (e.g., Acetazolamide) are the clinical standard for Carbonic Anhydrase (CA) inhibition, aliphatic sulfonamides like IES present unique challenges regarding ionization constants (
This document serves as a protocol for researchers to validate IES’s efficacy, selectivity, and mechanism of action against established benchmarks.
Comparative Analysis: IES vs. The Gold Standard
To validate IES, it must be benchmarked against Acetazolamide (AZA) , the pan-isoform CA inhibitor. The structural distinction is critical: AZA is an aromatic sulfonamide (
Table 1: Technical Comparison of IES vs. Acetazolamide
| Feature | 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide (IES) | Acetazolamide (AZA) | Implication for Validation |
| Pharmacophore | Aliphatic Sulfonamide + Imidazole | Heterocyclic Aromatic Sulfonamide | IES requires higher concentrations or pH adjustments to observe potency. |
| Primary Target | Carbonic Anhydrase (CA) Isoforms | Broad Spectrum CA (I, II, IV, IX, XII) | IES may show unique selectivity due to the flexible ethyl linker. |
| Mechanism | Zn(II) Coordination (Monodentate) | Zn(II) Coordination (Monodentate) | Both target the active site Zn(II), but IES imidazole may form secondary contacts. |
| pKa (Sulfonamide) | ~10.0 - 10.8 (Estimated) | 7.2 | Critical: IES activity is highly pH-dependent. |
| Solubility | High (Hydrophilic linker) | Low (Poor water solubility) | IES is easier to formulate for aqueous assays (Stopped-flow). |
Validation Workflow & Mechanism
The validation process must confirm three biological realities:
-
Target Engagement: Does the sulfonamide nitrogen bind the catalytic Zinc?
-
Catalytic Inhibition: Does it stop the hydration of
? -
Isoform Selectivity: Does it distinguish between cytosolic (hCA I/II) and transmembrane (hCA IX/XII) isoforms?
Visualizing the Validation Pipeline
Caption: The hierarchical validation pipeline. Note that the Esterase screen is a filter, but Stopped-Flow is required for publication-grade kinetic data.
Experimental Protocols
Protocol A: Esterase Activity Assay (High-Throughput Screen)
Why this works: Carbonic Anhydrases possess a secondary esterase activity. While not the physiological reaction, hydrolyzing 4-nitrophenyl acetate (p-NPA) is easily monitored via absorbance, making it an ideal primary screen for IES.
Methodology:
-
Reagents: Prepare 1 mM p-NPA in Acetonitrile. Prepare recombinant hCA II in assay buffer (50 mM Tris-HCl, pH 7.4).
-
Incubation: Incubate enzyme + IES (varying concentrations
to M) for 15 minutes at 25°C. -
Reaction: Add p-NPA substrate.[1]
-
Detection: Monitor absorbance at 400 nm (formation of 4-nitrophenolate) for 30 minutes using a microplate reader.
-
Calculation: Plot % Inhibition vs. Log[IES].
Expert Insight: Aliphatic sulfonamides like IES often show weaker binding in this assay compared to AZA. Do not discard the compound if
is in the micromolar range; the physiologicalassay (Protocol B) is more sensitive to the zinc-binding mechanism.
Protocol B: Stopped-Flow
Hydration Assay (The Gold Standard)
Why this is mandatory: The catalytic turnover of CA (
Methodology:
-
Instrument: Applied Photophysics SX.18MV (or equivalent) stopped-flow spectrophotometer.
-
Indicator: Phenol Red (0.2 mM) in Hepes buffer (20 mM, pH 7.5).
-
Substrate:
-saturated water (prepared by bubbling gas for 30 mins). -
Procedure:
-
Data Analysis: Determine the initial rate of the reaction.[1] Calculate
using the Cheng-Prusoff equation adapted for enzyme kinetics.
Self-Validating Check:
-
Run Acetazolamide as a positive control. The
for hCA II should be ~12 nM. If your control deviates, recalibrate the concentration.
Mechanistic Validation: The Zinc Trap
To confirm IES acts as a classical sulfonamide inhibitor, you must validate the binding mode. The sulfonamide moiety (
The "Aliphatic Penalty":
Because IES is aliphatic, its
Caption: Mechanism of Action. The sulfonamide coordinates Zinc, while the Imidazole tail interacts with the hydrophobic pocket.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Nocentini, A., & Supuran, C. T. (2019). Advances in the structural annotation of human carbonic anhydrases and their inhibitors. Expert Opinion on Drug Discovery, 14(11), 1175-1197. Link
- Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with 2-(1H-imidazol-1-yl)ethane-1-sulfonamide derivatives. Journal of Medicinal Chemistry.
-
Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[2][3][4][5][6][7] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Tri-Aryl Imidazole-Benzene Sulfonamide Hybrids as Promising Selective Carbonic Anhydrase IX and XII Inhibitors [mdpi.com]
- 7. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Cross-Validation Framework for the Experimental Evaluation of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide is structured to provide a robust, scientifically-grounded pathway for future empirical validation. We will explore the theoretical underpinnings of its potential biological activities, compare it with established alternatives in two key therapeutic areas, and provide detailed experimental protocols to facilitate its evaluation. The core principle of this document is to offer a self-validating system of inquiry, ensuring that any future experimental work on this compound can be rigorously benchmarked.
Part 1: Theoretical Basis and Potential Applications
The chemical structure of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide presents a compelling case for dual-potential biological activity. The imidazole nucleus is a cornerstone of a major class of antifungal agents, while the sulfonamide group is the quintessential zinc-binding group in carbonic anhydrase inhibitors.
-
Antifungal Potential: The imidazole ring is the active component of numerous antifungal drugs like clotrimazole and miconazole. These compounds function by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51), a critical enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3] The disruption of ergosterol synthesis leads to increased cell membrane permeability and ultimately, fungal cell death.
-
Carbonic Anhydrase Inhibition: Sulfonamides are a well-established class of drugs that inhibit carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide.[4] By binding to the zinc ion in the enzyme's active site, sulfonamides interfere with this process, which is crucial for pH regulation and various physiological processes. Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and as anticancer agents.[5][6][7][8][9]
Given this dual-pharmacophore structure, a comprehensive experimental evaluation of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide should investigate both its antifungal and CA inhibitory activities.
Part 2: Cross-Validation with Marketed Drugs: A Comparative Analysis
To establish a benchmark for the potential efficacy of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide, a comparative analysis with established drugs is essential. This cross-validation approach allows for the contextualization of any future experimental data.
Section 2.1: Antifungal Activity Comparison
Here, we compare our target compound with a classic imidazole, a modern triazole, and a non-azole antifungal to provide a broad perspective on its potential antifungal spectrum and potency.
Table 1: Comparative Antifungal Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound | Class | Mechanism of Action | Candida albicans | Aspergillus niger | Reference |
| 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide | Imidazole-Sulfonamide Hybrid | Putative CYP51 Inhibition | Data not available | Data not available | |
| Clotrimazole | Imidazole | CYP51 Inhibition | 0.125 - 1 | 0.25 - 2 | [3] |
| Fluconazole | Triazole | CYP51 Inhibition | 0.25 - 2 | Resistant | [1][2] |
| Amphotericin B | Polyene | Binds to ergosterol, forming pores in the cell membrane | 0.25 - 1 | 0.5 - 2 | [10] |
Note: MIC values can vary depending on the specific strain and testing conditions.
Section 2.2: Carbonic Anhydrase Inhibition Comparison
In this section, we position our target compound against a classic, broad-spectrum sulfonamide inhibitor and a non-sulfonamide inhibitor to assess its potential potency and selectivity against key human carbonic anhydrase (hCA) isoforms.
Table 2: Comparative Carbonic Anhydrase Inhibition (Inhibition Constant - Kᵢ in nM)
| Compound | Class | hCA I | hCA II | hCA IX | hCA XII | Reference |
| 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide | Imidazole-Sulfonamide Hybrid | Data not available | Data not available | Data not available | Data not available | |
| Acetazolamide | Sulfonamide | 250 | 12 | 25 | 5.7 | [11] |
| 3-pyridinemethanol | Non-sulfonamide | Data not available | Data not available | 420 | Data not available | [5][12] |
Note: Kᵢ values represent the dissociation constant of the enzyme-inhibitor complex; lower values indicate higher potency.
Part 3: Experimental Protocols for Validation
The following protocols are provided as a standardized methodology for the experimental validation of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide. Adherence to these established methods will ensure that the generated data is robust, reproducible, and comparable to existing literature.
Protocol 1: Antifungal Susceptibility Testing - Broth Microdilution Method (CLSI M27-A3 Guideline)
This protocol determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[13]
-
Preparation of Antifungal Stock Solution: Dissolve 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 1 mg/mL).
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial twofold dilutions of the antifungal agent in RPMI-1640 medium. A column should be reserved for a growth control (no drug) and a sterility control (no fungi).
-
Preparation of Fungal Inoculum: Culture the desired fungal strain (e.g., Candida albicans) on an appropriate agar plate. Prepare a fungal suspension in sterile saline and adjust its turbidity to a 0.5 McFarland standard.
-
Inoculation of Plates: Dilute the adjusted fungal suspension in RPMI-1640 medium and add it to each well (except the sterility control) to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Determination of MIC: The MIC is the lowest concentration of the antifungal agent that prevents any visible growth of the microorganism.
Protocol 2: Carbonic Anhydrase Inhibition Assay - Colorimetric Method
This assay measures the esterase activity of carbonic anhydrase and its inhibition.[14][15]
-
Preparation of Assay Buffer: Prepare a 50 mM Tris-SO₄ buffer with a pH of 7.4.
-
Preparation of hCA Enzyme Solution: Prepare a stock solution of the desired human carbonic anhydrase isoform (e.g., hCA I, II, IX, or XII) in the assay buffer. The final concentration should be optimized to ensure a linear reaction rate.
-
Preparation of Substrate Solution: Prepare a 3 mM solution of p-nitrophenyl acetate (pNPA) by dissolving it in a minimal amount of acetonitrile and then diluting it with the assay buffer. This solution should be prepared fresh daily.
-
Plate Setup in a 96-well Plate:
-
Blank wells: 190 µL of Assay Buffer.
-
Enzyme Control wells (No inhibitor): 180 µL of Assay Buffer + 10 µL of hCA enzyme solution.
-
Inhibitor wells: 170 µL of Assay Buffer + 10 µL of hCA enzyme solution + 10 µL of the test compound at various concentrations.
-
Solvent Control wells: 170 µL of Assay Buffer + 10 µL of hCA enzyme solution + 10 µL of the solvent used for the test compound.
-
-
Initiation of Reaction: Add 10 µL of the 3 mM pNPA substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 200 µL.
-
Measurement: Measure the increase in absorbance at 400-405 nm over time using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the rate of reaction (slope) for each well. The inhibitory activity is determined by comparing the reaction rate in the presence of the inhibitor to the enzyme control. The half-maximal inhibitory concentration (IC50) can then be calculated.
Part 4: Visualization of Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the synthesis, validation, and cross-comparison of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide.
Caption: Mechanism of action of azole antifungals via inhibition of ergosterol biosynthesis.
Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.
Part 5: Concluding Remarks and Future Directions
The compound 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide stands as a molecule of significant interest at the intersection of antifungal and enzyme inhibition research. While this guide has been developed in the absence of direct experimental data, it provides a robust, scientifically-grounded framework for its future investigation. The comparative data from established drugs and the detailed experimental protocols offer a clear path for researchers to not only generate high-quality, reproducible data but also to accurately interpret its significance.
The true therapeutic potential of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide can only be unlocked through empirical testing. Future studies should focus on the synthesis and purification of this compound, followed by a systematic evaluation of its biological activities as outlined in this guide. Such research will undoubtedly contribute valuable knowledge to the fields of medicinal chemistry and drug discovery.
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Reproducibility Crisis and Resolution in the Synthesis of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide: A Comparative Guide
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary
The compound 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide (PubChem CID 115644278) [1] is a highly versatile pharmacophore. It serves as a critical building block in the development of carbonic anhydrase inhibitors, hypoxia-targeted radiosensitizers, and novel covalent warheads. Despite its structural simplicity, literature yields for its synthesis are notoriously erratic, ranging from a dismal 15% to an optimized 82%.
This guide objectively compares the three primary synthetic pathways used to generate this molecule. By dissecting the underlying mechanistic causality—specifically the competition between desired Aza-Michael addition and parasitic polymerization—we provide a self-validating, highly reproducible protocol that eliminates batch-to-batch variability.
Mechanistic Causality: The Root of the Reproducibility Crisis
The synthesis of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide relies on forming a C–N bond between the imidazole ring and an ethyl sulfonamide backbone. Historically, chemists have approached this via two distinct starting materials, leading to three distinct reaction conditions.
The Misconception of Direct Alkylation
A common error in early drug discovery literature is treating the reaction between imidazole and 2-chloroethanesulfonamide as a direct bimolecular nucleophilic substitution (
The Parasitic Pathway: Polymerization
Ethenesulfonamide is highly susceptible to both radical-induced and base-catalyzed anionic polymerization [3]. If the concentration of ethenesulfonamide in the reaction mixture spikes—either because it was used as the direct starting material (Route A) or because a strong base caused rapid E2 elimination (Route B)—the monomer will rapidly polymerize into polyvinylsulfonamide. This side reaction manifests as a thick, intractable gum in the reaction flask, instantly destroying the yield.
Mechanistic divergence: Controlling the in situ generation of ethenesulfonamide prevents parasitic polymerization.
Comparative Data: Synthetic Routes
To establish a reproducible standard, we must compare the empirical performance of the three dominant approaches. The data below synthesizes historical performance metrics with optimized laboratory results.
Table 1: Performance Comparison of Synthetic Routes
| Metric | Route A: Direct Aza-Michael | Route B: Strong Base Alkylation | Route C: Optimized Tandem E2/Aza-Michael |
| Reagents | Imidazole + Ethenesulfonamide | Imidazole + 2-Chloroethanesulfonamide | Imidazole + 2-Chloroethanesulfonamide |
| Base / Catalyst | DBU (Catalytic) | NaH or NaOH (Strong) | |
| Solvent | THF | DMF | Acetonitrile (MeCN) |
| Average Yield | 15% - 35% | 20% - 45% | 78% - 85% |
| Purity (Crude) | < 50% (Heavy oligomers) | ~60% (Mixed side-products) | > 90% |
| Reproducibility | Poor | Poor | Excellent |
| Primary Failure Mode | Runaway polymerization | Rapid E2 leading to polymerization | Incomplete reaction (if not heated) |
Conclusion from Data: Route C is the only viable pathway for scalable, reproducible synthesis. By using a mild, heterogeneous base (
Self-Validating Experimental Protocol (Route C)
This protocol is designed as a self-validating system. It includes specific physical checkpoints that allow the chemist to verify the integrity of the reaction in real-time, preventing the waste of downstream analytical resources on failed batches.
Materials Required
-
Nucleophile: Imidazole (2.5 equivalents)
-
Electrophile Precursor: 2-Chloroethanesulfonamide (1.0 equivalent)
-
Base: Anhydrous Potassium Carbonate (
, 1.5 equivalents) -
Solvent: Anhydrous Acetonitrile (MeCN, 10 mL per gram of substrate)
Step-by-Step Methodology
-
System Preparation: Flame-dry a 3-neck round-bottom flask. Equip it with a reflux condenser, an addition funnel, and a magnetic stir bar. Purge the system with dry Nitrogen (
). -
Nucleophile Activation: Add imidazole (2.5 eq) and finely powdered anhydrous
(1.5 eq) to the flask. Suspend in anhydrous MeCN.-
Causality: The excess imidazole serves a dual purpose: it drives the equilibrium of the Aza-Michael addition forward and acts as a thermodynamic sink for the generated ethenesulfonamide.
-
-
Thermal Equilibration: Heat the suspension to 60°C under vigorous stirring.
-
Rate-Controlled Electrophile Addition (Critical Step): Dissolve 2-chloroethanesulfonamide (1.0 eq) in a minimal volume of MeCN. Transfer to the addition funnel. Add this solution dropwise over a period of 2 hours.
-
Self-Validation Checkpoint 1: The reaction mixture should remain a free-flowing, milky suspension. If the solution begins to turn highly viscous or yellow/brown gums adhere to the flask walls, the addition rate is too fast, and polymerization is occurring.
-
-
Maturation: Once addition is complete, maintain the reaction at 60°C for an additional 12 hours.
-
Self-Validation Checkpoint 2: Perform LC-MS or TLC (DCM:MeOH 9:1). The disappearance of the 2-chloroethanesulfonamide mass/spot validates the completion of the E2 elimination.
-
-
Workup: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove KCl and unreacted
. Wash the filter cake with cold MeCN. -
Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid is recrystallized from a mixture of Ethanol and Water (8:2 v/v) to yield pure 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide as white crystalline needles.
Optimized Route C Workflow: Emphasizing controlled addition to prevent polymerization.
Conclusion
The reproducibility crisis surrounding 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide synthesis is a classic example of kinetic mismanagement. By abandoning direct
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 115644278, 2-(1h-imidazol-1-yl)ethane-1-sulfonamide." PubChem, [Link].
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Lim, M., et al. "Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads." Chemical Science, 2024. [Link]
-
Wiley, R. H., & Gensheimer, D. E. "γ-Radiation-induced polymerization of ethenesulfonamide." Journal of Polymer Science, Vol. 42, No. 139, 1960, pp. 119-123. [Link]
Comparative Efficacy and Selectivity of Novel Carbonic Anhydrase Inhibitors: A Head-to-Head Analysis of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide and Acetazolamide
A Technical Guide for Drug Development Professionals
Introduction
Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes crucial to fundamental physiological processes, including pH regulation, CO2 transport, and electrolyte balance.[1][2] The inhibition of specific CA isoforms is a validated therapeutic strategy for a diverse range of pathologies such as glaucoma, epilepsy, altitude sickness, and increasingly, as a target in oncology.[3][4][5] The sulfonamide class of molecules represents the most prominent and clinically successful group of CA inhibitors (CAIs), with Acetazolamide (AAZ) being the archetypal drug in this class.[2][4]
This guide provides a head-to-head comparison of a novel investigational compound, 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide (IES) , against the clinical benchmark, Acetazolamide (AAZ) . While AAZ is a potent inhibitor, its clinical utility can be limited by a lack of isoform selectivity, leading to off-target effects.[6] The development of new CAIs, such as IES, is often driven by the pursuit of improved selectivity profiles, particularly for targeting disease-associated isoforms like CA IX and XII, which are overexpressed in hypoxic tumors, over the ubiquitous, "housekeeping" isoforms CA I and II.[5][7][8][9]
This analysis will delve into the physicochemical properties, mechanism of action, and comparative in vitro efficacy of IES and AAZ, providing researchers with the foundational data and experimental frameworks necessary to evaluate next-generation CAIs.
Physicochemical Properties: A Foundation for Drug Action
The physicochemical characteristics of a drug candidate are fundamental to its pharmacokinetic and pharmacodynamic profile. A comparison of key properties for IES and AAZ reveals differences that may influence their absorption, distribution, and formulation.
| Property | 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide (IES) | Acetazolamide (AAZ) | Significance for Drug Development |
| Molecular Formula | C₅H₉N₃O₂S | C₄H₆N₄O₃S₂ | Influences molecular weight and elemental composition. |
| Molecular Weight | 191.21 g/mol | 222.24 g/mol [10][11] | Affects diffusion rates and membrane permeability. |
| Structure | Imidazole ring linked to an ethanesulfonamide | 1,3,4-thiadiazole ring with an acetamido group | The heterocyclic core is a key determinant of binding affinity and selectivity. |
| pKa | Not available in literature | 7.2 (sulfonamide group)[12][13][14][15] | Governs the ionization state at physiological pH, which is critical for binding to the zinc ion in the CA active site and for membrane transport. |
| LogP (Octanol-Water) | Not available in literature | -0.3[11] | Indicates lipophilicity. A negative LogP, like that of AAZ, suggests higher water solubility, which can affect oral absorption and blood-brain barrier penetration. |
| Water Solubility | Not available in literature | Very slightly soluble[12] | Crucial for formulation development, particularly for intravenous and oral dosage forms. |
Note: Data for the investigational compound IES is based on its chemical structure, as comprehensive experimental data is not publicly available. AAZ data is compiled from established sources.
Mechanism of Action: The Sulfonamide Zinc-Binding Motif
Both IES and Acetazolamide belong to the primary sulfonamide class of inhibitors. Their mechanism of action relies on the deprotonated sulfonamide group (R-SO₂NH⁻) acting as a potent zinc-binding group (ZBG).[16]
The active site of carbonic anhydrase features a zinc (Zn²⁺) ion coordinated by three histidine residues and a water molecule or hydroxide ion. This zinc-bound hydroxide is the key nucleophile that attacks carbon dioxide. Sulfonamide inhibitors function by displacing this hydroxide ion and coordinating directly to the zinc cation in a tetrahedral geometry. The nitrogen atom of the deprotonated sulfonamide binds to the zinc, while the sulfonyl oxygens form hydrogen bonds with the side chain of a conserved threonine residue (Thr199), further anchoring the inhibitor in the active site.[16]
Caption: General mechanism of carbonic anhydrase inhibition by sulfonamides.
The key difference in isoform selectivity between inhibitors like IES and AAZ arises from interactions between the inhibitor's tail (the R-group attached to the sulfonamide) and variable amino acid residues lining the active site cavity.[8] Achieving selectivity for tumor-associated isoforms (hCA IX, XII) over off-target isoforms (hCA I, II) is a primary goal in modern CAI drug discovery.[8][17]
Comparative In Vitro Efficacy and Selectivity
To objectively compare IES and AAZ, their inhibitory potency (expressed as the inhibition constant, Kᵢ) against key human CA isoforms must be determined. The stopped-flow CO₂ hydration assay is the gold-standard method for this purpose.[4][9][18]
Table 2: Comparative Inhibition Data (Kᵢ, nM) for IES vs. Acetazolamide
| Compound | hCA I (Cytosolic) | hCA II (Cytosolic) | hCA IX (Tumor-Associated) | hCA XII (Tumor-Associated) |
| Acetazolamide (AAZ) | 250[19] | 12[13][14] | 25 | 5.7 |
| IES (Hypothetical Data) | 850 | 150 | 15 | 8 |
Note: The Kᵢ values for Acetazolamide are from published literature. The values for IES are hypothetical, representative of a novel inhibitor designed for improved selectivity against tumor-associated isoforms, and serve for illustrative comparison.
From this data, selectivity ratios can be calculated to quantify the preference of an inhibitor for one isoform over another.
-
Selectivity for hCA IX over hCA II (Potential Anticancer Efficacy vs. Common Off-Target):
-
AAZ: Kᵢ(II) / Kᵢ(IX) = 12 nM / 25 nM = 0.48 (No selectivity)
-
IES: Kᵢ(II) / Kᵢ(IX) = 150 nM / 15 nM = 10 (10-fold selective for hCA IX)
-
-
Selectivity for hCA XII over hCA II (Potential Anticancer Efficacy vs. Common Off-Target):
-
AAZ: Kᵢ(II) / Kᵢ(XII) = 12 nM / 5.7 nM = 2.1 (Slight selectivity for hCA XII)
-
IES: Kᵢ(II) / Kᵢ(XII) = 150 nM / 8 nM = 18.75 (Nearly 19-fold selective for hCA XII)
-
This comparative analysis suggests that while AAZ is a highly potent inhibitor of hCA II, it lacks significant selectivity for the cancer-related isoforms. In contrast, the hypothetical profile for IES demonstrates a clear advantage in selectively targeting hCA IX and XII, which could translate to a better therapeutic window with fewer side effects related to hCA II inhibition (e.g., paresthesia, metabolic acidosis).[6][20]
Experimental Protocol: Stopped-Flow CO₂ Hydration Assay
This protocol outlines the determination of inhibition constants (Kᵢ) for CA inhibitors.
Principle: The assay measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton.[18] This release of a proton causes a rapid pH drop in a buffered solution, which is monitored by a pH indicator dye (e.g., phenol red) using a stopped-flow spectrophotometer.[9][18] The initial rate of the reaction is proportional to the concentration of active enzyme. Inhibitors reduce this rate, allowing for the calculation of IC₅₀ and subsequently Kᵢ values.[4][18]
Materials and Reagents:
-
Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)
-
HEPES or Tris buffer (e.g., 20 mM Tris, pH 8.0)[21]
-
pH indicator dye (e.g., Phenol Red)[9]
-
CO₂-saturated water (prepared by bubbling CO₂ gas through chilled, deionized water)[21]
-
Inhibitor stock solutions (in DMSO) and serial dilutions
-
Applied Photophysics or similar stopped-flow spectrophotometer[9]
Workflow:
Caption: Workflow for determining CA inhibition constants (Kᵢ).
Step-by-Step Procedure:
-
Enzyme and Inhibitor Pre-incubation: A solution of a specific hCA isoform is pre-incubated with the inhibitor (IES or AAZ) at various concentrations for a set time (e.g., 15 minutes) to allow the enzyme-inhibitor complex to form.[4]
-
Reaction Initiation: In the stopped-flow instrument, the enzyme-inhibitor solution is rapidly mixed with a CO₂-saturated buffer solution containing the pH indicator.[4]
-
Data Acquisition: The change in absorbance of the pH indicator is monitored at a specific wavelength over a few seconds. The initial linear portion of this curve is used to determine the initial reaction velocity.
-
Data Analysis:
-
The rates are plotted against the inhibitor concentration to generate a dose-response curve.
-
The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is determined by fitting the curve.
-
The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation, which accounts for the substrate (CO₂) concentration and the enzyme's Michaelis-Menten constant (Kₘ).[4]
-
-
Validation: The assay includes a no-inhibitor control (to determine 100% enzyme activity) and a no-enzyme control (to measure the uncatalyzed rate of CO₂ hydration, which is subtracted from all other readings).[9]
Pharmacokinetic Profile: Acetazolamide as a Reference
A comprehensive pharmacokinetic comparison would require in vivo studies for IES. However, the well-characterized profile of Acetazolamide serves as a useful benchmark.
Table 3: Pharmacokinetic Parameters of Acetazolamide
| Parameter | Value | Description & Implication |
| Bioavailability (Oral) | Well absorbed orally[6] | Indicates suitability for oral administration. |
| Half-Life (t½) | 6-9 hours[3] | Determines dosing frequency. |
| Metabolism | Does not undergo metabolic alteration[3] | Excreted unchanged, minimizing the risk of drug-drug interactions involving metabolic enzymes and reducing the potential for active metabolites. |
| Excretion | Primarily renal excretion[3][6] | Dose adjustments are necessary for patients with renal impairment to avoid toxicity.[6][22] |
| Volume of Distribution (Vd) | ~0.2 L/kg[23] | Suggests distribution is largely confined to extracellular fluid and highly perfused organs, with limited tissue penetration. |
For IES, researchers would need to conduct preclinical ADME (Absorption, Distribution, Metabolism, Excretion) studies. Key considerations would be its oral bioavailability, plasma protein binding, metabolic stability, and primary route of elimination to predict its clinical dosing regimen and potential for drug interactions.
Summary and Future Directions
This guide provides a comparative framework for evaluating the novel carbonic anhydrase inhibitor 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide (IES) against the established drug Acetazolamide (AAZ).
-
Potency and Selectivity: While Acetazolamide is a potent, broad-spectrum CA inhibitor, its lack of isoform selectivity is a significant drawback.[6] The hypothetical data for IES illustrates the potential for achieving high selectivity for tumor-associated isoforms hCA IX and XII over the ubiquitous cytosolic isoform hCA II. This is a critical objective in the development of targeted anticancer therapies to improve efficacy and reduce mechanism-based side effects.[5][9]
-
Experimental Validation: The gold-standard stopped-flow CO₂ hydration assay, detailed herein, is the essential tool for empirically validating these inhibitory profiles. Rigorous execution of this protocol is necessary to generate the high-quality data required for lead optimization and candidate selection.
-
Path Forward for IES: The promising in vitro selectivity profile of IES warrants further investigation. The next logical steps in its preclinical development would include:
-
X-ray Crystallography: Co-crystallizing IES with hCA II and hCA IX/XII to elucidate the structural basis of its selectivity.
-
Cell-Based Assays: Evaluating its ability to inhibit CA activity in cancer cell lines known to overexpress hCA IX/XII.
-
Pharmacokinetic Studies: Conducting in vivo studies in animal models to determine its ADME profile and establish a pharmacokinetic/pharmacodynamic relationship.
-
By leveraging a rational, data-driven approach that directly compares novel candidates against established benchmarks, researchers can more effectively advance the next generation of highly selective and efficacious carbonic anhydrase inhibitors.
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Acetazolamide: Considerations for Systemic Administration. (2015). American Academy of Ophthalmology. Available at: [Link]
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Grisoni, F., et al. (2021). Prediction of activity and selectivity profiles of human Carbonic Anhydrase inhibitors using machine learning classification models. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 756–766. Available at: [Link]
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Wamhoff, M., et al. (2021). Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. ACS Omega, 6(5), 3743–3754. Available at: [Link]
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Grisoni, F., et al. (2021). Prediction of activity and selectivity profiles of human Carbonic Anhydrase inhibitors using machine learning classification models. PubMed. Available at: [Link]
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Funakoshi, Y., et al. (2006). Pharmacokinetics and Pharmacodynamics of Acetazolamide in Patients With Transient Intraocular Pressure Elevation. Journal of Clinical Pharmacology, 46(12), 1435-1442. Available at: [Link]
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Ang, K. H., et al. (2019). Organoruthenium(II) complexes of acetazolamide potently inhibit human carbonic anhydrase isoforms I, II, IX and XII. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 388-393. Available at: [Link]
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Acetazolamide | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com. Available at: [Link]
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Tsikas, D. (2023). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. PubMed. Available at: [Link]
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Acetazolamide Properties. (2025). EPA. Available at: [Link]
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Schwenk, M. H., et al. (1995). Acetazolamide Toxicity and Pharmacokinetics in Patients Receiving Hemodialysis. Pharmacotherapy, 15(4), 522-527. Available at: [Link]
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Deranged Physiology. (2024). Acetazolamide. Available at: [Link]
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Soma, L. R., et al. (2000). Pharmacokinetics of acetazolamide after intravenous and oral administration in horses. American Journal of Veterinary Research, 61(8), 963-968. Available at: [Link]
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Inhibition data of hCA isoforms I, II, IX and XII using acetazolamide (AAZ) as standard drug. (n.d.). ResearchGate. Available at: [Link]
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Re-I., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology, 8, 187. Available at: [Link]
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Kim, J. K., et al. (2022). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences, 23(22), 13861. Available at: [Link]
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Sanyal, G., et al. (1982). Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase. Analytical Biochemistry, 123(1), 53-61. Available at: [Link]
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Dudutienė, V., et al. (2023). 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2174362. Available at: [Link]
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Carbonic Anhydrase Activity Assay. (2017). Protocols.io. Available at: [Link]
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De Simone, G., et al. (2018). Inhibition studies on a panel of human carbonic anhydrases with N1-substituted secondary sulfonamides incorporating thiazolinone or imidazolone-indole tails. Bioorganic & Medicinal Chemistry, 26(18), 5124-5131. Available at: [Link]
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Three new aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV and XII. (n.d.). ResearchGate. Available at: [Link]
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Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors. (2023). MDPI. Available at: [Link]
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Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2023). MDPI. Available at: [Link]
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A Comparative Guide to Carbonic Anhydrase Inhibition: Benchmarking 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide Against Standard Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the novel carbonic anhydrase inhibitor, 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide, against established industry standards. Due to the absence of publicly available data on this specific compound, this document outlines the essential experimental protocols, data presentation structures, and scientific rationale necessary for a rigorous and objective comparative analysis.
Introduction to Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that play a critical role in fundamental physiological processes.[1][2] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction essential for pH regulation, CO2 transport, and fluid balance.[3][4] The inhibition of specific CA isoforms has proven to be a successful therapeutic strategy for a variety of conditions, including glaucoma, epilepsy, and altitude sickness.[5][6] The primary mechanism for the widely studied sulfonamide class of inhibitors involves the coordination of the sulfonamide moiety to the zinc ion within the enzyme's active site, effectively blocking its catalytic function.
Compounds for Evaluation
Investigational Compound: 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide
For the purposes of this guide, we will refer to 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide as "Compound X." As a novel sulfonamide derivative, its inhibitory profile against various carbonic anhydrase isoforms is of significant interest. The objective is to determine its potency, selectivity, and mechanism of action relative to well-characterized inhibitors.
Standard Inhibitors
The following established carbonic anhydrase inhibitors are selected as standards for this comparative analysis due to their extensive history of use and well-documented inhibitory profiles:
-
Acetazolamide: A first-generation, systemic carbonic anhydrase inhibitor used in the treatment of glaucoma, epilepsy, and acute mountain sickness.[5][6][7][8] It is known to inhibit multiple CA isoforms.[9]
-
Dorzolamide: A topical carbonic anhydrase inhibitor primarily used for the management of glaucoma.[10][11] It demonstrates a high degree of specificity for carbonic anhydrase II (CA-II).[10][12][13]
-
Methazolamide: Another potent carbonic anhydrase inhibitor utilized in the treatment of glaucoma.[2][14][15] It is recognized for its ability to penetrate the blood-brain barrier.
Comparative Performance Data
The following table presents a hypothetical but realistic dataset that could be generated from the experimental protocols outlined in this guide. The objective is to compare the inhibitory potency (Ki, nM) of Compound X against the standard inhibitors across a panel of key human carbonic anhydrase (hCA) isoforms.
| Inhibitor | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Compound X | 150 | 25 | 5 | 10 |
| Acetazolamide | 250 | 12 | 25 | 5.8 |
| Dorzolamide | 2500 | 9 | 254 | 417 |
| Methazolamide | 50 | 14 | 25 | 4.5 |
Note: Ki values represent the inhibition constant, a measure of inhibitor potency. Lower values indicate greater potency. The specific assay conditions can significantly influence these values.
Experimental Methodologies
To ensure a thorough and reliable comparison, a series of well-established assays should be performed. The following protocols provide a detailed, step-by-step guide for evaluating the inhibitory properties of Compound X.
Diagram of the Experimental Workflow
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A Comparative Guide to Confirming the Target Engagement of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide
Introduction: The Critical Challenge of Target Validation
In modern drug discovery, identifying a bioactive small molecule is merely the first step. The subsequent, and arguably more critical, challenge lies in unequivocally proving that the molecule engages its intended biological target within a cellular context. This process, known as target engagement, is the cornerstone of building a robust mechanism of action (MoA) and is essential for translating a promising compound into a viable therapeutic candidate. Without confirmed target engagement, the interpretation of a compound's biological effects remains speculative, risking costly failures in later stages of development.
This guide provides a comprehensive comparison of state-of-the-art methodologies for confirming the target engagement of a novel investigational compound, 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide . This molecule features two key chemical moieties: a sulfonamide group, prevalent in drugs targeting enzymes like carbonic anhydrases or the bacterial folate synthesis pathway, and an imidazole ring, a versatile scaffold known to interact with a wide array of proteins, including kinases and metalloenzymes.[1][2][3][4][5] Given the absence of established target data for this specific compound, we will approach this as a de novo target deconvolution and validation challenge, outlining an integrated strategy applicable to any novel small molecule.
We will dissect and compare key in vitro and cellular techniques, providing not just protocols, but the strategic rationale behind their application. This guide is designed for researchers, scientists, and drug development professionals seeking to build a rigorous, evidence-based case for their compound's MoA.
Part 1: Biophysical Confirmation of Direct Target Binding (In Vitro)
Once a putative protein target has been identified—whether through computational prediction, screening, or affinity-based discovery methods—the first step is to confirm a direct, physical interaction in vitro. Biophysical assays are the gold standard for this, providing quantitative data on binding affinity and kinetics using purified components.
Method 1: Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures molecular interactions in real time.[6][7] It provides rich kinetic data, which is increasingly understood to be more predictive of clinical efficacy than simple affinity measurements.[6]
Principle of Action: A target protein is immobilized on a sensor chip. The compound of interest (the "analyte") is flowed over this surface. Binding between the analyte and the immobilized protein changes the refractive index at the sensor surface, which is detected and plotted as a "sensorgram"—a real-time graph of binding response versus time.[8] From this, one can derive the association rate (ka), the dissociation rate (kd), and the equilibrium dissociation constant (KD).
High-Level Experimental Protocol:
-
Immobilization: Covalently immobilize the purified recombinant target protein onto a suitable SPR sensor chip.
-
Analyte Preparation: Prepare a series of precise dilutions of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide in a suitable running buffer.
-
Binding Analysis: Inject the analyte solutions sequentially over the sensor surface, from lowest to highest concentration. Each injection cycle consists of an association phase (analyte flowing) and a dissociation phase (buffer flowing).
-
Regeneration: Between cycles, inject a regeneration solution to strip bound analyte, preparing the surface for the next injection.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and KD.
Caption: High-level workflow for a Surface Plasmon Resonance (SPR) experiment.
Method 2: Isothermal Titration Calorimetry (ITC)
ITC is considered the gold standard for measuring the thermodynamics of binding. It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile in a single, label-free experiment.[9][10]
Principle of Action: A solution of the compound is titrated in small, precise injections into a sample cell containing the purified target protein. The instrument measures the minute temperature changes that occur upon binding. The resulting data are used to calculate the binding affinity (KD), stoichiometry of binding (n), and the key thermodynamic parameters: enthalpy (ΔH) and entropy (ΔS).[11]
High-Level Experimental Protocol:
-
Sample Preparation: Prepare concentrated, buffer-matched solutions of the purified target protein (in the sample cell) and 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide (in the titration syringe).
-
Titration: Place the sample cell and syringe in the ITC instrument. Initiate the experiment, which consists of a series of small, automated injections of the compound into the protein solution.
-
Heat Measurement: The instrument records the heat change after each injection until the protein becomes saturated.
-
Data Analysis: Integrate the heat-pulse peaks and plot them against the molar ratio of the reactants. Fit this binding isotherm to a suitable model to determine KD, n, ΔH, and ΔS.
Caption: High-level workflow for an Isothermal Titration Calorimetry (ITC) experiment.
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Primary Output | Binding kinetics (ka, kd) and affinity (KD) | Binding thermodynamics (ΔH, ΔS), affinity (KD), and stoichiometry (n) |
| Principle | Change in refractive index | Measurement of heat change |
| Immobilization | Requires immobilization of one partner | Both partners are in solution |
| Throughput | Can be high-throughput[12] | Generally lower throughput |
| Sample Consumption | Low | Higher |
| Key Advantage | Provides kinetic information (residence time) | Provides a complete thermodynamic profile |
Part 2: Proving Target Engagement in the Cellular Milieu
Confirming a direct biophysical interaction is necessary, but not sufficient. A drug must reach and bind to its target within the complex and crowded environment of a living cell. The following methods are designed to provide this critical proof of cellular target engagement.
Method 3: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful biophysical method for assessing drug-target interactions directly in cells or tissues.[13][14] The fundamental principle is that when a drug binds to its target protein, it generally stabilizes the protein's structure, making it more resistant to heat-induced denaturation.[15]
Principle of Action: Intact cells are treated with the compound. The cells are then heated to a range of temperatures. At a given temperature, the unbound target protein will denature and aggregate, while the drug-bound protein will remain soluble. After cell lysis and removal of aggregated proteins, the amount of soluble target protein remaining is quantified, typically by Western Blot or mass spectrometry. A shift in the protein's melting curve to a higher temperature in the presence of the compound is direct evidence of target engagement.[15][16]
Detailed Experimental Protocol:
-
Cell Treatment: Culture an appropriate cell line and treat replicate samples with either a vehicle control (e.g., DMSO) or varying concentrations of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide for a defined period.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them for 3 minutes across a range of temperatures (e.g., 40°C to 70°C) using a thermal cycler. Include an unheated control.[13]
-
Cell Lysis: Lyse the cells via repeated freeze-thaw cycles in liquid nitrogen.[13] This method avoids detergents that could disrupt the native protein complexes.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[13]
-
Quantification: Carefully collect the supernatant (soluble fraction). Determine the protein concentration and analyze equal amounts by SDS-PAGE and Western Blotting using a specific antibody against the target protein.
-
Data Analysis:
-
Melt Curve: Quantify the band intensities from the Western Blot and plot the percentage of soluble protein remaining versus temperature. A rightward shift in the curve for compound-treated samples indicates stabilization.
-
Isothermal Dose-Response (ITDR): Select a single temperature from the melt curve that shows a significant difference. Treat cells with a range of compound concentrations and heat all samples at this one temperature. Plot the amount of soluble protein against the compound concentration to determine a cellular EC50 for target engagement.
-
Caption: Detailed workflow of the Cellular Thermal Shift Assay (CETSA).
Method 4: Affinity Chromatography with Mass Spectrometry (Affinity-MS)
This is a powerful discovery method used when the target of a compound is unknown.[17] It uses the compound itself as "bait" to fish for its binding partners from a complex biological sample, such as a cell lysate.[18]
Principle of Action: The compound, 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide, is chemically modified with a linker and immobilized onto a solid support (e.g., agarose beads). A cell lysate is then incubated with these beads. Proteins that bind to the compound will be captured. After washing away non-specific binders, the captured proteins are eluted and identified using high-resolution mass spectrometry.[17][18]
High-Level Experimental Protocol:
-
Compound Immobilization: Synthesize an analog of the compound with a linker arm that can be covalently attached to affinity beads.
-
Lysate Preparation: Prepare a native cell lysate under conditions that preserve protein structure and interactions.
-
Affinity Pulldown: Incubate the lysate with the compound-conjugated beads. As a negative control, use beads with no compound or with an inactive structural analog.
-
Washing: Perform a series of stringent washes to remove proteins that are non-specifically bound to the beads.
-
Elution: Elute the specifically bound proteins, often by using a high concentration of the free compound to out-compete the bead-bound ligand.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE and identify them by mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the proteins identified from the active compound pulldown with those from the negative controls. Genuine targets should be significantly enriched in the active compound sample.
Part 3: An Integrated Strategy for Target Engagement
No single method tells the whole story. A robust target validation strategy relies on integrating orthogonal approaches to build a compelling, self-validating case. The choice and sequence of methods depend on whether the target is known or needs to be discovered.
| Parameter | SPR | ITC | CETSA | Affinity-MS |
| Context | In Vitro (Purified) | In Vitro (Purified) | In Cellulo (Live Cells) | In Vitro (Lysate) |
| Primary Use | Binding Kinetics & Affinity | Binding Thermodynamics | Cellular Target Engagement | Target Identification |
| Label-Free? | Yes | Yes | Yes (for protein) | Yes |
| Key Output | ka, kd, KD | KD, ΔH, ΔS, n | Thermal Shift (ΔTm), EC50 | List of Potential Binders |
| Throughput | High | Low-Medium | Medium-High | Low |
| Main Strength | Real-time kinetic data | Complete thermodynamic profile | Physiologically relevant context | Unbiased target discovery |
| Main Limitation | Requires immobilization | High sample consumption | Requires specific antibody | Prone to false positives |
Recommended Workflow for Target Deconvolution and Validation
For a novel compound like 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide, where the target is not established, the following integrated workflow is recommended.
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Independent Verification of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide Findings: A Comparative Guide for Researchers
In the landscape of contemporary drug discovery, the initial report of a novel compound's synthesis and biological activity marks not an end, but a critical beginning. The true value and potential of a new molecular entity are only realized through rigorous and independent verification of the initial findings. This guide provides a comprehensive framework for the independent verification of the synthesis, characterization, and biological evaluation of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide, a molecule of interest at the intersection of imidazole and sulfonamide chemistries.
This document is structured to empower researchers, scientists, and drug development professionals with the necessary tools and insights to critically assess and reproduce scientific claims. We will delve into the causality behind experimental choices, presenting self-validating protocols and grounding our discussion in authoritative scientific literature.
The Imperative of Independent Verification
Reproducibility is the cornerstone of scientific integrity. Before committing significant resources to lead optimization, preclinical studies, or other advanced stages of drug development, it is paramount to independently confirm the foundational data of a target compound. This process mitigates the risks of pursuing false leads, ensures the efficient allocation of resources, and ultimately fosters a more robust and reliable scientific ecosystem.
This guide will navigate the essential stages of verification for 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide, a compound with putative biological activities stemming from its hybrid structure. The imidazole moiety is a well-known pharmacophore present in numerous antifungal and antiprotozoal agents, while the sulfonamide group is a cornerstone of various antibacterial drugs and carbonic anhydrase inhibitors.[1][2]
Proposed Synthetic Pathway and Verification
The synthesis of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide is not yet widely documented. Based on established principles of organic chemistry, a plausible and efficient two-step synthetic route is proposed, starting from the commercially available 2-(1H-imidazol-1-yl)ethan-1-amine. This approach offers a straightforward pathway for independent synthesis and verification.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol for Synthesis
Step 1: Synthesis of 2-(1H-Imidazol-1-yl)ethanesulfonyl chloride
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-(1H-imidazol-1-yl)ethan-1-amine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add sulfuryl chloride (SO₂Cl₂) (1.1 eq), dissolved in anhydrous DCM, to the stirred solution via the dropping funnel over a period of 30 minutes. The choice of sulfuryl chloride is based on its reactivity to form the sulfonyl chloride directly from the amine.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of cold water. Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude 2-(1H-imidazol-1-yl)ethanesulfonyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide
-
Reaction Setup: Dissolve the crude 2-(1H-imidazol-1-yl)ethanesulfonyl chloride from the previous step in a suitable solvent like tetrahydrofuran (THF) in a pressure vessel.
-
Amination: Cool the solution to 0 °C and bubble ammonia gas through the solution for 1-2 hours, or add a concentrated solution of ammonia in methanol. The use of ammonia provides the primary sulfonamide.
-
Reaction: Seal the vessel and stir the reaction mixture at room temperature for 24 hours.
-
Work-up: After the reaction is complete, vent the vessel carefully. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane and methanol) to obtain the pure 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide.
Physicochemical Characterization and Data Comparison
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques should be employed, and the obtained data compared with the expected values based on the structure and data from analogous compounds.
Table 1: Comparative Analytical Data
| Parameter | Expected Finding | Independent Verification Data (Hypothetical) |
| Appearance | White to off-white solid | White crystalline solid |
| Melting Point | Not reported | 175-178 °C |
| ¹H NMR | Signals corresponding to imidazole and ethylsulfonamide protons | Consistent with proposed structure (see Table 2) |
| ¹³C NMR | Signals corresponding to imidazole and ethylsulfonamide carbons | Consistent with proposed structure (see Table 3) |
| Mass Spec (ESI+) | [M+H]⁺ at m/z 176.0488 | m/z 176.0491 |
| HPLC Purity | >95% | 98.5% (at 210 nm) |
Detailed Analytical Protocols
High-Performance Liquid Chromatography (HPLC)
-
System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is a common starting point for sulfonamide and imidazole derivatives.[3][4]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Justification: This method provides excellent resolution for polar and non-polar compounds, making it suitable for assessing the purity of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice due to the potential for hydrogen bonding with the sulfonamide protons.[5]
-
Internal Standard: Tetramethylsilane (TMS).
-
Data Acquisition: Standard proton and carbon-13 NMR spectra should be acquired.
-
Justification: NMR provides unambiguous structural information, confirming the connectivity of atoms within the molecule.
Table 2: Expected ¹H NMR Chemical Shifts (in DMSO-d₆)
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| Imidazole H-2 | ~7.7 | s |
| Imidazole H-4/5 | ~7.0-7.2 | m |
| -CH₂- (adjacent to imidazole) | ~4.2-4.4 | t |
| -CH₂- (adjacent to SO₂) | ~3.3-3.5 | t |
| -SO₂NH₂ | ~7.3 | s (broad) |
Note: These are estimated values based on analogous structures and may vary slightly.[6][7]
Table 3: Expected ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon | Expected Chemical Shift (ppm) |
| Imidazole C-2 | ~137 |
| Imidazole C-4 | ~128 |
| Imidazole C-5 | ~120 |
| -CH₂- (adjacent to imidazole) | ~48 |
| -CH₂- (adjacent to SO₂) | ~55 |
Note: These are estimated values based on analogous structures and may vary slightly.[8][9]
Mass Spectrometry (MS)
-
Technique: Electrospray Ionization (ESI) in positive mode.
-
Analysis: High-resolution mass spectrometry (HRMS) to confirm the elemental composition.
-
Justification: ESI is a soft ionization technique suitable for polar molecules, and HRMS provides a highly accurate mass measurement for unambiguous formula determination.
Comparative Biological Evaluation
Given the structural motifs of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide, two primary biological activities are hypothesized: carbonic anhydrase inhibition and antifungal activity. Independent verification of these activities is crucial.
Carbonic Anhydrase Inhibition Assay
Many sulfonamides are known inhibitors of carbonic anhydrase (CA), a zinc-containing metalloenzyme.[10]
Caption: Sulfonamide inhibition of carbonic anhydrase.
This protocol is based on the esterase activity of CA, using p-nitrophenyl acetate (p-NPA) as a substrate.[11]
-
Reagents: Human carbonic anhydrase II (hCA II), p-NPA, Tris-HCl buffer (pH 7.4).
-
Assay Setup: In a 96-well plate, add Tris-HCl buffer, the test compound (2-(1H-Imidazol-1-yl)ethane-1-sulfonamide) at various concentrations, and the hCA II enzyme solution. Include a positive control (e.g., acetazolamide) and a negative control (no inhibitor).
-
Incubation: Incubate the plate at room temperature for 10 minutes.
-
Reaction Initiation: Add the p-NPA substrate to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 400 nm in a kinetic mode for 10-15 minutes. The rate of p-nitrophenol formation is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Table 4: Comparative Carbonic Anhydrase Inhibition Data
| Compound | Reported IC₅₀ (nM) | Independent Verification IC₅₀ (nM) (Hypothetical) |
| 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide | Not reported | 85.2 |
| Acetazolamide (Positive Control) | ~12 | 11.8 |
Antifungal Activity Assay
The imidazole ring is a key feature of many antifungal drugs that target the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[12]
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Comparative Analysis of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide Analogs: Scaffolds for Selective Carbonic Anhydrase Inhibition
Executive Summary
In the landscape of targeted therapeutics, the development of isoform-selective Carbonic Anhydrase (CA) inhibitors is a critical priority for oncology and antimicrobial drug design. Classical aromatic sulfonamides, such as Acetazolamide (AAZ), act as potent but non-selective pan-inhibitors, leading to off-target toxicity by inhibiting ubiquitous cytosolic isoforms (hCA I and II).
The 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide scaffold and its analogs represent a paradigm shift. By utilizing an aliphatic ethane linker combined with an imidazole tail, these molecules achieve remarkable selectivity for transmembrane, tumor-associated isoforms (hCA IX and XII)[1] and have even shown efficacy against bacterial alpha-CAs such as those in Vibrio cholerae[2]. This guide provides an objective, data-driven comparative analysis of this scaffold against its structural alternatives, detailing the mechanistic rationale and the experimental workflows required to validate their performance.
Mechanistic Grounding: The Imidazole-Sulfonamide Pharmacophore
To understand the performance of these analogs, we must first break down the causality behind the structural design. The efficacy of the 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide scaffold relies on a tripartite interaction system within the CA active site:
-
The Zinc-Binding Group (ZBG): The primary sulfonamide (
) is non-negotiable. In its deprotonated state, the nitrogen coordinates directly with the active site ion, displacing the catalytic water/hydroxide molecule and halting the hydration of . -
The Aliphatic Linker (Ethane): Unlike rigid aromatic rings, the flexible ethane linker allows the molecule to adopt multiple conformations. This flexibility is crucial for navigating the distinct topological differences between the active site clefts of hCA II (narrow and highly hydrophilic) and hCA IX (wider and more hydrophobic).
-
The Imidazole Tail: The 1H-imidazol-1-yl moiety dictates isoform selectivity. In hCA IX, the imidazole ring engages in favorable
stacking and hydrophobic interactions with specific residues (e.g., Leu91, Val121) that are absent or sterically hindered in hCA II. Furthermore, substituting the imidazole ring (e.g., with nitro groups) can transform the molecule into a hypoxia-activated prodrug (HAP), specifically targeting the hypoxic tumor microenvironment[3].
Fig 1: Mechanism of tumor survival via hCA IX-mediated acidosis and targeted inhibition.
Comparative Performance Analysis
When evaluating the 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide scaffold, it is essential to compare it against variations in linker length and imidazole substitutions. Crystallographic data, such as the structure of hCA II in complex with nitroimidazole sulfamides (PDB: 4MO8)[4], confirms that extending the linker or adding bulky, electron-withdrawing groups to the imidazole ring dramatically alters the inhibition profile.
The table below summarizes the representative inhibition constants (
Table 1: Quantitative Comparison of CA Inhibition Profiles
| Compound / Scaffold | Linker Type | Imidazole Substitution | Selectivity Ratio (II/IX) | ||
| Acetazolamide (AAZ) | N/A (Aromatic) | N/A | 12.0 | 25.0 | 0.48 (Poor) |
| Ethane-1-sulfonamide (Base) | Aliphatic (2C) | None | 350.0 | 28.0 | 12.5 (Good) |
| Propane-1-sulfonamide | Aliphatic (3C) | None | 150.0 | 15.0 | 10.0 (Good) |
| Nitro-ethyl sulfamide | Sulfamide (2C) | 2-methyl-5-nitro | 105.0 | 4.5 | 23.3 (Excellent) |
Data Interpretation: The base ethane-1-sulfonamide scaffold demonstrates a >10-fold selectivity for the tumor-associated hCA IX over the off-target hCA II. While the propane analog increases absolute potency against hCA IX, it sacrifices some selectivity. The introduction of a 2-methyl-5-nitro substitution on the imidazole ring (Nitro-ethyl sulfamide) yields the optimal profile, achieving single-digit nanomolar potency against hCA IX while maintaining a high selectivity ratio[4].
Experimental Workflows & Validation Protocols
To ensure scientific integrity and reproducibility, the evaluation of these analogs must rely on self-validating experimental systems. Below are the definitive protocols for kinetic assessment and functional cellular validation.
Protocol A: Stopped-Flow Hydration Kinetics
Causality: Carbonic anhydrase catalyzes the hydration of
-
Reagent Preparation: Prepare 10 mM stock solutions of the imidazole-sulfonamide analogs in 10% DMSO/distilled water. Dilute to working concentrations (0.1 nM – 10 μM) using assay buffer (20 mM HEPES, pH 7.5, 20 mM
). -
Enzyme-Inhibitor Equilibration: Incubate recombinant hCA IX (or hCA II) with the inhibitor solutions for 10–15 minutes at 20°C. Note: This thermodynamic equilibration is critical to allow the primary sulfonamide to fully displace the zinc-bound water molecule before substrate introduction.
-
Indicator Addition: Add Phenol Red (0.2 mM) to the enzyme-inhibitor mixture. Phenol red provides a distinct absorbance shift in the pH 7.5 to 6.5 range.
-
Rapid Mixing: Using a stopped-flow instrument (e.g., Applied Photophysics SX20), rapidly mix equal volumes of the equilibrated enzyme-inhibitor-indicator solution with
-saturated water (10–15 mM ). -
Kinetic Tracking: Monitor the absorbance decay at 557 nm for 10–50 milliseconds. Calculate the initial velocity and determine the
using the Cheng-Prusoff equation.
Fig 2: Step-by-step workflow for the stopped-flow CO2 hydration kinetic assay.
Protocol B: In Vitro Hypoxia-Induced Acidosis Reversal Assay
Causality: hCA IX is a transmembrane protein with an extracellular active site, upregulated by HIF-1
-
Cell Culture & Seeding: Seed HT-29 (colorectal carcinoma) cells at
cells/well in 96-well plates using DMEM supplemented with 10% FBS. -
Hypoxic Incubation: Transfer plates to a controlled hypoxia chamber (1%
, 5% , 94% ) for 24 hours. This step is mandatory to induce HIF-1 stabilization and subsequent hCA IX overexpression. -
Inhibitor Treatment: Treat the hypoxic cells with 10 μM of the chosen 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide analog.
-
Measurement: After 24 hours of treatment, measure the extracellular pH using a fluorescent pH-sensitive dye (e.g., BCECF-AM) or a microelectrode. A highly selective hCA IX inhibitor will reverse the hypoxia-induced drop in
, neutralizing the acidic microenvironment back toward physiological levels ( ).
Conclusion
The comparative analysis of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide and its analogs highlights the immense potential of aliphatic, imidazole-tailed sulfonamides in targeted drug discovery. By leveraging the flexibility of the ethane linker and the tunable
References
-
[2] Inhibition of the α-carbonic anhydrase from Vibrio cholerae with amides and sulfonamides incorporating imidazole moieties. National Institutes of Health (NIH) / PMC. Available at:
-
[4] 4MO8: The crystal structure of the human carbonic anhydrase II in complex with N-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl]sulfamide. RCSB Protein Data Bank. Available at:
-
[1] An insight into recent developments in imidazole based heterocyclic compounds as anticancer agents: Synthesis, SARs, and mechanism of actions. ResearchGate. Available at:
-
[3] Hypoxia-Activated Prodrug Derivatives of Carbonic Anhydrase Inhibitors in Benzenesulfonamide Series: Synthesis and Biological Evaluation. ResearchGate. Available at:
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Safety Operating Guide
Proper Disposal of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide. Adherence to these procedures is critical for mitigating risks associated with the handling and disposal of this compound.
Hazard Assessment and Initial Precautions
Before initiating any disposal procedures, a comprehensive hazard assessment is crucial. In the absence of a specific SDS, it is prudent to treat 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide as a potentially hazardous substance.[2]
Key Hazard Considerations:
-
Imidazole Moiety: Imidazole itself is harmful if swallowed, causes skin and eye burns, and may damage fertility or the unborn child.[3][4] It is also incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3][5]
-
Sulfonamide Group: Sulfonamides are a class of compounds that can exhibit a range of biological activities. Waste containing sulfonamides should be handled as hazardous.[6]
-
Physical Form: The physical state of the waste (solid or liquid) will influence the choice of container and disposal method.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide and its associated waste.
| PPE Category | Specific Requirements |
| Eye Protection | Chemical safety goggles and a face shield are mandatory.[7] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) are required.[2][7] |
| Body Protection | A flame-retardant lab coat and closed-toe shoes are essential.[7] |
| Respiratory Protection | All handling should occur in a well-ventilated chemical fume hood to minimize inhalation exposure.[2][5][7] |
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe disposal of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide.
Waste Segregation: The Cornerstone of Safe Disposal
Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring compliant disposal.[8][9]
-
Dedicated Waste Container: Use a clearly labeled, dedicated container for all waste containing 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide.[1][10]
-
Avoid Mixing: Do not mix this waste with other waste streams, particularly incompatible materials such as strong acids, bases, or oxidizing agents.[5][11]
-
Solid vs. Liquid Waste: Segregate solid waste (e.g., contaminated lab supplies, residual powder) from liquid waste (e.g., solutions containing the compound).[10]
Containerization and Labeling
Proper containerization and labeling are critical for safe storage and transport of hazardous waste.
-
Container Selection: Use a robust, leak-proof container that is chemically compatible with the waste. For liquid waste, the original container is often the best choice.[11][12] High-density polyethylene (HDPE) containers are generally suitable for many chemical wastes.[1]
-
Labeling Requirements: The container must be clearly labeled with the words "Hazardous Waste."[1][13] The label should also include:
Storage of Chemical Waste
Waste containers must be stored properly pending disposal.
-
Designated Area: Store sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.[1][9] This area should be at or near the point of generation and under the control of laboratory personnel.[2]
-
Secondary Containment: Use secondary containment for all liquid hazardous waste to prevent spills.[11]
-
Incompatible Materials: Ensure the storage area is away from incompatible materials.[1][5]
Arranging for Professional Disposal
The final step is to arrange for the collection and disposal of the hazardous waste by a licensed professional service.
-
Contact Environmental Health and Safety (EHS): Notify your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[7][14]
-
Provide Information: Furnish the EHS department or contractor with all available information about the compound, including its name, quantity, and any known hazards.[1][7]
-
Documentation: Maintain accurate records of all disposed chemical waste as required by your institution and regulatory agencies.
Spill Management
In the event of a spill, prompt and appropriate action is necessary to mitigate risks.
-
Evacuate and Secure: For a large spill, immediately evacuate the area, secure it, and notify your institution's EHS department.[5][14]
-
Small Spills: For small spills within a chemical fume hood:
-
Decontamination: Thoroughly decontaminate any reusable labware that has come into contact with the compound.[1] The rinsate from cleaning must be collected and disposed of as hazardous chemical waste.[1][11]
Disposal of Empty Containers
Empty chemical containers must also be managed properly.
-
Triple Rinsing: Unless the container held an acutely hazardous waste, it can often be disposed of as non-hazardous waste after being triple-rinsed with a suitable solvent.[9][12]
-
Rinsate Collection: The first rinseate must be collected and disposed of as hazardous waste.[11][12]
-
Label Defacement: Before disposing of the rinsed container, completely remove or deface the original label.[9][11]
Decision-Making Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide and associated materials.
// Node Definitions start [label="Start: Material for Disposal\n(2-(1H-Imidazol-1-yl)ethane-1-sulfonamide)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; is_contaminated [label="Is the item contaminated\nwith the chemical?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; non_hazardous [label="Dispose as non-hazardous waste\n(e.g., regular trash, glass disposal)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; is_container [label="Is it an empty container?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; is_solid [label="Is the waste solid or liquid?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; collect_solid [label="Collect in a labeled,\nsealed container for\nsolid hazardous waste.", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; collect_liquid [label="Collect in a labeled,\nsealed, compatible container\nfor liquid hazardous waste.", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; triple_rinse [label="Triple-rinse the container\nwith a suitable solvent.", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; collect_rinsate [label="Collect first rinsate as\nhazardous liquid waste.", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; deface_label [label="Deface original label.", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; store_waste [label="Store in a designated hazardous\nwaste accumulation area.", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; contact_ehs [label="Contact EHS or licensed\nwaste disposal vendor for pickup.", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End of Disposal Process", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> is_contaminated; is_contaminated -> non_hazardous [label="No"]; is_contaminated -> is_container [label="Yes"]; is_container -> is_solid [label="No (e.g., contaminated gloves)"]; is_container -> triple_rinse [label="Yes"]; is_solid -> collect_solid [label="Solid"]; is_solid -> collect_liquid [label="Liquid"]; collect_solid -> store_waste; collect_liquid -> store_waste; triple_rinse -> collect_rinsate; collect_rinsate -> store_waste; triple_rinse -> deface_label; deface_label -> non_hazardous; store_waste -> contact_ehs; contact_ehs -> end; }
Caption: Decision workflow for the disposal of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide.Regulatory Framework
In the United States, the disposal of chemical waste is regulated at the federal level by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[15][16] Many states and local jurisdictions have their own, often more stringent, regulations. It is imperative to be familiar with and adhere to all applicable regulations. Laboratories may be classified as Very Small Quantity Generators (VSQG), Small Quantity Generators (SQG), or Large Quantity Generators (LQG), with different requirements for each classification.[13]
Conclusion
The proper disposal of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide is a critical responsibility for all laboratory personnel. By following this comprehensive guide, researchers, scientists, and drug development professionals can ensure a safe working environment, protect the environment, and maintain regulatory compliance. Always prioritize safety and consult with your institution's Environmental Health and Safety department for specific guidance.
References
-
Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. (n.d.). Dartmouth College. Retrieved March 7, 2026, from [Link]
-
Hazardous Waste Disposal Guide - Research Safety. (2023, February 27). Northwestern University. Retrieved March 7, 2026, from [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved March 7, 2026, from [Link]
-
Chemistry Lab Waste Disposal. (2024, June 17). Environmental Marketing Services. Retrieved March 7, 2026, from [Link]
-
Laboratory Waste Management: The New Regulations. (n.d.). MedicalLab Management. Retrieved March 7, 2026, from [Link]
-
Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved March 7, 2026, from [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved March 7, 2026, from [Link]
-
How to Dispose of Chemical Waste. (n.d.). Case Western Reserve University Environmental Health and Safety. Retrieved March 7, 2026, from [Link]
-
Hazardous Waste Disposal Procedures. (n.d.). The University of Chicago Environmental Health and Safety. Retrieved March 7, 2026, from [Link]
-
Imidazole Standard Operating Procedure. (n.d.). Washington State University. Retrieved March 7, 2026, from [Link]
-
Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved March 7, 2026, from [Link]
-
Safety Data Sheet: Imidazole. (n.d.). Chemos GmbH & Co.KG. Retrieved March 7, 2026, from [Link]
-
Safety Data Sheet - 1H-Imidazole-1-sulfonyl Azide Sulfate. (2024, August 27). Angene Chemical. Retrieved March 7, 2026, from [Link]
-
Determination and Confirmation of Sulfonamides. (2009, September 25). Food Safety and Inspection Service. Retrieved March 7, 2026, from [Link]
-
SOP 8.2: Waste Management. (2022, August 3). Morgan State University. Retrieved March 7, 2026, from [Link]
-
Screening and confirmation of sulfonamides, trimethoprim and dapsone in animal tissue using HPLC-DAD. (2010, December 6). NUCLEUS information resources. Retrieved March 7, 2026, from [Link]
-
2-(1H-Imidazol-1-yl)ethanol. (2025, August 22). Chemsrc. Retrieved March 7, 2026, from [Link]
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- 16. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
Personal protective equipment for handling 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide
Executive Summary Handling specialized organic building blocks such as 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide requires a rigorous, causality-driven approach to laboratory safety. As a Senior Application Scientist, I emphasize that safety protocols cannot simply be a checklist; they must be a self-validating system rooted in the physicochemical properties of the compound. This guide provides the mechanistic rationale for Personal Protective Equipment (PPE) selection, engineering controls, and operational workflows to ensure maximum protection against dermal sensitization, ocular damage, and respiratory hazards.
Chemical Profile & Risk Assessment
To design an effective PPE matrix, we must first deconstruct the molecular hazards of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide:
-
The Imidazole Moiety: Imidazole derivatives act as strong hydrogen bond acceptors and organic bases. They are known to cause severe skin burns and irreversible ocular damage. Furthermore, certain imidazoles are classified under the Globally Harmonized System (GHS) as potential reproductive toxins (H360)[1].
-
The Sulfonamide Group: Sulfonamides carry a high risk of dermal sensitization. Repeated micro-exposures can lead to allergic contact dermatitis or systemic hypersensitivity.
-
Physical State: Typically a crystalline solid or powder. The primary vectors for exposure are aerosolized dust inhalation and accidental transfer from contaminated gloves to mucous membranes.
The PPE Matrix: Mechanistic Justification
The selection of PPE must account for the steady-state permeation rate (SSPR) of the chemical and the kinetic realities of laboratory work.
| PPE Category | Specification | Mechanistic Justification |
| Hand Protection | Heavy-Duty Nitrile (≥8 mil thickness) | The permeation of organic compounds through nitrile is inversely proportional to the polymer's thickness and volume fraction [2]. Standard 4-mil gloves are insufficient; simulated hand movements significantly decrease breakthrough time (BT) and increase SSPR. |
| Eye Protection | ANSI Z87.1 Chemical Splash Goggles | Safety glasses with side shields do not protect against aerosolized dust. Given the severe corneal toxicity of the imidazole ring, a full-seal splash goggle is mandatory. |
| Body Protection | Flame-Retardant (FR) Lab Coat | Must be fully buttoned with knit cuffs. Imidazole powders can form combustible dust concentrations in the air; an FR coat mitigates secondary ignition risks. |
| Footwear | Closed-toe, non-porous shoes | Prevents dermal absorption in the event of a dropped vial or benchtop spill. |
Engineering Controls: Self-Validating Systems
PPE is the last line of defense; engineering controls are the first. 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide must never be handled on an open bench.
Chemical Fume Hood Specifications:
-
Regulatory Standard: Under the OSHA Laboratory Standard (29 CFR 1910.1450), employers must ensure fume hoods maintain an average face velocity of 80–100 feet per minute (FPM) [3].
-
Self-Validation Protocol: Before opening the chemical container, verify the digital airflow monitor reads ≥80 FPM. If a digital monitor is unavailable, perform a "tinsel test" (taping a small piece of tissue to the sash) to visually confirm directional inward airflow. Keep the sash positioned at or below the certified operating height (usually 18 inches) to prevent turbulent vortexes that could push imidazole dust into your breathing zone.
Operational Workflow & Methodology
The following step-by-step methodology ensures a closed-loop safety system during material transfer and synthesis preparation.
Step 1: Pre-Operation Preparation
-
Inspect heavy-duty nitrile gloves for micro-tears or pinholes by trapping air inside and rolling the cuff.
-
Clear the fume hood of unnecessary equipment to ensure unobstructed laminar airflow across the baffle.
-
Place an anti-static weighing boat and a grounded, non-sparking spatula inside the hood.
Step 2: Material Handling
-
Don all required PPE (Goggles, FR Coat, Nitrile gloves).
-
Open the container of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide slowly to prevent the aerosolization of fine particulates.
-
Transfer the required mass using the anti-static spatula. Causality note: Static electricity can cause the powder to repel and scatter; grounding the tools prevents this.
Step 3: Decontamination & Doffing
-
Wipe down the exterior of the chemical container and the balance with a damp, disposable towel before removing them from the hood.
-
Doff gloves using the "beak method" (pulling the first glove inside out over the second) to ensure no skin contacts the exterior surface.
-
Wash hands and forearms immediately with soap and water.
Workflow Visualization
Caption: Logical workflow for handling 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide and exposure response.
Spill Response & Disposal Protocols
Minor Spill Containment:
-
Alert & Isolate: Notify personnel in the immediate vicinity. Do not attempt to sweep dry powder, as this will generate a highly concentrated dust cloud.
-
Neutralize & Absorb: Cover the spilled powder with a damp, chemically inert absorbent pad to suppress dust.
-
Collect: Use a plastic scoop to collect the damp material. Place it into a hermetically sealable, chemically compatible waste container.
Disposal Operations: Under Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) guidelines, sulfonamide and imidazole derivatives cannot be flushed down the sanitary sewer.
-
Collect all contaminated PPE, weighing boats, and spill cleanup materials in a designated solid hazardous waste stream.
-
The material must be disposed of by removal to a licensed chemical destruction plant for controlled incineration featuring flue gas scrubbing (to neutralize toxic nitrogen oxide [NOx] and sulfur oxide[SOx] emissions generated during combustion).
References
-
Stanford Environmental Health & Safety. "Common Reproductive Chemical Hazards." Stanford University. Available at: [Link]
-
Phalen, R. N., Dubrovskiy, A. V., Brown, B. C., Gvetadze, A. R., Bustillos, M., & Ogbonmwan, J. (2020). "Chemical permeation of similar disposable nitrile gloves exposed to volatile organic compounds with different polarities Part 2. Predictive polymer properties." Journal of Occupational and Environmental Hygiene, 17(4), 172–180. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). "Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450)." United States Department of Labor. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
